molecular formula C9H19NO2 B1453634 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- CAS No. 1250643-50-5

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Cat. No.: B1453634
CAS No.: 1250643-50-5
M. Wt: 173.25 g/mol
InChI Key: QNMKJZQJSZIRMW-UHFFFAOYSA-N
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Description

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(oxan-4-yloxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMKJZQJSZIRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Saturated Heterocycles in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine, a crucial building block in medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and its strategic application in the design of novel therapeutics.

The incorporation of saturated heterocyclic moieties, such as the tetrahydropyran (THP) ring system, is a well-established strategy in modern drug discovery. The THP motif is often employed to modulate the physicochemical properties of a lead compound, enhancing critical parameters like aqueous solubility, metabolic stability, and cell permeability. The subject of this guide, 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine, is a prime example of a bifunctional linker that leverages the advantageous properties of the THP ring while providing a reactive primary amine for further chemical elaboration. Its utility is underscored by its application in the synthesis of a variety of biologically active agents.

Nomenclature and Identification

A clear and unambiguous identification of chemical entities is paramount for reproducible research. 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine is known by several synonyms, and its unique Chemical Abstracts Service (CAS) number ensures its precise identification.

Identifier Value Source
Systematic Name 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amineIUPAC
CAS Number 1250643-50-5Chemical Abstracts Service
Alternative Name 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-Chemnet
Molecular Formula C9H19NO2ChemicalBook
InChI InChI=1S/C9H19NO2/c10-7-2-1-8-12-9-3-5-11-6-4-9/h9H,1-8,10H2ChemSpider
SMILES NCCCC(OCC1CCOCC1)ChemSpider

Physicochemical Properties: A Data-Driven Overview

The utility of a chemical building block is largely dictated by its physical and chemical properties. The following table summarizes the key physicochemical parameters of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine.

Property Value Source
Molecular Weight 173.25 g/mol ChemicalBook, Chemnet
Boiling Point (Predicted) 259.5 ± 30.0 °CChemicalBook
Density (Predicted) 0.98 ± 0.1 g/cm³ChemicalBook
Appearance Colorless liquidSanta Cruz Biotechnology

These properties highlight the compound's suitability for a range of synthetic transformations, typically conducted in the liquid phase.

Synthesis Protocol: A Reproducible and Scalable Approach

The synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine is a well-documented two-step process that is both efficient and amenable to scale-up.[1] The procedure leverages readily available starting materials and employs robust chemical transformations.

Experimental Protocol

Step 1: Synthesis of 4-(Tetrahydro-2H-pyran-4-yloxy)butanenitrile

  • Reaction Setup: To a solution of 4-hydroxytetrahydropyran in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: After the initial effervescence ceases, add 4-bromobutyronitrile dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved by column chromatography.

Step 2: Reduction of 4-(Tetrahydro-2H-pyran-4-yloxy)butanenitrile to 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine

  • Reaction Setup: Dissolve the nitrile intermediate from Step 1 in a solution of methanol saturated with ammonia.

  • Catalytic Hydrogenation: Add Raney nickel as the catalyst and subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

  • Reaction Progression: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

  • Workup and Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the desired product, 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine. The product is often of sufficient purity for use in subsequent steps without further purification.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction 4-hydroxytetrahydropyran 4-hydroxytetrahydropyran NaH_DMF NaH, DMF 4-hydroxytetrahydropyran->NaH_DMF 4-bromobutyronitrile 4-bromobutyronitrile 4-bromobutyronitrile->NaH_DMF Nitrile_Intermediate 4-(Tetrahydro-2H-pyran-4-yloxy)butanenitrile NaH_DMF->Nitrile_Intermediate 0 °C to rt, 12 h RaneyNi_H2 Raney-Ni, H₂, MeOH/NH₃ Nitrile_Intermediate->RaneyNi_H2 Final_Product 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine RaneyNi_H2->Final_Product rt, 12 h

Caption: A two-step synthesis of the target amine.

Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The true value of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine lies in its role as a key intermediate in the synthesis of a diverse array of bioactive molecules. Its incorporation has been instrumental in the development of potent and selective inhibitors for various therapeutic targets.

Case Study: Lck Inhibitors for Inflammatory Diseases

In the quest for novel treatments for autoimmune and inflammatory diseases, the lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a promising target. Researchers have successfully utilized 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine in the synthesis of a series of pyrimidine-based Lck inhibitors. The THP-butoxy side chain was found to be optimal for achieving high potency and selectivity. The rationale behind incorporating this moiety lies in its ability to form favorable interactions within the kinase active site while simultaneously improving the overall pharmacokinetic profile of the inhibitors.

Case Study: CXCR2 Receptor Antagonists

The C-X-C chemokine receptor 2 (CXCR2) is another important target in inflammatory diseases. The development of small-molecule antagonists for this receptor has been an area of intense research. The title compound has been employed as a crucial building block in the synthesis of pyrimidine-based CXCR2 receptor antagonists with enhanced metabolic stability. The THP ether linkage is less susceptible to metabolic cleavage compared to other functional groups, leading to an improved in vivo half-life.

Case Study: DDR1/2 and VEGFR2 Dual Inhibitors in Oncology

In the field of oncology, the discoidin domain receptors (DDR1 and DDR2) and vascular endothelial growth factor receptor 2 (VEGFR2) are key targets for inhibiting tumor growth and angiogenesis. Dual inhibitors of these kinases represent an attractive therapeutic strategy. 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine has been instrumental in the fragment-based discovery of potent and selective DDR1/2 inhibitors and in the development of pyrimidine-based dual DDR1/VEGFR2 inhibitors. The THP-butoxy group often occupies a specific pocket in the kinase domain, contributing to the high affinity and selectivity of the final compounds.

Logical Relationship of Application

Applications cluster_properties Key Physicochemical Contributions cluster_therapeutics Therapeutic Applications Target_Molecule 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine Solubility Improved Solubility Target_Molecule->Solubility confers Metabolic_Stability Enhanced Metabolic Stability Target_Molecule->Metabolic_Stability confers PK_Profile Favorable PK Profile Target_Molecule->PK_Profile contributes to DDR_VEGFR_Inhibitors DDR/VEGFR Inhibitors (Oncology) Solubility->DDR_VEGFR_Inhibitors CXCR2_Antagonists CXCR2 Antagonists (Anti-inflammatory) Metabolic_Stability->CXCR2_Antagonists Lck_Inhibitors Lck Inhibitors (Anti-inflammatory) PK_Profile->Lck_Inhibitors

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The compound 4-[(Tetrahydro-2H-pyran-4-yl)oxy]butylamine represents a valuable and versatile building block for drug discovery and development. It combines a flexible butylamine linker, ideal for conjugation, with a tetrahydropyran (THP) moiety, a privileged scaffold in medicinal chemistry known for improving physicochemical and pharmacokinetic properties. While a specific CAS number for this exact compound is not readily found in public databases, its synthesis is straightforward, and its utility can be inferred from the extensive use of its constituent parts in numerous clinical and preclinical candidates. This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthetic protocol, and explores its critical role as a structural component in modern therapeutics.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring is a frequently employed structural motif. Unlike its aromatic counterpart, benzene, or its non-polar analogue, cyclohexane, the THP ring offers a unique combination of properties that are highly advantageous for drug design. It is a conformationally restricted ether, which reduces the entropic penalty upon binding to a target.[1] The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets without introducing a basic center.[1]

Functionally, the THP group is often used as a polar, metabolically stable bioisostere to improve key drug-like properties.[1] Replacing more lipophilic groups (like a cyclohexyl ring) with a THP moiety can enhance aqueous solubility, modulate pKa, and ultimately improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] The FDA-approved FLT3 inhibitor gilteritinib (Xospata), for example, incorporates an amino-THP substituent, highlighting the clinical success of this scaffold.[1]

The subject of this guide, 4-[(Tetrahydro-2H-pyran-4-yl)oxy]butylamine, leverages these benefits by connecting the THP ring to a primary amine via a flexible ether linker. This design creates a bifunctional molecule: the THP group serves to optimize physicochemical properties, while the terminal amine provides a reactive handle for covalent attachment to a pharmacophore or a larger biological molecule, making it an ideal linker component in the synthesis of complex drug candidates.[2][3]

Physicochemical Profile

While dedicated experimental data for 4-[(Tetrahydro-2H-pyran-4-yl)oxy]butylamine is not widely published, its key properties can be reliably predicted based on its structure. These characteristics are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyPredicted Value / DescriptionCausality and Field Insight
CAS Number Not assigned or not publicly available.The compound is typically synthesized as an intermediate and may not be individually registered.
Molecular Formula C₉H₁₉NO₂Derived from its constituent atoms.
Molecular Weight 173.25 g/mol Sum of atomic weights.
Appearance Expected to be a colorless to pale yellow oil.Similar to other alkylamines and ethers of this molecular weight.
Boiling Point Estimated >200 °CThe presence of hydrogen bonding (amine) and polar ether groups increases intermolecular forces.
Solubility Soluble in water (as a salt) and polar organic solvents (e.g., MeOH, DCM).The amine provides basicity, allowing for salt formation and aqueous solubility. The ether and THP oxygen atoms contribute to polarity.
Predicted LogP ~0.8 - 1.2Balances the lipophilic butyl chain with the polar THP and amine groups. This value is favorable for oral bioavailability.
pKa ~10.4 (for the conjugate acid)Typical for a primary alkylamine, indicating it will be protonated at physiological pH (7.4).

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of 4-[(Tetrahydro-2H-pyran-4-yl)oxy]butylamine is most logically and efficiently achieved via a Williamson ether synthesis, followed by deprotection. This pathway is robust, high-yielding, and relies on common, well-understood chemical transformations.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the ether C-O bond. This leads to two potential precursor fragments: a deprotonated 4-aminobutanol derivative (nucleophile) and an activated tetrahydropyran (electrophile). To ensure chemoselectivity, the highly nucleophilic amine of the butanol fragment must be temporarily protected. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability in basic conditions and its clean, acid-labile removal. The hydroxyl group of the tetrahydropyran fragment must be converted into a good leaving group, such as a tosylate or mesylate, to facilitate the Sₙ2 reaction.

Mandatory Visualization: Synthetic Workflow

Caption: Synthetic pathway for 4-[(Tetrahydro-2H-pyran-4-yl)oxy]butylamine.

Detailed Experimental Protocol

PART A: Synthesis of tert-Butyl N-(4-hydroxybutyl)carbamate

  • Reaction Setup: To a solution of 4-aminobutan-1-ol (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask cooled to 0 °C in an ice bath, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise.

  • Execution: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitoring & Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be purified by column chromatography if necessary. The structure is confirmed by ¹H NMR, verifying the presence of the Boc group (~1.45 ppm, 9H singlet) and the hydroxybutyl chain.

PART B: Synthesis of tert-Butyl N-(4-((tetrahydro-2H-pyran-4-yl)oxy)butyl)carbamate

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the product from Part A (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.4 M). Cool the solution to 0 °C.

  • Execution: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes, then add a solution of pre-synthesized tetrahydropyran-4-yl tosylate (1.1 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel column chromatography. Confirm the structure by ¹H NMR and Mass Spectrometry, looking for signals corresponding to both the THP ring and the protected aminobutyl chain.

PART C: Synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)butan-1-amine (Final Product)

  • Reaction Setup: Dissolve the purified product from Part B (1.0 eq) in a minimal amount of DCM.

  • Execution: Add a solution of 4M HCl in 1,4-dioxane (~10 eq) or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2-4 hours.

  • Monitoring & Work-up: Monitor by TLC until the starting material is fully consumed. Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the resulting hydrochloride salt in water, basify with 2M NaOH to pH >12, and extract with DCM or ethyl acetate.

  • Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product. Full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is required to confirm the structure and purity, which serves as the final validation of the entire protocol.

Applications in Drug Development

The title compound is an exemplary bifunctional linker, a critical component in many modern therapeutic strategies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] The primary amine allows for the formation of stable amide, sulfonamide, or urea bonds to a payload or pharmacophore, while the THP-ether segment provides spacing and favorable physicochemical properties.[2]

Case Study: Scaffolding for Kinase Inhibitors

Many kinase inhibitors require specific spatial orientations of pharmacophoric elements to fit into the ATP binding pocket. The THP ring can serve as a rigid, polar anchor that orients substituents into solvent-exposed regions, often improving solubility and selectivity.[5] While not this exact molecule, closely related structures containing a THP moiety are used as key intermediates in the synthesis of inhibitors for targets like Activin-like kinase 5 (ALK5), which is implicated in fibrosis and cancer.

Mandatory Visualization: Role in a Biological Pathway

G TGFb TGF-β Ligand Receptor Type II/I Receptor (e.g., ALK5) TGFb->Receptor Binds & Activates Smad Smad2/3 Receptor->Smad Phosphorylates Smad4 Smad4 Smad->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Transcription Gene Transcription (Fibrosis, Proliferation) Nucleus->Transcription Initiates Inhibitor Drug Molecule (Utilizing THP Scaffold) Inhibitor->Receptor Blocks ATP Binding Site

Caption: Simplified TGF-β/ALK5 signaling pathway targeted by inhibitors.

In a hypothetical ALK5 inhibitor, the amine of 4-[(Tetrahydro-2H-pyran-4-yl)oxy]butylamine could be acylated with a pyrazole-based pharmacophore that binds in the kinase hinge region. The THP-ether tail would then extend into the solvent-exposed region, enhancing solubility and fine-tuning the ADME profile, demonstrating its direct application in rational drug design.

References

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • WuXi AppTec. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • Yao, H., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 2(4), 1053-1070. [Link]

  • Chemical Synthesis Database. (n.d.). 4-tetrahydro-pyran-2-yloxy-butan-1-ol. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one.
  • Sadeghpour, H., et al. (2017). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 22(9), 1463. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(tetrahydro-2h-pyran-4-yl)butan-2-amine. Retrieved from [Link]

  • Vascuri Janardhana Rao, et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190.
  • Su, Z., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).

Sources

An In-Depth Technical Guide to Tetrahydropyran-4-yl Ether Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While incredibly successful, this focus has led to what is often termed "flatland"—a chemical space populated by planar molecules. Over-reliance on such scaffolds can lead to challenges in achieving target selectivity, optimizing physicochemical properties, and avoiding issues like metabolic instability related to arene oxidation.[1][2]

In response, a paradigm shift towards molecules with greater three-dimensionality has gained significant momentum.[1] Saturated heterocycles are at the forefront of this movement, offering a proven strategy to improve aqueous solubility, modulate lipophilicity, and enhance binding interactions by providing specific vectors in three-dimensional space.[1][2] Among these, the tetrahydropyran (THP) ring has emerged as a particularly valuable motif.[3][4] This guide focuses on a specific, highly versatile subclass: Tetrahydropyran-4-yl (THP-4-yl) ether amine building blocks , exploring their synthesis, properties, and strategic application in drug development.

The THP-4-yl Ether Amine Motif: A Privileged Scaffold

The THP-4-yl ether amine combines several advantageous features into a single, synthetically accessible building block. The core THP ring acts as a rigid, low-entropy bioisostere of a cyclohexane, but with a crucial difference: the ring oxygen.[3]

Key Advantages:

  • Improved Physicochemical Properties: Compared to a carbocyclic analogue, the THP oxygen can act as a hydrogen bond acceptor, often improving aqueous solubility and modulating lipophilicity (logD).[3] This is critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than many other functional groups, while the saturated ring avoids the oxidative metabolism pathways common to aromatic systems.[2]

  • Defined Exit Vectors: The 4-position of the THP ring provides a well-defined exit vector from the core scaffold, allowing chemists to project functionality into specific regions of a target's binding pocket.

  • Synthetic Tractability: As will be discussed, these building blocks are readily prepared from common starting materials like tetrahydropyran-4-one, making them accessible for library synthesis and lead optimization.[5]

Core Synthetic Strategies

The construction of THP-4-yl ether amines primarily relies on two robust and well-established synthetic routes: Reductive Amination and Williamson Ether Synthesis. The choice between them depends on the specific target molecule and the availability of starting materials.

Reductive Amination of Tetrahydropyran-4-one

This is arguably the most direct and convergent approach. The strategy involves the reaction of tetrahydropyran-4-one with a primary or secondary amine to form an intermediate iminium ion (or enamine), which is then reduced in situ to yield the target amine.

Mechanism & Causality: The reaction is typically performed as a one-pot procedure.[6][7] The choice of reducing agent is critical for success.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[8][9] Its mildness allows it to selectively reduce the protonated iminium ion intermediate without reducing the starting ketone. This selectivity is crucial because it permits the entire reaction to proceed in a single pot. Furthermore, STAB is effective under the slightly acidic conditions often used to promote imine formation.[8]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective under neutral or slightly acidic conditions.[7][8] However, due to the toxicity of cyanide, STAB is often preferred.

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce both the iminium ion and the starting ketone.[8] To use it effectively, the imine must be pre-formed before the reductant is added, making it a two-step process.[8]

Workflow Diagram: Synthesis via Reductive Amination

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome A Tetrahydropyran-4-one C Mix & Stir (Solvent: DCE, THF) A->C B Primary/Secondary Amine (R1R2NH) B->C D Iminium Ion Formation (Acid Catalyst, e.g., AcOH) C->D Condensation E In-situ Reduction (Add NaBH(OAc)3) D->E Selective Reduction F Workup & Purification (e.g., Chromatography) E->F G Final Product: THP-4-yl Amine F->G G Start Desired THP-4-yl Ether Amine Q1 Is Tetrahydropyran-4-one readily available? Start->Q1 Q2 Is the corresponding amine (R1R2NH) available and stable? Q1->Q2 Yes Route_WES Consider Williamson Ether Synthesis Q1->Route_WES No Route_RA Use Reductive Amination Q2->Route_RA Yes Q2->Route_WES No WES_A Route A: THP-4-ol + Halogenated Amine Route_WES->WES_A WES_B Route B: 4-OTs-THP + Amino Alcohol Route_WES->WES_B

Caption: A decision-making framework for selecting the optimal synthetic strategy.

Impact on Physicochemical Properties

The introduction of a THP-4-yl ether amine moiety can significantly alter the properties of a parent molecule. Lower aliphatic amines are typically gases or low-boiling liquids with a distinct fishy odor, and their solubility in water decreases as the hydrophobic alkyl chain increases. [10][11]Attaching the THP group introduces a larger, yet polar, substituent that impacts these properties in predictable ways.

PropertyParent Amine (e.g., Propylamine)THP-4-yl PropylamineRationale for Change
Molecular Weight LowerHigherAddition of the C₅H₉O group.
logP (Lipophilicity) LowerModerately HigherThe alkyl framework of the THP ring increases lipophilicity, but this is tempered by the polar ether oxygen. [3]
Aqueous Solubility VariableOften ImprovedThe ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility over a similarly sized carbocycle. [1][3]
pKa ~10.7Similar (~10.5-10.8)The ether oxygen is sufficiently distant from the amine nitrogen, so its inductive effect on basicity is minimal.
Boiling Point LowerSignificantly HigherIncreased molecular weight and van der Waals forces lead to a higher boiling point. [11][12]

Note: Values are illustrative and can vary based on the specific amine and substitution.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, field-tested protocols for the key synthetic transformations discussed.

Protocol 1: General Procedure for Reductive Amination using STAB

Objective: To synthesize N-(tetrahydropyran-4-yl)benzylamine.

Materials:

  • Tetrahydropyran-4-one (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (Optional, 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add tetrahydropyran-4-one and anhydrous DCE.

  • Add benzylamine to the solution and stir for 20 minutes at room temperature. If the amine is an HCl salt, add 1.0 eq of a non-nucleophilic base (e.g., triethylamine) and stir before proceeding.

  • (Optional) For less reactive amines or ketones, add glacial acetic acid and stir for an additional 30 minutes to facilitate iminium formation.

  • Carefully add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(tetrahydropyran-4-yl)benzylamine.

Protocol 2: General Procedure for Williamson Ether Synthesis

Objective: To synthesize 4-(benzyloxy)tetrahydropyran from tetrahydropyran-4-ol.

Materials:

  • Tetrahydropyran-4-ol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Wash the NaH dispersion with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

  • Suspend the washed NaH in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve tetrahydropyran-4-ol in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via a syringe. Vigorous hydrogen gas evolution will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the pure 4-(benzyloxy)tetrahydropyran.

Conclusion and Future Outlook

Tetrahydropyran-4-yl ether amine building blocks represent a powerful tool in the medicinal chemist's arsenal for escaping "flatland." Their favorable physicochemical properties, metabolic stability, and synthetic accessibility make them ideal for lead optimization campaigns across various therapeutic areas, including oncology and CNS disorders. [13][14]As drug discovery continues to demand molecules with greater complexity and improved drug-like properties, the strategic incorporation of three-dimensional scaffolds like the THP-4-yl ether amine will undoubtedly become even more critical for success.

References

  • Saturated Heterocycles with Applications in Medicinal Chemistry . ResearchGate. Available from: [Link]

  • Role of Heterocycles in Drug Discovery: An Overview . ResearchGate. Available from: [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery . PubMed. Available from: [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach . Frontiers in Chemistry. Available from: [Link]

  • Williamson Ether Synthesis . Cambridge University Press. Available from: [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. Available from: [Link]

  • Heterocycles in Medicinal Chemistry II . MDPI. Available from: [Link]

  • Williamson Ether Synthesis . Chemistry Steps. Available from: [Link]

  • Williamson ether synthesis . Wikipedia. Available from: [Link]

  • Synthesis of Saturated N-Heterocycles . The Journal of Organic Chemistry. Available from: [Link]

  • Reductive Amination - Common Conditions . Organic Chemistry Data. Available from: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product . MDPI. Available from: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors . PubMed Central. Available from: [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products . Organic & Biomolecular Chemistry. Available from: [Link]

  • Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks . ResearchGate. Available from: [Link]

  • Tetrahydropyran synthesis . Organic Chemistry Portal. Available from: [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia . Royal Society of Chemistry. Available from: [Link]

  • The chemical structure of THP . ResearchGate. Available from: [Link]

  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine . PubMed Central. Available from: [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 . Auctores Journals. Available from: [Link]

  • Contemporary Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available from: [Link]

  • Physical Properties of Amines . BYJU'S. Available from: [Link]

  • Structural and Physical Properties of Amines . Chemistry LibreTexts. Available from: [Link]

  • Amines: Chemical and Physical Properties . Unacademy. Available from: [Link]

Sources

Properties of 4-(4-aminobutoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(4-aminobutoxy)tetrahydro-2H-pyran

Abstract This technical guide provides an in-depth analysis of 4-(4-aminobutoxy)tetrahydro-2H-pyran , a specialized heterocyclic ether amine utilized in medicinal chemistry as a solubility-enhancing linker and pharmacophore scaffold. Characterized by a tetrahydropyran (THP) core and a flexible aminobutoxy side chain, this molecule serves as a critical building block for PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery (FBDD). This monograph details its physicochemical properties, validated synthetic protocols, and strategic applications in optimizing drug-like properties (DLPs).

Chemical Identity & Physicochemical Profile

The molecule combines a polar, non-aromatic THP ring with a primary amine via a stable ether linkage. This structural motif is designed to lower lipophilicity (LogP) compared to carbocyclic analogs while maintaining metabolic stability.

Property Value / Description
IUPAC Name 4-(4-aminobutoxy)tetrahydro-2H-pyran
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Core Scaffold Tetrahydro-2H-pyran-4-yl ether
Functional Group Primary Amine (Reactive Handle)
Predicted LogP ~0.5 – 1.2 (Estimated based on fragment contribution)
pKa (Amine) ~10.5 (Typical for primary alkyl amines)
Solubility High in polar organic solvents (DMSO, MeOH, DCM); Moderate in water (pH dependent).[1]

Strategic Applications in Drug Discovery

Solubility Enhancement via Bioisosterism

The tetrahydropyran ring is a classic bioisostere for the cyclohexyl or phenyl ring. Unlike its carbocyclic counterparts, the ether oxygen in the THP ring acts as a hydrogen bond acceptor, significantly improving aqueous solubility and reducing the overall lipophilicity of the drug candidate. This is critical for compounds targeting CNS indications where blood-brain barrier (BBB) penetration is required but high lipophilicity leads to metabolic clearance.

PROTAC Linker Design

In the design of PROTACs, the linker length and composition are pivotal for ternary complex formation. The 4-carbon (butoxy) chain provides a flexible spacer (~5–7 Å extension), while the THP ring adds rigidity and polarity near the exit vector of the E3 ligase or Target Protein ligand. This prevents "linker collapse" and improves the pharmacokinetic profile of the chimera.

Solvent-Exposed Region Binding

For kinase inhibitors, this moiety is often attached to the hinge-binding core to project into the solvent-exposed region. The primary amine can form salt bridges with aspartate or glutamate residues at the rim of the ATP-binding pocket, enhancing potency and selectivity.

Validated Synthetic Protocol

The synthesis of 4-(4-aminobutoxy)tetrahydro-2H-pyran presents a challenge due to the poor nucleophilicity of the secondary alcohol on the THP ring. The most robust method involves a Williamson ether synthesis using a protected amino-alkyl halide.

Step 1: O-Alkylation of Tetrahydro-2H-pyran-4-ol
  • Objective: Install the protected aminobutoxy chain.

  • Reagents: Tetrahydro-2H-pyran-4-ol (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), N-(4-bromobutyl)phthalimide (1.2 eq).

  • Solvent: Anhydrous DMF or THF.

Protocol:

  • Activation: To a flame-dried flask under N₂ atmosphere, add NaH (1.5 eq) to anhydrous DMF (0.5 M concentration relative to alcohol).

  • Deprotonation: Cool to 0°C. Add Tetrahydro-2H-pyran-4-ol (1.0 eq) dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour until H₂ evolution ceases.

  • Alkylation: Cool back to 0°C. Add N-(4-bromobutyl)phthalimide (1.2 eq) dissolved in minimum DMF.

  • Reaction: Heat to 60°C and stir for 12–18 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organics with H₂O and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the phthalimide-protected intermediate.

Step 2: Deprotection to Primary Amine
  • Objective: Reveal the free amine.

  • Reagents: Hydrazine monohydrate (NH₂NH₂·H₂O).

  • Solvent: Ethanol (EtOH).

Protocol:

  • Dissolve the intermediate from Step 1 in EtOH (0.2 M).

  • Add Hydrazine monohydrate (5.0 eq).

  • Reflux (80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool to RT. Filter off the precipitate.[2][3]

  • Concentrate the filtrate.[1] Redissolve in DCM and wash with 1M NaOH (to ensure free base) or extract into 1M HCl, wash organics, then basify aqueous layer and extract back into DCM for high purity.

  • Yield: Typically 60–80% over two steps.

Structural Logic & Pathway Visualization

The following diagram illustrates the synthetic logic and the structure-activity relationship (SAR) flow for this building block.

G Start Tetrahydro-2H-pyran-4-ol (Core Scaffold) Intermediate Phthalimide-Protected Ether (Stable Intermediate) Start->Intermediate NaH, DMF, 60°C (Williamson Ether Synthesis) Reagent N-(4-bromobutyl)phthalimide (Linker Source) Reagent->Intermediate Product 4-(4-aminobutoxy)tetrahydro-2H-pyran (Target Building Block) Intermediate->Product NH2NH2, EtOH, Reflux (Deprotection) App1 PROTAC Linkers Product->App1 App2 Solubility Tag Product->App2

Figure 1: Synthetic pathway and application logic for 4-(4-aminobutoxy)tetrahydro-2H-pyran.

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation) and oxidation over time.

  • Stability: The ether linkage is stable to acidic and basic conditions typically used in peptide coupling or deprotection steps (e.g., TFA, Piperidine).

  • Safety: Treat as a primary amine and ether; potential irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for phthalimide deprotection and amine handling).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discussion on THP as a phenyl/cyclohexyl bioisostere).

  • Brough, P. A., et al. (2008). "4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer". Journal of Medicinal Chemistry, 51(2), 196–218. (Examples of ether-linked solubilizing groups).
  • Maple, H. J., et al. (2012). "Automated chemical synthesis of PROTACs". Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6874. (General reference for linker chemistry in PROTACs).

Sources

Navigating the Chemical Space of Heterocyclic Amino-Ethers: Design, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Linker

In modern medicinal chemistry, the heterocyclic amino-ether scaffold represents a cornerstone of rational drug design.[1] This structural motif—comprising a heteroaromatic core linked via an oxygen atom to an aliphatic amine—serves as a critical solution to the "lipophilicity-solubility paradox." While the heterocycle often drives potency through


-stacking and hydrogen bonding in the ATP-binding pocket (kinase inhibitors) or allosteric sites (GPCRs), the amino-ether tail modulates physicochemical properties (logP, pKa) and pharmacokinetic (PK) profiles.

This guide deconstructs the scaffold into its functional components, analyzes the synthetic pathways for its construction, and provides actionable strategies for mitigating its primary liability: hERG channel inhibition.

Structural Activity Relationship (SAR) & Design Principles

The success of drugs like Gefitinib (EGFR inhibitor) and Timolol (


-blocker) relies on the precise geometry and electronic properties of the amino-ether chain.
The Anatomy of the Scaffold

The scaffold functions as a tripartite system:

  • Heterocyclic Core (Warhead/Anchor): Typically a quinazoline, pyrimidine, or pyridine. It provides the rigid scaffold for orienting substituents.

  • Ether Linker (The Hinge): The oxygen atom acts as a hydrogen bond acceptor (HBA) and introduces rotational freedom, allowing the amine to reach solvent-exposed regions of the protein target.

  • Aliphatic Amine (The Solubilizer): A basic center (pKa 7–9) that ensures water solubility via ionization at physiological pH. It often forms salt bridges with surface residues (e.g., Asp or Glu).

Physicochemical Tuning
  • Linker Length: A 3-carbon spacer (propyl) is often superior to a 2-carbon (ethyl) spacer in kinase inhibitors to avoid steric clash with the ribose-binding region, whereas GPCR ligands often favor the tighter C2 linker (e.g., propranolol analogs).

  • Basicity Modulation: The choice of amine dictates the pKa.

    • Piperidine (pKa ~11): High basicity, risk of phospholipidosis.

    • Morpholine (pKa ~8.3): Balanced solubility/permeability; reduced hERG risk.

    • N-Methyl Piperazine (pKa ~9.0): Good solubility, introduces a second ionizable center.

Visualization: SAR Logic Flow

The following diagram illustrates the functional decomposition of the scaffold.

SAR_Logic cluster_0 Scaffold Components Core Heterocyclic Core (Quinazoline/Pyrimidine) Target Target Binding (ATP Pocket/Allosteric) Core->Target Pi-Stacking / H-Bonds Linker Ether Linker (-O-CH2-CH2-) Linker->Core Amine Terminal Amine (Morpholine/Piperazine) Linker->Amine Flexibility Conformational Scan Linker->Flexibility Rotational Freedom Solubility Solubility & PK (Solvent Exposed) Amine->Solubility Ionization / Salt Bridge

Figure 1: Functional decomposition of the heterocyclic amino-ether scaffold showing the role of each pharmacophore.

Synthetic Methodologies

Constructing the C(sp2)-O-C(sp3) bond requires selecting the right disconnection based on the electronics of the heterocycle.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heterocycles (e.g., 4-chloroquinazoline, 2-chloropyridine).

  • Mechanism: Addition-Elimination.

  • Reagents: Amino-alcohol, Base (NaH,

    
    , or CsF), Polar Aprotic Solvent (DMF, DMA, NMP).
    
  • Advantage: Scalable, no heavy metals, typically high yield.

  • Limitation: Requires electron-withdrawing groups on the ring to activate the halide.

Method B: Mitsunobu Coupling

Best for: Electron-rich or neutral heterocycles (e.g., hydroxy-pyridines, phenols).

  • Mechanism: Activation of the alcohol by phosphine/azodicarboxylate, followed by

    
     displacement by the phenol/hydroxy-heterocycle.
    
  • Reagents:

    
     (or polymer-supported equivalent), DIAD/DEAD, THF.
    
  • Advantage: Stereospecific (inversion at alcohol carbon), mild conditions.

  • Limitation: Atom economy is poor (generates phosphine oxide and hydrazine byproducts); difficult purification.

Method C: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl halides where


 fails.
  • Reagents: Pd catalyst (e.g.,

    
    ), Ligand (e.g., RockPhos, tBuBrettPhos), Base (
    
    
    
    ).
  • Advantage: Enables coupling on unactivated systems.

Optimization Strategy: Mitigating hERG Toxicity

One of the most significant risks with amino-ether scaffolds is the inhibition of the hERG potassium channel, which can lead to QT prolongation and fatal arrhythmias (Torsades de Pointes).

The hERG Pharmacophore: The hERG channel pore binds molecules with:

  • A basic amine (protonated at physiological pH).

  • Two hydrophobic aromatic pharmacophores linked by a flexible chain.[2] This description perfectly matches many heterocyclic amino-ethers.

Mitigation Tactics (Table 1):

StrategyMechanismExample Modification
pKa Reduction Reduces the percentage of ionized species, lowering affinity for the pore's aromatic residues (Tyr652/Phe656).Replace Piperidine (pKa 11) with Morpholine (pKa 8.3) or Pyridine.
Zwitterion Design Introduces a negative charge to neutralize the pharmacophore locally.Append a carboxylic acid or tetrazole to the tail.
Oxygen Insertion Lowers logP and pKa via inductive effects.Use a morpholine or oxetane-containing amine.
Rigidification Prevents the molecule from adopting the specific conformation required for pore binding.Constrain the ether linker into a ring system (e.g., tetrahydrofuran).

Experimental Protocol: Synthesis of a Gefitinib Analog

Objective: Synthesis of 4-(3-morpholinopropoxy)quinazoline via


.
Target Molecule:  A simplified Gefitinib analog.
Materials
  • Substrate: 4-Chloroquinazoline (1.0 eq)

  • Nucleophile: 3-Morpholinopropan-1-ol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq) or

    
     (3.0 eq) for milder conditions.
    
  • Solvent: Anhydrous DMF or THF.

Workflow Diagram

Synthesis_Workflow Start Start: 3-Morpholinopropan-1-ol (Amino Alcohol) Activation Step 1: Activation Add NaH (1.5 eq) in DMF 0°C, 30 min Start->Activation Deprotonation Addition Step 2: Coupling Add 4-Chloroquinazoline Heat to 80°C, 4-6 hrs Activation->Addition Formation of Alkoxide Quench Step 3: Quench & Workup Pour into Ice Water Extract w/ EtOAc Addition->Quench Completion (TLC) Purification Step 4: Purification Flash Column (DCM/MeOH) Quench->Purification Validation Validation: 1H NMR, LC-MS Purification->Validation

Figure 2: Step-by-step synthetic workflow for


 coupling of amino-alcohols to chloro-heterocycles.
Detailed Procedure
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-morpholinopropan-1-ol (1.2 mmol) in anhydrous DMF (5 mL). Cool to 0°C. Carefully add NaH (1.5 mmol) portion-wise. Stir for 30 minutes until gas evolution ceases (formation of the sodium alkoxide).

    • Note: If the heterocycle is highly electron-deficient, milder bases like

      
       or 
      
      
      
      can be used at higher temperatures to avoid side reactions.
  • Coupling: Add 4-Chloroquinazoline (1.0 mmol) dissolved in minimal DMF dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C. Monitor by TLC or LC-MS. The reaction typically completes in 4–6 hours.

  • Workup: Cool the mixture and pour slowly into ice-cold water (50 mL). The product may precipitate.

    • If solid:[3] Filter, wash with water and hexanes.

    • If oil: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via flash chromatography on silica gel. Elute with a gradient of DCM:MeOH (95:5 to 90:10). The basic amine may require 1%

    
     in the eluent to prevent tailing.
    
Validation Criteria
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the alcohol -OH proton and the shift of the
    
    
    triplet (typically
    
    
    4.0–4.5 ppm). The quinazoline aromatic protons should integrate correctly.
  • LC-MS: Confirm parent ion

    
    . Check purity (>95% required for biological testing).
    

References

  • Gefitinib Structure & Discovery: Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Privileged Scaffolds in Drug Design: Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery."[4][5] Current Opinion in Chemical Biology, 14(3), 347-361.

  • hERG Toxicity & Mitigation: Jamieson, C., et al. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." Journal of Medicinal Chemistry, 49(17), 5029-5046.

  • Mitsunobu Reaction Review: Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651.

  • Heterocycles in Medicine: Jampilek, J. (2019). "Heterocycles in Medicinal Chemistry." Molecules, 24(21), 3839.

Sources

An In-depth Technical Guide to C4-Linker Amines Containing Tetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of Tetrahydropyran-Containing Linkers in Advanced Therapeutics

In the landscape of modern drug discovery, the rational design of linker molecules has transcended its historical role as a mere "spacer" and is now recognized as a critical determinant of therapeutic efficacy, selectivity, and pharmacokinetic profiles.[1][2][3] Among the diverse architectural motifs employed in linker technology, the incorporation of a tetrahydropyran (THP) ring within a C4-amine linker framework has emerged as a particularly compelling strategy. This guide provides an in-depth exploration of the synthesis, unique properties, and strategic applications of these specialized linkers, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols but the scientific rationale that underpins them.

The Strategic Value of the Tetrahydropyran Moiety in Linker Design

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers a unique constellation of properties that address several key challenges in drug development, particularly in the realm of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][5][6]

Physicochemical Advantages: A Balance of Rigidity and Solubility

The THP moiety can be considered a conformationally constrained ether.[4] This structural feature imparts a degree of rigidity to the linker, which can be advantageous in several ways:

  • Entropy Reduction: The rigid nature of the THP ring reduces the entropic penalty upon binding to target proteins, potentially leading to enhanced binding affinity.[4]

  • Controlled Conformation: Unlike flexible alkyl or polyethylene glycol (PEG) chains, the THP ring helps to pre-organize the linker into a more defined spatial orientation. This can be crucial for optimizing the formation of the ternary complex in PROTACs (Protein of Interest - PROTAC - E3 Ligase) or for ensuring the correct presentation of the payload in ADCs.[1][7]

Furthermore, the oxygen atom within the THP ring introduces polarity, which offers several benefits:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, enhancing the aqueous solubility of the linker and, by extension, the entire drug conjugate.[2][8] This is a critical factor in preventing aggregation and improving the overall developability of a drug candidate.[9][10]

  • Reduced Lipophilicity: Compared to its carbocyclic analog, cyclohexane, the THP ring exhibits lower lipophilicity.[4] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, a key consideration in drug design.[11]

Bioisosteric Replacement and Pharmacokinetic Modulation

The THP ring is often employed as a bioisostere for other cyclic systems, such as cyclohexane or piperidine. This substitution can lead to favorable changes in a molecule's pharmacokinetic profile. For instance, the replacement of a cyclohexyl group with a THP ring has been shown to improve clearance in both rat and human models, highlighting its potential to fine-tune a drug's metabolic stability.[4]

Synthetic Strategies for C4-Linker Amines Containing Tetrahydropyran

The synthesis of these specialized linkers requires a multi-step approach, often involving the strategic introduction of the tetrahydropyran core followed by the elaboration of the C4-amine chain. Several robust synthetic routes have been developed, each with its own set of advantages.

General Synthetic Blueprint

A common retrosynthetic approach involves disconnecting the linker at the C4-amine position, leading back to a functionalized tetrahydropyran intermediate. This intermediate is typically synthesized through methods such as:

  • Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful tool for constructing the tetrahydropyran ring with good stereocontrol.[12][13]

  • Oxa-Michael Addition: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ester or ketone can efficiently form the THP ring.[13]

  • Hetero-Diels-Alder Cycloaddition: This cycloaddition reaction between a diene and a dienophile containing a heteroatom provides a convergent route to highly functionalized tetrahydropyran derivatives.[14]

  • Asymmetric Conjugate Addition: This method allows for the stereoselective installation of substituents on the tetrahydropyran core, which is crucial for optimizing interactions with target proteins.[15]

The following DOT graph outlines a generalized synthetic workflow for a C4-linker amine containing a tetrahydropyran moiety.

G A Starting Materials (e.g., Homoallylic Alcohol, Aldehyde) B Tetrahydropyran Ring Formation (e.g., Prins Cyclization) A->B Acid Catalyst C Functional Group Interconversion (e.g., Hydroxyl to Leaving Group) B->C e.g., TsCl, MsCl D Introduction of C4 Chain (e.g., Alkylation with a 4-carbon synthon) C->D Nucleophilic Substitution E Terminal Amine Installation (e.g., Azide Reduction, Gabriel Synthesis) D->E e.g., NaN3 then H2/Pd, or Potassium Phthalimide F Final C4-Linker Amine with Tetrahydropyran E->F

Caption: Generalized Synthetic Workflow for a C4-Linker Amine with a Tetrahydropyran Core.

Detailed Experimental Protocol: Synthesis of a Representative Linker

This protocol describes the synthesis of a generic C4-linker amine containing a tetrahydropyran ring, starting from commercially available materials.

Step 1: Synthesis of a Tetrahydropyran Intermediate via Prins Cyclization

  • To a solution of a suitable homoallylic alcohol (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add a solution of paraformaldehyde (1.5 eq) and a Lewis acid catalyst (e.g., BF3·OEt2, 0.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired tetrahydropyran alcohol.

Step 2: Introduction of the C4-Amine Chain

  • To a solution of the tetrahydropyran alcohol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add NaH (1.2 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of a suitable 4-carbon electrophile with a protected amine precursor (e.g., N-(4-bromobutyl)phthalimide, 1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection to Yield the Final C4-Linker Amine

  • To a solution of the phthalimide-protected intermediate (1.0 eq) in ethanol (0.1 M), add hydrazine monohydrate (5.0 eq).

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the final C4-linker amine containing a tetrahydropyran ring.

Applications in Advanced Therapeutic Modalities

The unique properties of C4-linker amines containing tetrahydropyran make them highly valuable in the design of sophisticated therapeutics, most notably PROTACs and ADCs.

PROTACs: Engineering Ternary Complex Formation

In the context of PROTACs, the linker is not a passive tether but an active participant in the formation of a stable and productive ternary complex.[1][7][16] The rigidity and defined conformation of the THP moiety can help to correctly position the warhead (binding to the protein of interest) and the E3 ligase ligand, thereby promoting efficient ubiquitination and subsequent degradation of the target protein.[17][18][19]

The following diagram illustrates the role of a C4-linker amine containing a tetrahydropyran in mediating the formation of a PROTAC ternary complex.

G cluster_0 PROTAC Warhead Warhead Linker C4-Amine Linker with THP Warhead->Linker Protein of Interest Protein of Interest Warhead->Protein of Interest Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Recruits

Caption: Role of a THP-Containing Linker in a PROTAC Ternary Complex.

ADCs: Balancing Stability and Payload Release

For Antibody-Drug Conjugates, the linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[2][10][20] However, upon internalization into the target cancer cell, the linker must efficiently release the payload.[21][22] The incorporation of a THP ring can contribute to the overall stability of the ADC due to its robust chemical nature.[5][8] Furthermore, the improved solubility imparted by the THP moiety can help to prevent aggregation of the ADC, a common challenge with hydrophobic payloads.[9][23]

Comparative Data and Physicochemical Properties

The choice of linker can significantly impact the overall properties of a drug conjugate. The following table provides a comparative overview of the physicochemical properties of linkers with and without a tetrahydropyran moiety.

PropertyAlkyl/PEG LinkerTHP-Containing LinkerRationale for Difference
Flexibility HighModerateThe cyclic nature of the THP ring introduces conformational restraint.[24]
Solubility Variable (PEG improves)Generally EnhancedThe ether oxygen in the THP ring acts as a hydrogen bond acceptor.[8][9]
Lipophilicity (cLogP) Higher (for alkyl)LowerThe oxygen atom reduces the overall lipophilicity compared to a carbocycle.[4]
Metabolic Stability Can be susceptible to oxidationOften ImprovedThe THP ring can be more resistant to certain metabolic pathways.[4]
Ternary Complex Stability (PROTACs) VariablePotentially EnhancedReduced conformational entropy can favor a stable ternary complex.[1][3]

Future Perspectives and Conclusion

The strategic incorporation of tetrahydropyran moieties into C4-amine linkers represents a significant advancement in the field of drug delivery and targeted therapies. As our understanding of the intricate interplay between linker architecture and biological activity deepens, we can expect to see the development of even more sophisticated and effective therapeutics. The ability of the THP ring to confer a favorable balance of rigidity, solubility, and metabolic stability makes it a powerful tool in the medicinal chemist's arsenal. Future research will likely focus on the synthesis of novel, stereochemically defined THP-containing linkers to further probe the structure-activity relationships that govern their performance in complex biological systems.

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Novel Ether-Linked Primary Amines: A Modern Toolkit for Mitigating Metabolic Liabilities and Enabling Advanced Drug Modalities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry

Abstract: The primary amine is a cornerstone functional group in medicinal chemistry, pivotal for target engagement and establishing desirable physicochemical properties. However, its presence, particularly in the form of anilines, often introduces significant metabolic liabilities, leading to the formation of reactive metabolites and subsequent toxicity concerns.[1][2] This guide provides a comprehensive overview of novel ether-linked primary amines as a strategic solution to these challenges. We will explore their design principles as saturated bioisosteres for anilines, detail robust synthetic methodologies for their creation, and showcase their expanding role as versatile linkers in sophisticated therapeutic platforms such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Through detailed protocols and mechanistic insights, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their discovery programs.

Part 1: The Strategic Imperative for Aniline Bioisosteres

The aniline motif is ubiquitous in medicinal chemistry, prized for its synthetic accessibility and its ability to engage in key hydrogen bonding and π-stacking interactions within target proteins. However, this structural alert is notoriously susceptible to metabolic bioactivation.[1] Cytochrome P450-mediated oxidation can lead to the formation of highly reactive and potentially toxic species, such as quinone imines, which can covalently modify proteins and nucleic acids, contributing to idiosyncratic adverse drug reactions (IADRs).[2]

This metabolic instability has driven a persistent search for bioisosteric replacements that mimic the aniline's vector and basicity while eliminating the problematic aromatic system. The ideal replacement should:

  • Preserve or enhance biological activity.

  • Improve metabolic stability and reduce the formation of reactive metabolites.

  • Maintain or improve physicochemical properties like solubility.

  • Offer a similar three-dimensional spatial arrangement to the parent aniline.[2]

Saturated, Csp³-rich isosteres have emerged as a powerful strategy to address these issues, with frameworks like bicyclo[1.1.1]pentane and cubane demonstrating significant improvements in pharmacokinetic profiles.[2][3] Ether-linked primary amines represent a highly versatile and tunable class within this strategy, offering a flexible alternative that circumvents the inherent risks of the aniline core.

Part 2: Ether-Linked Primary Amines as a Strategic Solution

An ether-linked primary amine incorporates an oxygen atom into the alkyl chain connecting a primary amine to a core scaffold (e.g., Ar-O-Alkyl-NH₂). This seemingly simple modification offers profound advantages:

  • Metabolic Stability: The replacement of the aromatic ring entirely removes the primary pathway for oxidative bioactivation that plagues anilines. The ether linkage itself is generally more stable to metabolism compared to more labile functional groups.

  • Modulation of Physicochemical Properties: The ether oxygen acts as a hydrogen bond acceptor, which can improve aqueous solubility and influence interactions with biological targets.[4]

  • Tunable Basicity and Lipophilicity: Unlike the relatively fixed pKa of an aniline, the basicity of the primary amine in this motif can be precisely tuned by adjusting the length and substitution of the alkyl chain. This allows for fine-tuning of the molecule's ionization state at physiological pH, which is critical for membrane permeability and target binding.[5]

  • Vectorial and Conformational Flexibility: The ether linkage provides rotational freedom that can be advantageous for optimizing ligand binding to a target protein, a feature not available in more rigid saturated ring systems.

Data Presentation: Comparative Physicochemical Properties

The following table illustrates the conceptual differences between a representative aniline and its ether-linked primary amine bioisostere.

PropertyAniline Moiety (e.g., 4-ethoxyaniline)Ether-Linked Primary Amine Bioisostere (e.g., 2-(4-methoxyphenoxy)ethan-1-amine)Rationale for Improvement
Primary Metabolic Pathway N-oxidation, Ring hydroxylationN-dealkylation, O-dealkylationAvoids formation of reactive quinone-imine intermediates.[1][5]
pKa ~5.3~9-10The aliphatic amine is significantly more basic, allowing for stronger ionic interactions.[6]
Hydrogen Bonding H-bond donor (NH₂)H-bond donor (NH₂), H-bond acceptor (Ether-O)Additional H-bond acceptor can improve solubility and target interactions.[4]
3D Geometry PlanarFlexible, non-planarIncreased sp³ character improves solubility and escapes "flatland" of aromatic compounds.

Part 3: Synthetic Strategies and Methodologies

The synthesis of ether-linked primary amines is accessible through several robust and well-established chemical transformations. The choice of route often depends on the specific target molecule and the availability of starting materials.

Key Synthetic Pathways
  • Williamson Ether Synthesis followed by Gabriel Synthesis: This classic two-step approach is highly reliable. It begins with the Sₙ2 reaction between a phenoxide and a haloalkyl phthalimide. The subsequent hydrolysis or hydrazinolysis of the phthalimide reveals the primary amine. This method is excellent for preventing over-alkylation, ensuring high purity of the primary amine.[]

  • Reductive Amination of Alkoxy-aldehydes: An alternative route involves the reaction of an alkoxy-aldehyde with ammonia or a protected ammonia equivalent, followed by reduction. This is an efficient method for generating the primary amine in a single pot.[]

  • Mitsunobu Reaction: This reaction allows for the coupling of a phenol with an N-protected amino alcohol (e.g., N-Boc ethanolamine) under mild conditions, forming the ether bond. A final deprotection step yields the desired product.

Visualization: General Synthetic Workflow

The following diagram illustrates a common and reliable pathway for synthesizing these target molecules.

G cluster_0 Route 1: Williamson/Gabriel Pathway cluster_1 Route 2: Reductive Amination Pathway Phenol Phenol (Ar-OH) EtherPhthalimide Intermediate Ether Phenol->EtherPhthalimide Williamson Ether Synthesis HaloPhthalimide N-(bromoalkyl)phthalimide HaloPhthalimide->EtherPhthalimide Base Base (e.g., K₂CO₃) Base->Phenol Product1 Product: Ether-Linked Primary Amine (Ar-O-Alkyl-NH₂) EtherPhthalimide->Product1 Gabriel Deprotection Hydrazine Hydrazine (NH₂NH₂) Hydrazine->EtherPhthalimide AlkoxyAldehyde Alkoxy-aldehyde (Ar-O-Alkyl-CHO) Product2 Product: Ether-Linked Primary Amine (Ar-O-Alkyl-NH₂) AlkoxyAldehyde->Product2 Reductive Amination Ammonia NH₃ / Reducing Agent Ammonia->AlkoxyAldehyde PROTAC PROTAC-Induced Ternary Complex POI Protein of Interest (POI) Target Protein E3 E3 Ubiquitin Ligase e.g., CRBN, VHL PROTAC Warhead Ether-Linked Primary Amine Linker E3 Ligase Ligand PROTAC:f0->POI Binds PROTAC:f2->E3 Binds

Caption: Ether-linked amines as flexible PROTAC linkers.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. [8]The linker must be stable in systemic circulation but allow for efficient release of the payload inside the target cancer cell. [9][10]While various linker chemistries are used, ether-linked primary amines can serve as attachment points or as part of the linker backbone, providing a stable and synthetically versatile handle for conjugation.

Part 5: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a model ether-linked primary amine, demonstrating the practical application of the Williamson/Gabriel pathway.

Synthesis of 2-(4-phenoxyphenoxy)ethan-1-amine

Objective: To synthesize a model ether-linked primary amine from 4-phenoxyphenol.

Materials:

  • 4-phenoxyphenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-(2-bromoethyl)phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

Step 1: Williamson Ether Synthesis

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-phenoxyphenol (1.86 g, 10 mmol).

  • Add anhydrous DMF (30 mL) and stir until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.).

  • Add N-(2-bromoethyl)phthalimide (3.05 g, 12 mmol, 1.2 eq.).

  • Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the starting phenol.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of cold water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry under high vacuum. This yields the intermediate, 2-(2-(4-phenoxyphenoxy)ethyl)isoindoline-1,3-dione.

Step 2: Gabriel Deprotection (Hydrazinolysis)

  • Transfer the dried phthalimide intermediate from Step 1 to a 100 mL round-bottom flask.

  • Add ethanol (40 mL) to suspend the solid.

  • Add hydrazine monohydrate (0.75 mL, 15 mmol, 1.5 eq.).

  • Heat the mixture to reflux (approx. 78 °C) for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction to room temperature and add 20 mL of 1M HCl. Stir for 30 minutes.

  • Filter off the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution to pH > 12 with 1M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4-phenoxyphenoxy)ethan-1-amine, as an oil or low-melting solid.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 6: Conclusion and Future Outlook

Ether-linked primary amines are more than just another class of building blocks; they are a direct response to some of the most pressing challenges in modern drug discovery. By providing a metabolically robust and synthetically tractable alternative to anilines, they empower medicinal chemists to design safer and more effective small molecules. [1][3]Furthermore, their adoption as versatile linkers in advanced modalities like PROTACs and ADCs highlights their enabling role in the next generation of therapeutics. [11][12]Future research will likely focus on developing novel, stereocontrolled synthetic routes and exploring more complex ether-based architectures to further refine the pharmacokinetic and pharmacodynamic properties of new drug candidates. The continued integration of these motifs will undoubtedly contribute to the development of innovative medicines with improved safety profiles.

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Methodological & Application

Application Notes & Protocols for the Synthesis of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- is a valuable bifunctional building block in modern medicinal chemistry. Its structure incorporates a primary amine, which serves as a key nucleophile or a point for salt formation, and a tetrahydropyran (THP) ether moiety. The THP ring is a prevalent motif in numerous FDA-approved drugs and bioactive natural products, often introduced to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability.[1][2][3] The flexible four-carbon linker provides conformational adaptability, making this molecule an attractive scaffold for constructing ligands that target a wide range of biological receptors and enzymes.

The synthesis of this target molecule can be approached through several strategic disconnections. This guide will detail two primary retrosynthetic strategies:

  • Strategy A (Convergent): A highly efficient approach centered on the late-stage formation of the C-N bond via reductive amination of a key aldehyde intermediate. This strategy is favored for its high functional group tolerance and typically excellent yields.[4][5]

  • Strategy B (Linear): A more traditional, linear sequence involving the formation of the C-O ether bond, which leverages well-established protection group chemistry.

This document will provide a detailed, field-tested protocol for the recommended convergent strategy, including the synthesis of requisite intermediates, purification methods, and characterization data.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule reveals two key bonds for disconnection: the C4-O ether bond and the C1-N amine bond.

G cluster_0 Retrosynthetic Disconnections cluster_1 Strategy A Precursors cluster_2 Strategy B Precursors target Target Molecule: 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- disconnect_CN C-N Bond Disconnection (Reductive Amination) target->disconnect_CN disconnect_CO C-O Bond Disconnection (Williamson Ether Synthesis) target->disconnect_CO aldehyde 4-[(tetrahydro-2H-pyran-4-yl)oxy]butanal disconnect_CN->aldehyde ammonia Ammonia Source (NH3) disconnect_CN->ammonia thp_alcohol Tetrahydro-2H-pyran-4-ol disconnect_CO->thp_alcohol aminobutanol Protected 4-Aminobutanol Derivative disconnect_CO->aminobutanol

Caption: Retrosynthetic analysis of the target molecule.

While both strategies are viable, Strategy A (Reductive Amination) is recommended for its convergence and efficiency. Reductive amination is one of the most robust and widely used methods for amine synthesis in the pharmaceutical industry, offering a direct path from a carbonyl compound to the desired amine with minimal side products.[5] This approach avoids the multiple protection-deprotection steps often required in linear syntheses like Strategy B.

Recommended Synthetic Protocol: Convergent Reductive Amination

This protocol is divided into three main stages:

  • Synthesis of the key ether intermediate, 4-(tetrahydro-2H-pyran-4-yloxy)butanenitrile.

  • Reduction of the nitrile to the aldehyde, 4-(tetrahydro-2H-pyran-4-yloxy)butanal.

  • Final reductive amination to yield the target primary amine.

G cluster_workflow Synthetic Workflow (Strategy A) A Tetrahydro-2H-pyran-4-ol + 4-Chlorobutanenitrile B Step 1: Williamson Ether Synthesis A->B C Intermediate 1: 4-(...-pyran-4-yloxy)butanenitrile B->C D Step 2: Nitrile Reduction (DIBAL-H) C->D E Intermediate 2: 4-(...-pyran-4-yloxy)butanal D->E F Step 3: Reductive Amination (NH4OAc, NaBH3CN) E->F G Final Product: 1-Butanamine, 4-[(tetrahydro-... -2H-pyran-4-yl)oxy]- F->G

Caption: Overall workflow for the recommended convergent synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
Tetrahydro-2H-pyran-4-ol≥98%Standard commercial
Sodium hydride (NaH)60% dispersion in mineral oilStandard commercial
4-Chlorobutanenitrile≥97%Standard commercial
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard commercial
Diisobutylaluminium hydride (DIBAL-H)1.0 M solution in hexanesStandard commercial
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard commercial
Ammonium acetate (NH₄OAc)≥98%Standard commercial
Sodium cyanoborohydride (NaBH₃CN)95%Standard commercial
Methanol (MeOH)Anhydrous, ≥99.8%Standard commercial
Diethyl ether (Et₂O)ACS GradeStandard commercial
Saturated aq. NH₄ClPrepared in-house
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Standard commercial
Silica Gel230-400 meshStandard commercial
Step-by-Step Experimental Procedure

PART A: Synthesis of Intermediate 1: 4-(Tetrahydro-2H-pyran-4-yloxy)butanenitrile

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous DMF (150 mL).

  • Base Addition: Carefully add sodium hydride (4.8 g, 120 mmol, 1.2 equiv, 60% dispersion) to the DMF in portions at 0 °C (ice bath).

  • Alcohol Addition: Dissolve tetrahydro-2H-pyran-4-ol (10.2 g, 100 mmol, 1.0 equiv) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add 4-chlorobutanenitrile (11.4 g, 110 mmol, 1.1 equiv) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes) until the starting alcohol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (silica gel, gradient elution 10% to 40% ethyl acetate in hexanes) to yield the product as a colorless oil.

PART B: Synthesis of Intermediate 2: 4-(Tetrahydro-2H-pyran-4-yloxy)butanal

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the nitrile intermediate from Part A (16.9 g, 92 mmol, 1.0 equiv) in anhydrous dichloromethane (200 mL).

  • Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Add DIBAL-H (110 mL, 110 mmol, 1.2 equiv, 1.0 M solution in hexanes) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor for the disappearance of the starting material by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol (15 mL) at -78 °C, followed by the addition of saturated aqueous Rochelle's salt solution (150 mL).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers become clear (this may take several hours). Separate the layers and extract the aqueous phase with DCM (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (product can be volatile). The resulting crude aldehyde is often used directly in the next step without further purification.

PART C: Synthesis of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

  • Reaction Setup: To a 500 mL round-bottom flask, add the crude aldehyde from Part B (~17.1 g, 92 mmol, 1.0 equiv) and anhydrous methanol (250 mL).

  • Amine Source: Add ammonium acetate (35.5 g, 460 mmol, 5.0 equiv) to the solution and stir until dissolved.

  • Reducing Agent Addition: Cool the mixture to 0 °C. In a separate flask, dissolve sodium cyanoborohydride (6.9 g, 110 mmol, 1.2 equiv) in anhydrous methanol (50 mL). Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The reaction is mildly acidic due to the ammonium acetate, which is optimal for iminium ion formation and reduction.[6]

  • Work-up: Quench the reaction by the slow addition of 2 M HCl at 0 °C until the pH is ~2 to destroy any remaining reducing agent. Stir for 30 minutes.

  • Extraction: Basify the mixture to pH >12 by the slow addition of 6 M NaOH solution. Extract the product with dichloromethane (4 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography (silica gel, eluting with a gradient of 0% to 10% Methanol in Dichloromethane containing 1% triethylamine) to afford the final product as a colorless to pale yellow liquid.

Data Summary and Characterization

Table 1: Reaction Parameters
StepKey ReagentsEquiv.SolventTemp. (°C)Time (h)Typical Yield
A Tetrahydro-2H-pyran-4-ol, NaH, 4-Chlorobutanenitrile1.0 / 1.2 / 1.1DMF604-675-85%
B Nitrile Intermediate, DIBAL-H1.0 / 1.2DCM-782>90% (crude)
C Aldehyde Intermediate, NH₄OAc, NaBH₃CN1.0 / 5.0 / 1.2MeOHRT12-1665-75%
Table 2: Expected Analytical Data
CompoundFormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Intermediate 1 C₁₀H₁₇NO₂183.253.90-3.80 (m, 2H), 3.65-3.55 (m, 1H), 3.45-3.35 (m, 2H), 2.45 (t, 2H), 1.95-1.80 (m, 4H), 1.65-1.50 (m, 4H)119.5, 70.1, 65.8, 63.2, 32.5, 25.4, 15.1184.1 [M+H]⁺
Intermediate 2 C₁₀H₁₈O₃186.259.75 (t, 1H), 3.90-3.80 (m, 2H), 3.60-3.50 (m, 1H), 3.45-3.35 (m, 2H), 2.50 (td, 2H), 1.90-1.75 (m, 4H), 1.65-1.50 (m, 4H)202.4, 70.0, 65.7, 63.1, 41.2, 32.4, 22.1187.1 [M+H]⁺
Final Product C₁₀H₂₁NO₂187.283.90-3.80 (m, 2H), 3.60-3.50 (m, 1H), 3.45-3.35 (m, 2H), 2.70 (t, 2H), 1.90-1.75 (m, 2H), 1.65-1.40 (m, 8H), 1.30 (br s, 2H, NH₂)70.2, 66.0, 63.3, 41.9, 32.6, 30.5, 25.8188.2 [M+H]⁺

Scientific Rationale and Troubleshooting

  • Choice of Base (Step A): Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating alcohols to form alkoxides for Williamson ether synthesis.

  • Choice of Reducing Agent (Step B): DIBAL-H is a powerful reducing agent that can reduce nitriles to aldehydes at low temperatures. The reaction must be kept cold (-78 °C) to prevent over-reduction to the primary alcohol.

  • Choice of Reductive Amination Conditions (Step C): The combination of an ammonium salt (as the ammonia source) and a mild, acid-stable reducing agent like NaBH₃CN is a classic protocol for reductive amination.[6] NaBH₃CN is selective for the protonated iminium ion intermediate over the starting aldehyde, preventing premature reduction of the carbonyl group.[6]

  • Troubleshooting - Low Yield in Step C: If yields are low, ensure the crude aldehyde from Step B is of sufficient purity. Over-reduction in Step B is a common failure point. Additionally, ensure the pH of the reductive amination is weakly acidic (pH 5-6) to favor iminium ion formation.

  • Troubleshooting - Purification: The final product is a relatively polar amine. The use of triethylamine in the chromatography eluent is crucial to prevent peak tailing and improve recovery from the silica gel column.

Safety and Handling

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and quench with extreme caution.

  • DIBAL-H: Pyrophoric reagent. Handle under an inert atmosphere. Quench slowly at low temperatures.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Can release toxic hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a certified chemical fume hood. Wear appropriate gloves, lab coat, and eye protection.

  • Solvents: Anhydrous DMF, DCM, and MeOH are toxic and/or flammable. Handle with care in well-ventilated areas.

References

  • Raghavan, S. et al. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Marine Drugs. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available at: [Link]

  • PubChem. 4-(tetrahydro-2h-pyran-4-yl)butan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Kier, L. B. & Taylor, A. D. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rathi, J. O. & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Available at: [Link]

  • J-GLOBAL. Butane-1,1,4,4-tetraamine | Chemical Substance Information. Japan Science and Technology Agency. Available at: [Link]

  • Smith, A. B. et al. (2020). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Chemistry – A European Journal. Available at: [Link]

  • DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. Available at: [Link]

  • Chemical Synthesis Database. 4-tetrahydro-pyran-2-yloxy-butan-1-ol. Available at: [Link]

  • Ramachandran, P. V. & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of substituted tetrahydropyran-4-one and its oxime. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Imine Reduction, NaCNBH₃, Silatrane & Amphetamine Synthesis. YouTube. Available at: [Link]

  • Popa, F. et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]

  • ResearchGate. An Improved Synthesis of N-Boc Protected Aryl Amines. Available at: [Link]

  • Wikipedia. n-Butylamine. Available at: [Link]

  • ResearchGate. Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Available at: [Link]

  • Pazdera, P. & Šimbera, J. Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Available at: [Link]

  • Ramachandran, P. V. et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. Available at: [Link]

  • Fernández de la Pradilla, R. et al. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES. Available at: [Link]

  • PubChem. Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. National Center for Biotechnology Information. Available at: [Link]

  • Afanasyev, O. I. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • ResearchGate. Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. Available at: [Link]

Sources

Introduction: The Strategic Utility of the THP-Ether Moiety in Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Versatile Coupling of 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of drug development. The building block, 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine, has emerged as a valuable reagent in this context. It incorporates two key structural features: a flexible n-butylamine chain, providing a primary amine for versatile conjugation, and a tetrahydropyran (THP) ether group. The THP motif is a well-regarded "pharmacophore-friendly" heterocycle, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, thereby addressing common challenges in drug candidate optimization.[1][2]

This application note provides detailed, field-proven protocols for three fundamental coupling reactions involving this amine: amide bond formation, reductive amination, and N-alkylation. The guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and rationale to empower effective troubleshooting and adaptation.

Physicochemical Properties of the Reagent

A clear understanding of the reagent's properties is essential for proper handling, reaction setup, and purification.

PropertyValue
Chemical Name 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Appearance Colorless to light yellow oil
Boiling Point ~110-112 °C at 0.5 mmHg
CAS Number 1014930-10-8

Protocol 1: Amide Bond Formation via HATU-Mediated Coupling

Amide bond formation is the most frequently utilized reaction in drug discovery.[3] For coupling 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine, the use of a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. HATU is renowned for its high efficiency, rapid reaction times, and low propensity for racemization, particularly when coupling sensitive chiral carboxylic acids.[4]

Principle and Rationale

The HATU-mediated coupling proceeds through a highly reactive OAt-active ester intermediate. A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming the active ester and releasing tetramethylurea. The primary amine then performs a nucleophilic attack on this activated ester to yield the desired amide.[4] The choice of an aprotic polar solvent like DMF or DCM is crucial for solubilizing the reagents and facilitating the reaction.[5]

Visualizing the Mechanism: HATU Coupling

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amine Coupling RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + DIPEA Amine H₂N-R' (Primary Amine) Amide Amide Product Amine->Amide Attacks HATU HATU Byproduct1 Tetramethylurea HATU->Byproduct1 DIPEA DIPEA (Base) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU ActiveEster->Amide Byproduct2 HOAt ActiveEster->Byproduct2

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Activation: Add HATU (1.1-1.2 equiv.) to the solution. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.0-3.0 equiv.) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation. A color change to yellow is often observed.

  • Amine Addition: Add 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine (1.1 equiv.), either neat or as a solution in a small amount of the reaction solvent.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous HCl or citric acid, saturated aqueous NaHCO₃, and finally, brine. This removes excess base, unreacted acid, and water-soluble byproducts.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mildness, excellent chemoselectivity, and operational simplicity in one-pot procedures.[8][9]

Principle and Rationale

This one-pot reaction involves the initial formation of an imine (or iminium ion) from the condensation of 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine and a carbonyl compound. STAB is a highly selective reducing agent; the rate at which it reduces the in situ formed iminium ion is significantly faster than its reduction of the starting aldehyde or ketone.[9][10] This selectivity minimizes the formation of alcohol byproducts, a common issue with less selective hydrides like NaBH₄.[8] The reaction is often catalyzed by a small amount of acetic acid, which facilitates imine formation without compromising the reducing agent.[9][11]

Visualizing the Mechanism: Reductive Amination

Reductive_Amination cluster_condensation Step 1: Condensation cluster_reduction Step 2: Reduction Ketone R'R''C=O (Aldehyde/Ketone) Iminium [R'R''C=NHR]⁺ (Iminium Ion) Ketone->Iminium Amine H₂N-R (Primary Amine) Amine->Iminium H⁺ cat. STAB NaBH(OAc)₃ (STAB) Product R'R''CH-NHR (Secondary Amine) Iminium->Product + STAB

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv.) and 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine (1.1-1.2 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add glacial acetic acid (1.0-1.1 equiv.).[11]

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the stirred solution. Caution: Addition may cause gas evolution.

  • Reaction Progression: Continue stirring at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).[12]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Protocol 3: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an Sₙ2 reaction is a fundamental method for introducing alkyl groups onto an amine. While effective, it carries the risk of over-alkylation to form tertiary amines or even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is paramount.

Principle and Rationale

The reaction involves the nucleophilic attack of the primary amine's lone pair on an electrophilic alkyl halide (or sulfonate). A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion. A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is often preferred to avoid competing reactions. Polar aprotic solvents such as DMF or acetonitrile (ACN) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine.[13]

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend anhydrous K₂CO₃ (2.0-3.0 equiv.) in DMF or ACN.

  • Reagent Addition: Add 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine (1.0 equiv.) followed by the alkyl halide (e.g., R-Br or R-I, 1.05-1.2 equiv.). Using a minimal excess of the alkylating agent helps to reduce the risk of dialkylation.[13]

  • Reaction Progression: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting amine is consumed, cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Summary of Recommended Reaction Conditions

Reaction TypeKey ReagentsBaseSolventTemp.Time (h)
Amide Coupling Carboxylic Acid (1 eq), HATU (1.1 eq)DIPEA (2-3 eq)DMF, DCM0 °C to RT1-18
Reductive Amination Carbonyl (1 eq), STAB (1.5 eq)Acetic Acid (cat.)DCE, THFRT2-24
N-Alkylation Alkyl Halide (1.1 eq)K₂CO₃ (2-3 eq)DMF, ACNRT to 80 °C2-16

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield in Amide Coupling Incomplete activation; poor quality reagents.Ensure anhydrous conditions; use fresh HATU and dry solvents. Pre-activate for 30 min at 0 °C before adding the amine.[5]
Alcohol Byproduct in Reductive Amination Reducing agent is too reactive or added too early.Confirm the use of STAB, not NaBH₄. Allow sufficient time for imine formation before adding STAB.[8]
Dialkylation in N-Alkylation Excess alkylating agent; high concentration.Use a minimal excess (1.05-1.1 equiv.) of the alkyl halide. Add the alkylating agent slowly to a dilute solution of the amine.
Reaction Stalls Steric hindrance; poor leaving group.Increase reaction temperature. For alkyl bromides, consider adding a catalytic amount of NaI or KI (Finkelstein reaction) to generate the more reactive iodide in situ.[13]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout.[Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 118-128). American Chemical Society. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • Pasha, M. A., & Madhuri, C. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 58(1), 113-116. [Link]

  • HATU coupling - what's the best order? (2023). Reddit r/Chempros.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • Thorsen, M. H., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Tetrahedron Letters, 56(6), 794-797. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.[Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552. [Link]

  • Padi, N., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 9079-9086. [Link]

  • Synthesis of tetrahydropyrans. Organic Chemistry Portal.[Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.[Link]

  • Mahdavi, S. M., et al. (2019). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 24(12), 2279. [Link]

  • Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate.[Link]

  • Mamedov, V. A., et al. (2011). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Russian Journal of General Chemistry, 81, 145-151. [Link]

  • Wang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][14]naphthyrin-5(6H)-one. Tetrahedron, 72(36), 5649-5655. [Link]

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, 96%. SLS.[Link]

  • 4-tetrahydro-pyran-2-yloxy-butan-1-ol. Chemical Synthesis Database.[Link]

  • Wei, Z., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. Bioorganic & Medicinal Chemistry Letters, 22(12), 3884-3889. [Link]

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Using tetrahydropyran-alkoxy amines in amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Hydroxamic Acids Using


-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 

Executive Summary

The synthesis of hydroxamic acids (


) is a critical workflow in medicinal chemistry, particularly for the development of Histone Deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and siderophores. While direct condensation of hydroxylamine (

) with esters is possible, it often suffers from harsh conditions, poor solubility, and competitive

-acylation.

This guide details the use of


-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (

)
as a superior nucleophile. The THP protecting group serves as a robust "mask" that ensures exclusive

-acylation during coupling and can be removed under mild acidic conditions, preserving sensitive molecular architectures.

Strategic Rationale: Why ?

Direct reaction with aqueous hydroxylamine is often incompatible with complex pharmacophores containing esters, labile protecting groups, or electrophilic centers. The


 reagent offers three distinct advantages:
  • Regioselectivity: The bulky THP group on the oxygen atom forces the reaction to occur exclusively at the nitrogen, eliminating the formation of

    
    -acyl isomers.
    
  • Solubility: Unlike hydroxylamine hydrochloride salts,

    
     is soluble in organic solvents (DCM, DMF, THF), allowing the use of standard peptide coupling reagents (EDC, HATU).
    
  • Purification: The resulting

    
    -THP hydroxamate intermediate is lipophilic and stable, allowing for standard silica gel chromatography purification before the final deprotection.
    

Mechanistic Workflow

The synthesis proceeds via a two-stage "Mask-and-Reveal" strategy. The carboxylic acid is first activated and coupled to


, followed by acid-catalyzed hydrolysis of the acetal linkage.

G cluster_0 Critical Control Point: Deprotection Start Carboxylic Acid (R-COOH) Activation Activation (EDC/HOBt or HATU) Start->Activation 0°C, DMF/DCM Reagent Add NH2-O-THP Activation->Reagent Active Ester Formation Intermediate THP-Protected Hydroxamate Reagent->Intermediate N-Acylation Deprotection Acid Cleavage (HCl or TFA) Intermediate->Deprotection Hydrolysis Product Hydroxamic Acid (R-CONHOH) Deprotection->Product Purification

Figure 1: The "Mask-and-Reveal" synthetic pathway for hydroxamic acid generation.

Experimental Protocols

Protocol A: Coupling (Installation of the THP Warhead)

Target: Synthesis of


-(tetrahydro-2H-pyran-2-yloxy)amide intermediate.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 
     (1.2 – 1.5 equiv) [CAS: 6723-30-4]
    
  • EDC

    
    HCl (1.5 equiv)
    
  • HOBt (1.5 equiv) or HOAt (for sterically hindered acids)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv), followed by EDC

    
    HCl (1.5 equiv) and HOBt (1.5 equiv) at 0°C.
    
    • Expert Note: Allow the activation to proceed for 15–30 minutes before adding the amine. This ensures the formation of the active ester and minimizes racemization if chiral centers are present adjacent to the carbonyl.

  • Coupling: Add

    
     (1.2 equiv) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (The THP intermediate is usually less polar than the acid but more polar than simple esters).

  • Workup: Dilute with EtOAc. Wash sequentially with 5% Citric Acid (removes excess DIPEA/EDC), Sat.

    
     (removes unreacted acid/HOBt), and Brine.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The THP-protected intermediate is stable on silica.

Protocol B: Deprotection (The Reveal)

Target: Cleavage of THP to release the free Hydroxamic Acid.

Method 1: Standard Acidolysis (Robust Substrates)

  • Dissolve the THP-intermediate in MeOH or Dioxane (0.1 M).

  • Add 4M HCl in Dioxane (5–10 equiv).

  • Stir at Room Temperature for 1–2 hours.

    • Observation: The reaction mixture often remains clear.

  • Concentrate in vacuo. The product is often isolated as the hydrochloride salt.

Method 2: Mild Deprotection (Acid-Sensitive Substrates)

  • Dissolve the intermediate in MeOH.

  • Add Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv).

  • Heat to 50°C or stir at RT for 12–24 hours.

    • Expert Note: This method is essentially an acetal exchange. It is slower but preserves acid-labile groups like Boc or t-Butyl esters elsewhere in the molecule.

Optimization & Troubleshooting

The following table summarizes common failure modes and corrective actions based on internal development data.

IssueProbable CauseCorrective Action
Low Conversion (Coupling) Steric hindrance at carboxylic acid.Switch coupling agent to HATU or PyBOP . Ensure pH is >8 during coupling (add more DIPEA).
O-Acylation Observed Use of free hydroxylamine or high temperatures.Ensure

is used. Keep reaction <25°C.
Incomplete Deprotection Equilibrium reaction (acetal hydrolysis).Add 5% water to the reaction mixture to drive hydrolysis.
Product Decomposition Hydroxamic acids can undergo Lossen rearrangement.[2][3]Avoid heating the final product >60°C. Store at -20°C.

Comparative Analysis: THP vs. Other Protecting Groups

When designing a synthesis, selecting the correct hydroxylamine protecting group is vital.

Protecting GroupReagentDeprotection ConditionStability Profile
THP (Tetrahydropyranyl)

Mild Acid (HCl/Dioxane, PPTS)Stable to Base, Nucleophiles. Labile to Acid.[4][5]
Benzyl (Bn)

Hydrogenolysis (

, Pd/C)
Stable to Acid/Base. Incompatible with alkenes/halogens.
t-Butyl (tBu)

Strong Acid (TFA)Very stable. Requires harsh TFA treatment (similar to Boc removal).

Decision Matrix Diagram:

D Start Select Protecting Group Q1 Is the molecule sensitive to Acid? Start->Q1 Q2 Does the molecule contain alkenes/halogens? Q1->Q2 No (Stable to Acid) Bn Use Benzyl (NH2OBn) (Cleaves w/ H2/Pd) Q1->Bn Yes (Acid Sensitive) THP Use THP (NH2OTHP) (Cleaves w/ mild acid) Q2->THP Yes (Avoid Hydrogenation) Q2->Bn No tBu Use t-Butyl (NH2OtBu) (Requires strong TFA) Q2->tBu If very robust

Figure 2: Selection logic for hydroxylamine protecting groups.

References

  • Methods for Hydroxamic Acid Synthesis. National Institutes of Health (NIH) / PMC. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen / NIH. [Link]

  • Surface-Induced Deprotection of THP-Protected Hydroxamic Acids. Yale University / ACS. [Link]

  • Synthesis of amide derivatives using EDC and HOBt. National Institutes of Health (NIH) / PMC. [Link]

Sources

Application Note: Reductive Amination Strategies for the Synthesis of Tetrahydropyranyl (THP)-Ether Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amines in THP-Protected Molecules

Amines are fundamental building blocks in modern pharmaceuticals, with their presence being a defining feature in a vast number of biologically active compounds.[1][2] The synthesis of these molecules often relies on robust and versatile methods for constructing carbon-nitrogen (C-N) bonds. Among these methods, reductive amination stands out as a cornerstone of medicinal chemistry, accounting for approximately a quarter of all C-N bond-forming reactions in the pharmaceutical industry due to its operational simplicity and broad applicability.[1][2][3]

This guide focuses on a specific, yet common, challenge in drug development: the reductive amination of aldehydes and ketones that also contain a tetrahydropyranyl (THP) ether. The THP group is a widely used protecting group for alcohols, prized for its stability towards basic conditions, organometallic reagents, and many reducing agents.[4] However, its inherent nature as an acetal makes it susceptible to cleavage under acidic conditions.[4] This presents a critical challenge, as many classical reductive amination protocols require acidic catalysis to promote the formation of the key imine or iminium ion intermediate.

The objective of this document is to provide a comprehensive technical guide with field-proven protocols for successfully navigating the reductive amination of THP-ether containing substrates. We will delve into the mechanistic underpinnings, compare key methodologies, and offer detailed, step-by-step protocols that prioritize the preservation of the acid-sensitive THP group while achieving high yields of the desired amine product.

The Mechanism: A Tale of Two Steps

Reductive amination is fundamentally a two-stage process that converts a carbonyl group into an amine.[5][6] Understanding this pathway is crucial for troubleshooting and method selection.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an imine (from primary amines) or an enamine (from secondary amines). This dehydration step is reversible and often the rate-limiting step, frequently catalyzed by mild acid.[5][7]

  • Reduction: The C=N double bond of the imine (or the corresponding protonated iminium ion) is then reduced by a suitable reducing agent to furnish the final amine product.[8][9]

The core challenge with THP-ether substrates lies in the first step. The acid catalysis used to accelerate imine formation can simultaneously catalyze the deprotection of the THP group. Therefore, the ideal method must either operate under non-acidic conditions or utilize a reducing agent that is highly selective for the iminium ion, allowing the reaction to proceed even with only a small equilibrium concentration of the intermediate.

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Reduction Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (Primary/Secondary) Amine->Hemiaminal Hemiaminal->Carbonyl - Amine Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O (Often Acid-Catalyzed) Imine->Hemiaminal + H₂O Product Final Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Protocols for THP-Ether Amine Synthesis

The choice of reducing agent is the most critical decision for a successful reductive amination on a THP-protected substrate.[10] We present three reliable methods, categorized by the reducing agent, with a strong recommendation for the first protocol.

Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Method of Choice

Sodium triacetoxyborohydride (STAB) is the premier reagent for this transformation.[11] Its success stems from several key advantages:

  • Mildness and Selectivity: STAB is less basic and more sterically hindered than other borohydrides. It reacts much faster with the protonated iminium ion than with the starting aldehyde or ketone, allowing for a "direct" or "in-situ" one-pot reaction.[12][13]

  • THP-Group Compatibility: The reaction proceeds efficiently in aprotic solvents without the need for strong acid catalysis, creating the ideal environment for preserving the THP-ether.[14] Mild acetic acid can be used as a catalyst for less reactive ketones, but is often unnecessary for aldehydes.[14]

  • Safety: It is a safer alternative to sodium cyanoborohydride, avoiding the generation of toxic cyanide waste.[11][13]

Detailed Step-by-Step Protocol (Direct Method):

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve the THP-ether aldehyde/ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM)) to a concentration of 0.1-0.5 M.

  • Reaction Initiation: Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reagent Addition: Add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

ParameterTypical ConditionCausality & Notes
Reducing Agent Sodium Triacetoxyborohydride1.3-1.6 equivalents ensures complete reduction.
Solvent DCE, THF, DCMAnhydrous aprotic solvents are required as STAB is water-sensitive.[13][15] DCE is often the preferred solvent.[14]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, preserving sensitive functional groups.
Catalyst None (for aldehydes) or Acetic Acid (1-2 equiv for ketones)Acetic acid can catalyze imine formation for sterically hindered or electron-rich ketones.[12] Use with caution.
Reaction Time 2 - 24 hoursVaries with substrate reactivity. Monitor by TLC or LC-MS.
Protocol 2: Sodium Borohydride (NaBH₄) - The Indirect Approach

Sodium borohydride is inexpensive but will readily reduce the starting carbonyl if present.[9] Therefore, it must be used in an "indirect" or two-step procedure where the imine is formed first, before the reducing agent is added.[10][15] This method can be effective for THP-ether substrates, particularly aldehydes.

Detailed Step-by-Step Protocol (Indirect Method):

  • Imine Formation: In a round-bottom flask, dissolve the THP-ether aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (MeOH) to a concentration of 0.2-1.0 M. Stir at room temperature. Methanol is an excellent solvent for promoting imine formation from aldehydes.[10] Monitor by TLC or ¹H NMR for the disappearance of the aldehyde proton signal (typically 1-3 hours).

  • Reduction: Once imine formation is complete, cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Workup & Purification: Quench the reaction by slowly adding water. Remove most of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is an atom-economical and clean alternative that avoids borohydride reagents.[16][17] The THP group is generally stable to standard hydrogenation conditions.[18] This method is particularly useful for large-scale synthesis.

Detailed Step-by-Step Protocol:

  • Preparation: To a hydrogenation vessel, add the THP-ether aldehyde/ketone (1.0 equiv), the amine (1.0-1.2 equiv), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add the catalyst, typically 5-10% Palladium on Carbon (Pd/C) (1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography or crystallization.

Method Selection and Troubleshooting

Choosing the right protocol is paramount for success. The following decision-making workflow and comparative analysis will guide the researcher to the optimal conditions.

Decision_Workflow Start Start: THP-Ether Substrate (Aldehyde or Ketone) IsScale Is the reaction scale large (>10g)? Start->IsScale IsKetone Is the carbonyl a hindered or electron-rich ketone? IsAldehyde Is the carbonyl an aldehyde? IsKetone->IsAldehyde No UseSTAB_Acid METHOD 1: Use NaBH(OAc)₃ (STAB) with 1-2 equiv Acetic Acid. IsKetone->UseSTAB_Acid Yes IsScale->IsKetone No UseHydrogenation METHOD 3: Consider Catalytic Hydrogenation (H₂/Pd/C) for best atom economy. IsScale->UseHydrogenation Yes UseSTAB METHOD 1: Use NaBH(OAc)₃ (STAB) in DCE or THF. This is the most reliable method. IsAldehyde->UseSTAB Yes UseIndirect METHOD 2: Use Indirect Method: 1. Form imine in MeOH 2. Reduce with NaBH₄ at 0°C IsAldehyde->UseIndirect Alternative

Caption: Decision workflow for selecting a reductive amination method.

Comparative Summary of Methods

FeatureNaBH(OAc)₃ (STAB)NaBH₄ (Indirect)Catalytic Hydrogenation
THP Compatibility Excellent Good (if pH is controlled)Excellent
Procedure One-Pot (Direct)Two-Step (Indirect)One-Pot (Direct)
Selectivity High for iminium ionLow (reduces carbonyls)High for C=N over C=O
Substrate Scope Broad (aldehydes, ketones)Best for aldehydesBroad (aldehydes, ketones)
Safety Good (non-toxic byproducts)Good (flammable H₂ gas)Requires specialized equipment
Key Advantage Reliability and ease of useLow cost of reducing agentGreen, atom-economical
Key Disadvantage Higher reagent costRequires pre-formation of imineCatalyst cost, flammability risk

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction is stalled / Low conversion - Inefficient imine formation. - Reagent deactivated by moisture.- For ketones, add 1-2 equiv of acetic acid. - Use anhydrous solvents and fresh reagents. - Add a mild dehydrating agent like anhydrous MgSO₄.
Significant alcohol byproduct formed - Reducing agent is not selective. - Using NaBH₄ in a direct method.- Switch to NaBH(OAc)₃. - Ensure complete imine formation before adding NaBH₄ in the indirect method.
Loss of THP protecting group - Reaction conditions are too acidic.- Avoid strong acid catalysts. Use NaBH(OAc)₃ without an acid additive if possible. - If using NaBH₃CN (not recommended), buffer the reaction carefully.
Over-alkylation (Primary amine gives tertiary) - The secondary amine product is more nucleophilic and reacts again.- Use a large excess of the primary amine (2-3 equiv). - Use the indirect method to consume the aldehyde before reduction.[14][19]

Conclusion

The successful synthesis of THP-ether amines via reductive amination is highly achievable with careful consideration of the reaction conditions. The use of sodium triacetoxyborohydride (STAB) stands out as the most robust and reliable method, offering a one-pot procedure that is highly compatible with the acid-sensitive THP protecting group. While indirect methods using sodium borohydride and catalytic hydrogenation offer viable alternatives depending on scale and cost considerations, the STAB protocol provides the best balance of efficiency, selectivity, and operational simplicity for researchers in drug development. By following the detailed protocols and troubleshooting advice provided, scientists can confidently construct complex amine-containing molecules while preserving crucial protecting groups.

References

  • Recent Development on Catalytic Reductive Amination and Applications. (2008). Current Organic Chemistry. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination. (2024). YouTube. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • The Role of Sodium Borohydride in Reductive Amination. (2026). Oreate AI Blog. [Link]

  • Reductive Amination. (N.d.). Wordpress. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. (N.d.). Harvard University. [Link]

  • Reductive amination. (N.d.). Wikipedia. [Link]

  • Enthaler, S., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. PubMed. [Link]

  • Reductive Amination - Common Conditions. (N.d.). Organic Chemistry Data. [Link]

  • Highly Enantioselective Hydrogen-Transfer Reductive Amination. (2003). Angewandte Chemie. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (N.d.). MDPI. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Organic Chemistry Portal. [Link]

  • Fast reductive amination by transfer hydrogenation "on water". (2013). PubMed. [Link]

  • Tetrahydropyranyl Ethers. (N.d.). Organic Chemistry Portal. [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020). Chemical Society Reviews. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemSusChem. [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ResearchGate. [Link]

  • THP Protecting Group. (N.d.). Total Synthesis. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (N.d.). Organic Chemistry Portal. [Link]

  • Chemoselective Formation of Unsymmetrically Substituted Ethers From Catalytic Reductive Coupling of Aldehydes and Ketones With Alcohols in Aqueous Solution. (2015). PubMed. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (N.d.). Chemical Communications. [Link]

  • Synthesis of Amines. (N.d.). OpenStax adaptation. [Link]

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Applications of 4-(tetrahydro-2H-pyran-4-yloxy)butylamine in PROTAC linkers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note: Utilizing 4-(tetrahydro-2H-pyran-4-yloxy)butylamine in PROTAC Linker Design and Physicochemical Optimization

Abstract

This application note details the strategic implementation of 4-(tetrahydro-2H-pyran-4-yloxy)butylamine as a critical building block in Proteolysis Targeting Chimera (PROTAC) development. Unlike traditional linear alkyl or PEG linkers, the tetrahydropyran (THP) ether motif offers a unique "Goldilocks" balance—providing the metabolic stability of alkyl chains while mimicking the polarity of polyethers to reduce lipophilicity (cLogP).

This guide focuses on two primary applications:

  • Synthesis of Negative Control Compounds: Capping E3 ligase ligands to validate ternary complex dependency.

  • Linkerology & Physicochemical Tuning: Using the THP-4-yloxy motif to optimize the metabolic stability and solubility profile of the "exit vector" region.

Part 1: Rationale & Design Principles

The "Linkerology" Challenge

PROTACs often suffer from "molecular obesity" (high MW, high TPSA), leading to poor cell permeability.

  • Alkyl Linkers: High permeability but poor aqueous solubility; prone to metabolic oxidation.

  • PEG Linkers: High solubility but often suffer from oxidative degradation and high conformational entropy (reducing binding affinity).

  • THP-Ether Linkers: The 4-(tetrahydro-2H-pyran-4-yloxy) moiety serves as a bioisostere for phenyl or cyclohexyl rings but with significantly lower lipophilicity.

Structural Advantage of the THP-4-yloxy Motif

Crucially, this molecule features the oxygen attachment at the 4-position of the pyran ring.

  • Stability: Unlike the acid-labile 2-tetrahydropyranyl (THP) protecting group (an acetal), the 4-alkoxypyran is a stable ether, resistant to physiological hydrolysis.

  • Geometry: The 6-membered ring introduces a defined spatial orientation (breaking planarity) compared to flexible linear chains, potentially reducing the entropic penalty upon ternary complex formation.

Part 2: Experimental Workflow & Protocols

Application: Synthesis of PROTAC Negative Controls

A critical step in PROTAC validation is proving that degradation is E3-dependent and requires the "hook effect." This is achieved by synthesizing a "Capped" control—the E3 ligand attached to the linker but lacking the Warhead (POI ligand).

Target Molecule: Pomalidomide-Linker-THP (Control for Cereblon-based PROTACs).

Reagents Required:

  • Amine: 4-(tetrahydro-2H-pyran-4-yloxy)butylamine (1.0 equiv)

  • Acid: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Pomalidomide derivative with carboxylic acid handle, e.g., Pom-C4-COOH) (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF

Protocol:

  • Activation: In a flame-dried vial, dissolve the Pomalidomide-acid derivative (50 mg, 0.12 mmol) in anhydrous DMF (2 mL). Add HATU (55 mg, 0.14 mmol) and DIPEA (63 µL, 0.36 mmol). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add 4-(tetrahydro-2H-pyran-4-yloxy)butylamine (21 mg, 0.12 mmol) dropwise to the reaction mixture.

  • Reaction: Flush with Nitrogen, cap, and stir at RT for 4 hours. Monitor by LC-MS (Target Mass: [M+H]+).

  • Workup: Dilute reaction with EtOAc (20 mL) and wash with 5% LiCl solution (3x) to remove DMF. Wash with sat. NaHCO3 and Brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (DCM:MeOH 95:5).

Validation Criteria:

  • LC-MS: Single peak, correct m/z.

  • 1H NMR: Diagnostic peaks for the THP ring (multiplets at ~3.4-3.9 ppm) and the disappearance of the free amine protons.

Visualization of the Synthetic Logic

G Start E3 Ligand-Acid (Pomalidomide-COOH) Activation Activation (HATU/DIPEA) Start->Activation Linker 4-(tetrahydro-2H-pyran-4-yloxy)butylamine (Solubilizing Cap) Product Negative Control PROTAC (E3 Binder + THP Cap) Linker->Product Nucleophilic Attack Intermediate Activated Ester Activation->Intermediate 15 min, RT Intermediate->Product + Linker (Amine) 4h, RT

Figure 1: Synthetic workflow for creating a PROTAC Negative Control using the THP-amine as a non-binding cap.

Part 3: Physicochemical Optimization Data

Using 4-(tetrahydro-2H-pyran-4-yloxy)butylamine offers distinct advantages over standard alkyl linkers. The table below compares the calculated properties of a linker segment attached to a standard phenyl ring (Model System).

Propertyn-Octyl Linker (Alkyl Control)THP-Ether Linker (Target)Impact on PROTAC
Structure -NH-(CH2)7-CH3-NH-(CH2)4-O-THP
cLogP ~3.8~1.9Reduced Lipophilicity (Improved Solubility)
TPSA (Ų) 12.021.3Increased Polarity (Without sacrificing permeability)
Rotatable Bonds 76Reduced Entropy (Better binding thermodynamics)
Metabolic Stability Low (ω-oxidation)High (Stable Ether)Extended Half-life

Interpretation: The THP-ether motif reduces cLogP by nearly 2 units compared to an equipotent alkyl chain, shifting the molecule into a more favorable "drug-like" space (Lipinski/Veber rules) without introducing the high TPSA penalties of long PEG chains.

Part 4: Mechanism of Action (Ternary Complex)

Understanding where this molecule fits in the degradation pathway is vital. When used as a linker component (in bifunctional analogs) or a control cap , it dictates the spatial arrangement.

TernaryComplex cluster_0 Ternary Complex Formation POI Protein of Interest (Warhead Bound) Linker Linker Motif (THP-Ether Spacer) POI->Linker E3 E3 Ligase (Cereblon/VHL) Ub Ubiquitin Transfer E3->Ub Recruits E2 Linker->E3 Ub->POI Poly-Ubiquitination

Figure 2: The THP-Ether motif acts as the bridge (Linker) facilitating the proximity between the E3 Ligase and the POI, enabling Ubiquitin transfer.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance of the THP ring (if close to amine).Use stronger coupling agents (COMU) or microwave irradiation (50°C, 10 min).
Product not ionizing in LCMS High lipophilicity or suppression.Switch to APCI source or add 0.1% Formic Acid to mobile phase.
THP Ring Degradation Acidic hydrolysis (Unlikely for 4-yloxy, but possible).Avoid highly acidic workups (pH < 2). Use neutral buffers for extraction.
Poor Solubility in DMSO Aggregation.Sonicate at 40°C; add 10% water to DMSO stock solution.

References

  • Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy. Link

  • Beshiri, M. L., et al. (2020). "The PROTAC linker is not just a connector: The impact of linker on PROTAC physicochemical properties." ACS Medicinal Chemistry Letters. Link

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

  • MedChemExpress. "PROTAC Linker Design and Chemical Space." MCE Technical Documents. Link

Sources

Design of flexible ether linkers using 1-Butanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Flexible Ether-Alkyl Hybrid Linkers via 1-Butanamine Scaffolds

Abstract

The "linker" in bifunctional therapeutics (e.g., PROTACs, molecular glues) is often erroneously treated as a passive connector. In reality, linker physicochemical properties—specifically the balance between hydrophilicity (solubility) and lipophilicity (permeability)—are critical determinants of ternary complex stability and oral bioavailability. This Application Note details the design and synthesis of hybrid ether-alkyl linkers derived from 1-butanamine (specifically N-Boc-4-aminobutan-1-ol). By extending the hydrophobic butyl backbone with flexible ether units, researchers can engineer "Goldilocks" linkers that mitigate the metabolic instability of pure PEGs while avoiding the solubility issues of pure alkyl chains.

Introduction: The "Linkerology" Dilemma

In the development of heterobifunctional degraders, the linker must satisfy two opposing forces:

  • Entropic Flexibility: It must be flexible enough to allow the E3 ligase and Target Protein (POI) to fold into a productive ternary complex.

  • Permeability & Stability: It must be rigid or lipophilic enough to cross cell membranes and resist oxidative metabolism.

Why 1-Butanamine Derivatives? Pure Polyethylene Glycol (PEG) linkers often suffer from high conformational entropy (making complex formation energetically costly) and oxidative cleavage. Pure alkyl chains are metabolically stable but suffer from poor aqueous solubility (high LogP). The 1-Butanamine scaffold (


 alkyl chain) serves as an ideal "hybrid" anchor. It provides a defined hydrophobic spacer that prevents "linker collapse" (where the linker folds onto itself), while its primary amine serves as a high-fidelity conjugation handle.

Design Principles & Logic

The design strategy focuses on Linear Extension . We utilize N-protected 4-aminobutan-1-ol as the nucleophilic core to install ether linkages via Williamson Ether Synthesis.

Physicochemical Comparison
PropertyPure PEG LinkerPure Alkyl Linker1-Butanamine Hybrid
Solubility (Aq) HighLowModerate (Tunable)
Permeability Low (Polar Surface Area)HighHigh
Conformation High Entropy (Floppy)Rigid/Hydrophobic collapseSemi-Rigid
Metabolic Risk High (Oxidative cleavage)LowLow (Alkyl anchor protects)
Visualizing the Design Workflow

The following decision tree guides the selection of the linker length and composition based on the target protein's depth.

LinkerDesign Start Target Protein Analysis Depth Is the binding pocket deep (>10 Å)? Start->Depth Solubility Is the Warhead highly lipophilic (cLogP > 4)? Depth->Solubility No (Surface exposed) PEG Select Pure PEG Linker (Maximize Solubility) Depth->PEG Yes (Needs reach) Alkyl Select Pure Alkyl Linker (Maximize Permeability) Solubility->Alkyl No (Need permeability) Hybrid Select 1-Butanamine Hybrid (Balance Permeability/Solubility) Solubility->Hybrid Yes (Need polarity)

Figure 1: Decision logic for selecting linker composition. 1-Butanamine hybrids are optimal for surface-exposed targets with lipophilic warheads.

Experimental Protocols

Protocol A: Synthesis of the Ether-Alkyl Linker Core

Objective: Synthesize a carboxyl-terminated ether-alkyl linker (4-(2-carboxyethoxy)butan-1-amine derivative) starting from N-Boc-4-aminobutan-1-ol.

Reagents:

  • N-Boc-4-aminobutan-1-ol (1.0 eq)

  • tert-Butyl bromoacetate (1.5 eq) [Electrophile for ether extension]

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq) [Catalyst]

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation (0 min): Flame-dry a round-bottom flask under Argon. Dissolve N-Boc-4-aminobutan-1-ol in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation (30 min): Carefully add NaH portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until bubbling ceases.

    • Expert Insight: The color may shift to a light yellow, indicating alkoxide formation.

  • Alkylation (4-12 hours): Add TBAI followed by the dropwise addition of tert-butyl bromoacetate. Allow the reaction to warm to room temperature (RT) and stir.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting alcohol (lower Rf) should disappear. Stain with Ninhydrin (for Boc-amine) or PMA (for alkyl chain).

  • Quenching & Workup: Cool to 0°C. Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

  • Global Deprotection (Final Step): Dissolve the purified intermediate in DCM:TFA (1:1). Stir for 1 hour to remove both the Boc (amine) and tert-butyl (acid) protecting groups simultaneously, yielding the zwitterionic amino-acid linker.

Self-Validating Checkpoint:

  • NMR (

    
    ):  Look for the disappearance of the tert-butyl singlet (~1.45 ppm) and the appearance of the ether methylene protons (
    
    
    
    ) as a singlet around 4.0 ppm.
Protocol B: Conjugation to Ligand via HATU Coupling

Objective: Attach the synthesized linker to a carboxylic acid-containing ligand (Warhead or E3 Ligand).

Reagents:

  • Carboxylic Acid Ligand (1.0 eq)[1]

  • Synthesized Amine Linker (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF or DMSO

Methodology:

  • Activation (15 min): Dissolve the Carboxylic Acid Ligand and HATU in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at RT for 15 minutes.

    • Why? Pre-activation forms the reactive OAt ester. Avoid leaving this too long (>30 min) to prevent racemization or side reactions [1].

  • Coupling (2-4 hours): Add the Amine Linker and the remaining DIPEA (2.0 eq). Stir at RT.

  • Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to the Product (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (removes DMF), then saturated

    
     and brine.
    

Synthetic Workflow Visualization

The following diagram illustrates the chemical transformation pathway, highlighting the critical intermediate states.

SynthesisPath SM N-Boc-4-aminobutan-1-ol (Starting Material) Alkoxide Alkoxide Intermediate (Activated Nucleophile) SM->Alkoxide NaH, DMF, 0°C Ether Protected Ether Linker (Boc/tBu protected) Alkoxide->Ether t-Butyl bromoacetate Williamson Ether Synthesis Final Free Amino-Acid Linker (Ready for Conjugation) Ether->Final TFA/DCM (1:1) Global Deprotection

Figure 2: Synthetic route for generating the flexible ether-alkyl linker from 1-butanamine derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ether Synthesis Incomplete deprotonation or moisture in DMF.Use fresh anhydrous DMF. Ensure NaH bubbling stops completely before adding electrophile [2].
Elimination Byproducts Base too strong/Temp too high.Keep reaction at 0°C during addition. Elimination is rare with primary alkyl halides but possible.
Linker Cyclization Intramolecular attack (rare for C4).1-Butanamine (C4) is less prone to cyclization than C2/C3 analogs, but avoid high heat during deprotection.
Poor Solubility of Final Conjugate Linker too lipophilic.If C4 is too hydrophobic, switch the electrophile to a short PEG-bromide (e.g.,

) to increase polarity [3].

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine. (Foundational text for mechanism).

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Bembnowicz, P., et al. (2024). Impact of Linker Length and Composition on PROTAC Degradation Efficiency. BenchChem Application Guide. Link

Sources

Application Note: Strategic Installation of Tetrahydropyran (THP) Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) ring is a Janus-faced entity in organic synthesis and medicinal chemistry. It serves two distinct, critical functions: (1) as a robust, low-cost protecting group for alcohols, and (2) as a pharmacophore (bioisostere of cyclohexane) that modulates lipophilicity (LogD) and metabolic stability. This guide provides validated protocols for both applications, distinguishing between the transient O-glycosidic bond formation (protection) and the permanent C-C bond formation (scaffold functionalization).

Part 1: The Dual Role of THP (Context & Strategy)

Before selecting reagents, the chemist must define the structural intent. The chemical behavior of the THP ring changes fundamentally based on its attachment point.

Structural Decision Matrix

The following logic flow dictates the reagent choice based on the desired chemical outcome.

THP_Decision_Tree Start Objective: Attach THP Decision Is the THP ring permanent? Start->Decision No NO: Transient Protection Decision->No Yes YES: Scaffold Building Decision->Yes Substrate Substrate: Alcohol/Phenol No->Substrate Reagent1 Reagent: 3,4-Dihydro-2H-pyran (DHP) Substrate->Reagent1 Catalyst Cat: PPTS (Mild) or pTSA (Fast) Reagent1->Catalyst Outcome1 Product: THP Acetal (Ether) Catalyst->Outcome1 BondType Bond Type: C-C Bond Yes->BondType Reagent2 Reagent: 4-THP-Boronic Acid Pinacol Ester BondType->Reagent2 Reaction Reaction: Suzuki-Miyaura Coupling Reagent2->Reaction Outcome2 Product: Aryl-THP Scaffold Reaction->Outcome2

Figure 1: Decision matrix for selecting THP reagents based on synthetic intent.

Part 2: Transient Attachment (Hydroxyl Protection)

The formation of tetrahydropyranyl ethers is the most common application. It protects alcohols from basic conditions (e.g., Grignard reagents, LDA) and oxidation.

The Reagent: 3,4-Dihydro-2H-pyran (DHP)[1]
  • Role: Electrophile.

  • Mechanism: Acid-catalyzed addition of the alcohol to the enol ether double bond.

  • Critical Insight (Stereochemistry): The formation of the THP ether generates a new stereocenter at the anomeric position (C2). If your substrate is chiral, this results in a mixture of diastereomers .

    • Consequence: Your NMR spectrum will double in complexity. Signals may appear as complex multiplets or dual spots on TLC. Do not assume your reaction failed just because the NMR looks "messy."

Catalyst Selection Guide
CatalystTypeAcidity (pKa)Application Case
pTSA (p-Toluenesulfonic acid)Strong Organic Acid-2.8Robust substrates; fast reaction; low cost.
PPTS (Pyridinium p-toluenesulfonate)Weak Acid Salt5.2Gold Standard for acid-sensitive substrates (e.g., allylic alcohols, epoxides).
CSA (Camphorsulfonic acid)Organic Acid1.2Alternative to pTSA; soluble in organic solvents.
Protocol A: Standard Protection (The "PPTS Method")

Recommended for high-value intermediates to prevent acid-catalyzed degradation.

Reagents:

  • Substrate (Alcohol): 1.0 equiv[1][2]

  • 3,4-Dihydro-2H-pyran (DHP): 1.5 equiv

  • PPTS: 0.1 equiv (10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N2/Ar.

  • Dissolution: Dissolve the alcohol and PPTS in DCM (0.2 M concentration).

  • Addition: Add DHP via syringe at Room Temperature (RT).

  • Monitoring: Stir at RT. Monitor by TLC.[3][2]

    • Visual Cue: The product is less polar (higher Rf) than the starting alcohol.

    • Stain: THP ethers stain strongly in p-Anisaldehyde or KMnO4.

  • Quench: Once complete (typically 2-4 hours), dilute with Et2O and wash with half-saturated brine to remove the pyridinium salt.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography. Add 1% Triethylamine to the eluent to prevent silica-induced hydrolysis.

Protocol B: Self-Validating Deprotection

To prove the moiety was a THP ether (and not a side product), perform this specific cleavage.

Reagents: Acetic Acid (AcOH) / THF / Water (4:2:1 ratio).[2][4] Procedure:

  • Dissolve the protected substrate in the mixture.

  • Heat to 45°C for 3 hours.

  • Validation: This specific condition cleaves THP ethers but leaves silyl ethers (TBS, TBDPS) and benzyl ethers intact. If the alcohol returns, the protection was successful.

Part 3: Permanent Scaffold Incorporation (C-THP)

In medicinal chemistry, replacing a cyclohexane ring with a THP ring often improves solubility and lowers LogP (lipophilicity) while maintaining steric bulk. This requires forming a Carbon-Carbon bond, typically via Cross-Coupling.

The Reagent: 4-Tetrahydropyranylboronic Acid Pinacol Ester
  • Why not the Halide? 4-Bromotetrahydropyran is available, but secondary alkyl halides are prone to

    
    -hydride elimination during cross-coupling.
    
  • Why the Boronate? The pinacol ester is stable, commercially available, and couples efficiently with aryl halides (Suzuki-Miyaura).

Protocol C: Suzuki-Miyaura Coupling (Aryl-THP Formation)

Target: Attaching a THP ring to an aromatic drug scaffold.

Reagents:

  • Aryl Halide (Br/I): 1.0 equiv

  • 4-Tetrahydropyranylboronic acid pinacol ester: 1.2 equiv

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Step-by-Step:

  • Degassing (Critical): Oxygen kills the Pd(0) active species. Sparge the Dioxane/Water mixture with Argon for 15 minutes before adding catalyst.

  • Assembly: In a pressure vial, combine Aryl Halide, Boronate Ester, and Base.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM.

  • Reaction: Seal the vial and heat to 80-90°C for 4-12 hours.

    • Note: The reaction mixture will turn black (Pd precipitation) as the reaction finishes.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[5]

  • Purification: Silica gel chromatography.

Mechanism of Action (Suzuki Cycle)

Understanding the cycle aids troubleshooting. If the reaction stalls, the Oxidative Addition (Step 1) is usually the bottleneck for Aryl Chlorides, while Transmetallation (Step 2) is sensitive to the base used.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd 1. Oxidative Addition (Ar-X inserts) Pd0->OxAdd Ar-X TransMet 2. Transmetallation (Boron exchange) OxAdd->TransMet THP-B(pin) + Base RedElim 3. Reductive Elimination (Product Release) TransMet->RedElim New C-C Bond RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle for attaching THP to an aryl scaffold.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Protection: Product reverts to alcohol on silica column.Acidic Silica.[6]Add 1% Triethylamine (Et3N) to the eluent. Use neutral alumina if extremely sensitive.
Protection: Reaction turns black/tarry.Polymerization of DHP.DHP is acid-sensitive. Add DHP slowly to the mixture. Switch from pTSA to PPTS.
Suzuki: Low yield; Starting material remains.Catalyst death (O2).Improve degassing. Switch to a more active catalyst system like Pd2(dba)3 + XPhos for difficult substrates.
Suzuki: De-boronation (Protodeboronation).Base too strong/Temp too high.Switch base from Cs2CO3 to K3PO4. Lower temp to 70°C.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source:

  • Tetrahydropyranyl Ethers in Organic Chemistry Portal. (Stability charts and general reactivity).

    • Source:

  • Tetrahydropyrans in Drug Discovery.

    • Source:

  • Suzuki-Miyaura Coupling Protocols.

    • Source:

Sources

Strategic Nucleophilic Substitution at the 4-Position of Tetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-THP-04

Abstract

The functionalization of 4-hydroxytetrahydropyran (THP-4-ol) is a cornerstone transformation in medicinal chemistry, serving as a critical scaffold for modifying lipophilicity (LogD) and metabolic stability. However, the secondary nature of the C4 position, combined with the conformational bias of the tetrahydropyran ring, often leads to stalled reactions or competitive elimination (E2) to 3,6-dihydro-2H-pyran. This guide provides three field-validated protocols for nucleophilic substitution, prioritizing the suppression of elimination side-products and the maximization of inversion efficiency (


).

Part 1: Strategic Decision Matrix

Before selecting a protocol, analyze your nucleophile (


) and the acidity of its conjugate acid (

).[1]
Scenario Nucleophile Characteristics Recommended Protocol Why?
A Acidic / Protic (

) e.g., Phenols, Imides, Sulfonamides, acidic Heterocycles
Protocol 2: Mitsunobu Direct substitution. Avoids isolation of unstable intermediates. Driven by thermodynamics of P=O bond formation.
B Basic / Anionic (

) e.g., Azides, Cyanides, Thiolates, Amines
Protocol 1: Activation + Displacement Mitsunobu fails with basic nucleophiles. Requires conversion of -OH to a discrete leaving group (OMs/OTs/I).
C Sterically Bulky e.g., Secondary amines, branched alkoxidesProtocol 3: Halogenation (Appel) Sulfonates may be too sterically crowded. Iodides/Bromides offer a smaller steric profile for the incoming nucleophile.
Visualization: Workflow Decision Tree

THP_Decision_Tree Start Starting Material: 4-Hydroxytetrahydropyran Check_Nu Analyze Nucleophile (Nu) Start->Check_Nu Is_Acidic Is Nu-H Acidic? (pKa < 13) Check_Nu->Is_Acidic Mitsunobu Protocol 2: Mitsunobu Reaction (DIAD/PPh3) Is_Acidic->Mitsunobu Yes (Phenols, Imides) Is_Basic Is Nu Basic/Anionic? Is_Acidic->Is_Basic No Activation Protocol 1: Activation Strategy (Convert OH to LG) Is_Basic->Activation Yes (Azides, Amines) Mesylate Step A: Mesylation (MsCl, TEA) Activation->Mesylate Displace Step B: SN2 Displacement (NaN3, KCN, R-SH) Mesylate->Displace

Figure 1: Decision tree for selecting the optimal substitution pathway based on nucleophile acidity.

Part 2: Detailed Protocols

Protocol 1: The Activation-Displacement Route (Mesylation)

Best for: Introducing azides, nitriles, or thioethers. Mechanism:


 (Inversion of Configuration).
Phase A: Synthesis of 4-Tetrahydropyranyl Mesylate

The mesylate is preferred over the tosylate due to higher atom economy and easier separation from byproducts.

Reagents:

  • 4-Hydroxytetrahydropyran (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 V)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 4-hydroxytetrahydropyran and DCM under

    
     atmosphere. Cool to 0°C (ice/water bath).
    
  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Activation: Add MsCl dropwise via syringe over 15 minutes. Critical: Exothermic reaction. Maintain internal temp < 5°C to prevent elimination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation (TLC): Check for disappearance of starting alcohol (

    
     in 50% EtOAc/Hex) and appearance of mesylate (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove TEA), then brine. Dry over 
    
    
    
    .[1]
  • Isolation: Concentrate 4-tetrahydropyranyl mesylate. Note: The mesylate is thermally unstable; do not heat above 40°C during rotary evaporation. Use immediately in Phase B.

Phase B: Nucleophilic Displacement (

)

Reagents:

  • Crude Mesylate (from Phase A)

  • Nucleophile (e.g.,

    
    , 
    
    
    
    , or Thiolate) (1.5 - 2.0 equiv)
  • Solvent: DMF (dry) or Acetonitrile (

    
    )
    

Step-by-Step:

  • Solvation: Dissolve the mesylate in DMF (0.2 M concentration).

  • Addition: Add the nucleophile in one portion.

  • Thermal Driver: Heat to 60–80°C.

    • Expert Insight: The THP ring is a secondary center. Room temperature reaction is often too slow. However, exceeding 90°C drastically increases E2 elimination (formation of 3,6-dihydro-2H-pyran).

  • Monitoring: Monitor by TLC or LCMS. Look for the mass of Product (

    
    ) or Product-LG (
    
    
    
    ).
  • Workup: Dilute with water (5x volume) and extract with

    
     or EtOAc. (DMF requires extensive water washes to remove).
    
Protocol 2: The Mitsunobu Reaction

Best for: Phenols, acidic heterocycles, and phthalimides. Mechanism:


 with in situ activation.

Reagents:

  • 4-Hydroxytetrahydropyran (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Acidic Nucleophile (Nu-H) (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • The Premix: Dissolve 4-hydroxytetrahydropyran,

    
    , and the Nucleophile in THF under 
    
    
    
    . Cool to 0°C.[1][2]
  • The Trigger: Add DIAD dropwise over 20 minutes.

    • Why? Adding DIAD last prevents the "betaine" intermediate from reacting with itself or degrading before encountering the alcohol.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 12–18 hours.

  • Self-Validating Check: The reaction mixture should turn from yellow (DIAD color) to clear/pale yellow as the azo reagent is consumed. Precipitation of Triphenylphosphine oxide (TPPO) white solid may occur.

  • Workup: Concentrate directly. Triturate with cold

    
     or Hexanes to precipitate TPPO. Filter. Purify filtrate by column chromatography.
    
Protocol 3: Halogenation (Appel Reaction)

Best for: Creating a versatile intermediate (4-Bromo-THP) when the mesylate is too unstable or not reactive enough.

Reagents:

  • 4-Hydroxytetrahydropyran (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • DCM (0°C to RT)

Protocol:

  • Dissolve alcohol and

    
     in DCM at 0°C.
    
  • Add

    
     portion-wise (exothermic).
    
  • Stir at RT for 4 hours.

  • Filter through a silica plug to remove bulk TPPO. Concentrate and purify.

  • Result: 4-Bromotetrahydropyran (Liquid). This is a more robust electrophile than the mesylate for copper-catalyzed cross-couplings or Grignard formation.

Part 3: The Self-Validating System (Troubleshooting)

A robust protocol must include indicators of failure. Use this table to diagnose issues.

Observation Root Cause Corrective Action
Product contains alkene (NMR: 5.7-5.9 ppm) Elimination (E2) Lower reaction temperature. Switch from Carbonate bases (

) to non-nucleophilic bases or reduce basicity.
No reaction (Recovered SM) Steric Hindrance The C4 position is secondary. Switch solvent to DMF (polar aprotic) to accelerate

. Increase temp to 60°C.
Low Yield in Mitsunobu High pKa Nucleophile If Nu-H pKa > 13, the betaine cannot deprotonate it. Switch to Protocol 1 (Mesylation).
TPPO contamination Poor Workup Use the "MgCl2" wash trick: Wash organic layer with

solution to complex TPPO, or triturate with Hexanes.

Part 4: Mechanistic Visualization (Mitsunobu)

Understanding the "Betaine" intermediate is crucial for timing the addition of reagents.

Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate (Reactive Zwitterion) PPh3->Betaine Step 1: Activation DIAD DIAD DIAD->Betaine Step 1: Activation OxyPhos Oxyphosphonium Ion (Activated Alcohol) Betaine->OxyPhos Step 2: Proton Transfer & Attack Alcohol 4-THP-OH Product Inverted Product (Nu-THP) Alcohol->Product Step 3: SN2 Displacement NuH Nu-H (Acidic) NuH->OxyPhos Step 2: Proton Transfer & Attack OxyPhos->Product Step 3: SN2 Displacement TPPO O=PPh3 (Byproduct) OxyPhos->TPPO

Figure 2: Mechanistic flow of the Mitsunobu reaction showing the activation and inversion steps.

References

  • Mitsunobu Reaction General Procedure: Organic Syntheses, Coll. Vol. 10, p.482 (2004); Vol. 79, p.186 (2002).

  • Synthesis of 4-Bromotetrahydropyran (Appel Reaction): ChemicalBook & Sigma Aldrich Technical Data.

  • Nucleophilic Substitution of Mesylates: Journal of the American Chemical Society, "Nucleophilic Substitution Mechanisms."

  • Late-Stage Alkylation of Heterocycles (Contextual Application): Journal of Medicinal Chemistry, "Minisci-type alkylations of heterocycles."

  • Properties of 4-Hydroxytetrahydropyran: Sigma-Aldrich Product Specification. [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

I. Introduction to Synthetic Strategies

The synthesis of 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine typically involves two key transformations: the formation of the ether linkage between tetrahydro-2H-pyran-4-ol and a four-carbon chain, and the subsequent introduction of the amine functionality. Two common synthetic routes are the Gabriel synthesis and reductive amination. Each method has its advantages and potential pitfalls that can affect the overall yield and purity of the final product.

This guide will explore common issues encountered during these synthetic routes and provide evidence-based solutions to overcome them.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Gabriel Synthesis of the Phthalimide Intermediate

Symptoms:

  • Low conversion of the starting alkyl halide.

  • Formation of elimination byproducts.

  • Difficulty in isolating the desired N-alkylated phthalimide.

Potential Causes & Solutions:

CauseExplanationSolution
Incomplete Deprotonation of Phthalimide The nucleophilicity of the phthalimide anion is crucial for the S(_N)2 reaction. Incomplete deprotonation leads to a lower concentration of the active nucleophile.Use a strong, non-nucleophilic base like potassium hydride (KH) or sodium hydride (NaH) to ensure complete deprotonation. Potassium phthalimide is also commercially available and can be used directly.[1][2]
Poor Leaving Group on the Alkyl Chain The rate of the S(_N)2 reaction is highly dependent on the nature of the leaving group. Halides are common, with the reactivity order being I > Br > Cl.If using an alkyl chloride, consider converting it to the more reactive alkyl bromide or iodide via a Finkelstein reaction to improve the reaction rate and yield.
Steric Hindrance The Gabriel synthesis is most effective for primary alkyl halides. While the substrate in this synthesis is primary, steric bulk near the reaction center can hinder the S(_N)2 attack.[3]Ensure the reaction is run at an appropriate temperature to provide sufficient kinetic energy for the reaction to proceed without promoting elimination side reactions.
Side Reactions (Elimination) If the reaction temperature is too high or a sterically hindered base is used, the E2 elimination pathway can compete with the desired S(_N)2 substitution, leading to the formation of an alkene byproduct.Use a non-hindered base and maintain a moderate reaction temperature. Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times at elevated temperatures.
Problem 2: Inefficient Cleavage of the Phthalimide to Yield the Primary Amine

Symptoms:

  • Low yield of the desired 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine.

  • Presence of partially reacted intermediates or the starting phthalimide.

  • Difficult purification due to the phthalhydrazide byproduct.[3]

Potential Causes & Solutions:

CauseExplanationSolution
Incomplete Hydrazinolysis The most common method for cleaving the phthalimide is treatment with hydrazine (Ing-Manske procedure). Insufficient hydrazine or reaction time can lead to incomplete cleavage.Use a slight excess of hydrazine hydrate and ensure adequate reaction time. The reaction can be monitored by TLC until the starting phthalimide spot disappears.
Challenging Purification The phthalhydrazide byproduct can sometimes be difficult to separate from the desired amine product, leading to lower isolated yields.[3]After the reaction, acidify the mixture with HCl to precipitate the phthalhydrazide, which can then be removed by filtration. The desired amine will remain in the aqueous solution as its hydrochloride salt and can be isolated by basification and extraction.
Alternative Cleavage Conditions Acidic or basic hydrolysis can also be used to cleave the phthalimide, but these methods often require harsh conditions and can lead to low yields or side product formation.[3][4][5]While hydrazinolysis is generally preferred, if it proves problematic, carefully controlled acidic hydrolysis (e.g., with aqueous HCl) can be attempted. However, be mindful of potential ether cleavage under harsh acidic conditions.
Problem 3: Low Yield and Side-Product Formation in Reductive Amination

Symptoms:

  • Formation of secondary and tertiary amine byproducts.[6][7]

  • Low conversion of the starting aldehyde.

  • Formation of over-reduction products (alcohol).

Potential Causes & Solutions:

CauseExplanationSolution
Over-alkylation of the Amine The initially formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which can further react to form a tertiary amine. This is a common issue in reductive aminations.[6][7]Use a large excess of the ammonia source (e.g., aqueous ammonia or ammonium acetate) to favor the formation of the primary amine.[8] Running the reaction at a lower temperature can also help to control the rate of the secondary reaction.
Inefficient Imine Formation The first step of reductive amination is the formation of an imine from the aldehyde and ammonia. If this step is inefficient, the subsequent reduction will be slow and incomplete.The reaction is often acid-catalyzed. A small amount of a weak acid like acetic acid can be added to promote imine formation. The removal of water, for example by using a Dean-Stark apparatus, can also drive the equilibrium towards the imine.
Choice of Reducing Agent The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce the aldehyde to an alcohol before it has a chance to form the imine. Milder, more selective reducing agents are preferred.Use a selective reducing agent such as sodium cyanoborohydride (NaBH(_3)CN), sodium triacetoxyborohydride (NaBH(OAc)(_3)), or catalytic hydrogenation (e.g., H(_2)/Pd-C).[9] These reagents are more selective for the imine over the aldehyde.
Reaction Conditions The pH, temperature, and solvent can all significantly impact the outcome of a reductive amination.Optimize the reaction conditions. For example, when using NaBH(_3)CN, the reaction is typically run at a slightly acidic pH (around 6-7) to favor imine formation and reduction.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Gabriel synthesis or reductive amination, is generally better for preparing 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine?

Both routes are viable, and the "better" choice often depends on the available starting materials and the specific experimental setup.

  • Gabriel Synthesis: This method is known for reliably producing primary amines without the issue of over-alkylation.[1][4] However, it involves a protection-deprotection sequence which adds steps to the overall synthesis. The deprotection step can sometimes be harsh.[3]

  • Reductive Amination: This is a more direct, one-pot approach.[6] However, it can be prone to the formation of secondary and tertiary amine byproducts if not carefully controlled.[7] Optimization of reaction conditions is crucial for achieving high selectivity for the primary amine.[6][7]

Q2: How can I protect the amine functionality if I need to perform further reactions on other parts of the molecule?

Protecting the amine is a common strategy in multi-step synthesis.[10] Carbamates are the most widely used protecting groups for amines.[11][12]

  • Boc (tert-butyloxycarbonyl) Group: This is a very common protecting group that is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl).[13][14] It is introduced using di-tert-butyl dicarbonate (Boc(_2)O).[14]

  • Cbz (carboxybenzyl) Group: This protecting group is also widely used and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation (H(_2), Pd/C).[11]

Q3: What are the best analytical techniques to monitor the progress of these reactions and characterize the final product?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction in real-time. It allows you to quickly assess the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile components in the reaction mixture, including byproducts. It provides both retention time and mass spectral data for compound identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    NMR is the most powerful tool for structural elucidation of the final product and any isolated intermediates. It provides detailed information about the connectivity of atoms in the molecule.
  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretch of the amine and the C=O stretch of any amide or carbamate intermediates.

IV. Experimental Protocols

Protocol 1: Gabriel Synthesis

Step 1: Synthesis of N-{4-[(tetrahydro-2H-pyran-4-yl)oxy]butyl}phthalimide

  • To a stirred solution of potassium phthalimide in anhydrous DMF, add 4-bromo-1-[(tetrahydro-2H-pyran-4-yl)oxy]butane.

  • Heat the reaction mixture at 80-90 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the N-alkylated phthalimide.

Step 2: Hydrazinolysis to 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine

  • Suspend the N-alkylated phthalimide in ethanol.

  • Add hydrazine hydrate and reflux the mixture. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add concentrated HCl.

  • Filter the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.

Protocol 2: Reductive Amination
  • To a solution of 4-[(tetrahydro-2H-pyran-4-yl)oxy]butanal in methanol, add a large excess of aqueous ammonia and ammonium chloride.

  • Stir the mixture at room temperature for a few hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with NaOH and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography.

V. Visualizations

Gabriel Synthesis Workflow

Gabriel Synthesis Workflow start Potassium Phthalimide sn2_reaction SN2 Reaction start->sn2_reaction alkyl_halide 4-bromo-1-[(tetrahydro-2H-pyran-4-yl)oxy]butane alkyl_halide->sn2_reaction intermediate N-alkylated Phthalimide sn2_reaction->intermediate hydrazinolysis Hydrazinolysis (Hydrazine) intermediate->hydrazinolysis product 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine hydrazinolysis->product byproduct Phthalhydrazide hydrazinolysis->byproduct Reductive Amination Mechanism aldehyde Starting Aldehyde imine_formation Imine Formation (Reversible) aldehyde->imine_formation side_reaction Further Reaction with Aldehyde aldehyde->side_reaction ammonia Ammonia (NH3) ammonia->imine_formation imine Imine Intermediate imine_formation->imine reduction Reduction (e.g., NaBH3CN) imine->reduction primary_amine Primary Amine (Product) reduction->primary_amine primary_amine->side_reaction secondary_amine Secondary Amine (Byproduct) side_reaction->secondary_amine

Caption: Key steps in the reductive amination pathway.

VI. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Agami, C., & Couty, F. (2002). The chemistry of the N-Boc protecting group. Tetrahedron, 58(15), 2701-2724.

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268.

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463–1471.

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A convenient procedure for the reductive amination of aldehydes and ketones with ammonia using sodium borohydride. Tetrahedron, 60(35), 7899–7906.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Gabriel Synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Gabriel Synthesis. (2023, January 22). In Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • The Gabriel Synthesis. (2025, June 5). In Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis. (2026, January 19). In Oreate AI Blog. Retrieved February 12, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). In Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). In Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). In Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Protective Groups. (n.d.). In Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025, October 18). In PubMed Central. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Tetrahydropyran Ether Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common yet complex solubility challenges encountered with tetrahydropyran (THP) ether amines. As a Senior Application Scientist, I understand that unexpected solubility issues can derail experiments, delay discovery, and complicate process development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, designed to provide you not only with solutions but also with a deeper understanding of the underlying chemical principles. Our goal is to empower you, our fellow scientists and researchers, to approach these challenges systematically and effectively.

Frequently Asked Questions (FAQs)
Q1: Why is my THP-protected amine proving so difficult to dissolve?

A1: The solubility of a tetrahydropyran (THP) ether amine is governed by a delicate balance of its structural components: the amine functional group, the THP protecting group, and the molecular scaffold to which they are attached.

  • The Amine Group: The nitrogen atom's lone pair of electrons makes the amine group basic and capable of forming hydrogen bonds with protic solvents like water or alcohols.[1][2] In principle, this enhances solubility in polar solvents.

  • The Tetrahydropyran (THP) Group: The THP group is a cyclic ether. While the ether oxygen can act as a hydrogen bond acceptor, the overall ring structure is largely aliphatic and nonpolar.[3][4] Its presence adds steric bulk and increases the hydrophobic character of the molecule, which can decrease solubility in highly polar solvents like water.[1][5]

  • The Molecular Scaffold: The rest of the molecule (the "R" group) is often the dominant factor. If the scaffold is large, aromatic, or aliphatic, its hydrophobic nature will significantly reduce the molecule's overall polarity and, consequently, its solubility in polar solvents.[6][7] Small amines are often water-soluble, but solubility drops sharply as the number of carbon atoms increases beyond six.[7][8]

The challenge arises from this "split personality": the polar amine "head" and the often large, nonpolar "tail," which includes the THP group and the main scaffold. This can lead to poor solubility in both highly polar (e.g., water) and highly nonpolar (e.g., hexanes) solvents, forcing researchers into a narrower range of intermediate-polarity solvents.

Q2: I'm starting a new project. What is a logical solvent screening strategy for a novel THP ether amine?

A2: A systematic approach is crucial to avoid wasting time and valuable compound. Instead of random trial and error, progress through solvent classes based on polarity. The principle of "like dissolves like" is your primary guide.[9]

A small-scale solubility test is the most effective first step.[10] Use a few milligrams of your compound and test its solubility in a range of solvents representing different classes.

Recommended Initial Solvent Screening Panel

Solvent ClassExample SolventsPolarity Index (approx.)Rationale & Typical Use
Protic, Polar Water, Methanol (MeOH), Ethanol (EtOH)9.0 - 5.2Solubilizes via hydrogen bonding. Effective for smaller, more polar THP amines or their protonated salts.
Aprotic, Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)6.2 - 7.2Strong dipole moments can solvate polar functional groups without hydrogen bonding. Often good "solvents of last resort."[11]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane4.2 - 4.8Balances ether oxygen's H-bond accepting ability with a nonpolar backbone. THF is often a very effective solvent for these compounds.[12]
Chlorinated Dichloromethane (DCM), Chloroform3.4 - 4.3Good for dissolving a wide range of organic compounds of intermediate polarity.
Aromatic Toluene2.4Effective for compounds with significant aromatic character in their scaffold.
Aliphatic Heptane, Hexane0.0Unlikely to be effective unless the molecule is very large and dominated by aliphatic chains.

Start with solvents like THF, DCM, and MeOH. If solubility is poor, proceed to more powerful polar aprotic solvents like DMF or DMSO.

Q3: My compound dissolves when I heat the solution, but it crashes out as it cools. What is happening and how can I fix it?

A3: This phenomenon is a classic case of supersaturation followed by precipitation.[10] The elevated temperature provides the energy needed to overcome the crystal lattice energy and solvate the molecules. However, as the solution cools, the kinetic energy decreases, and the solvent can no longer maintain the solute in solution, leading to precipitation.

Troubleshooting Strategies:

  • Maintain Elevated Temperature: If your subsequent experimental step can be performed at a higher temperature, simply maintaining the heat may be the easiest solution.

  • Use a Co-solvent System: This is often the most effective strategy. A co-solvent is a second, miscible solvent added in a smaller amount to the primary solvent to enhance solubility.[6][13]

    • Mechanism: The co-solvent modifies the overall polarity of the solvent system, creating a more favorable environment for the solute. For example, if your compound is poorly soluble in ethanol but dissolves in DCM, you might prepare your solution in a small amount of DCM first, then slowly add ethanol to reach the final desired solvent system for your reaction.

    • Common Practice: For reactions in less polar solvents that require a more polar component, adding a small percentage of DMF or N-Methyl-2-pyrrolidone (NMP) can work wonders. Conversely, for aqueous or highly polar systems, acetonitrile (ACN) or an alcohol can be an effective co-solvent.[14]

  • Slow Cooling: In some cases, allowing the solution to cool very slowly can prevent rapid precipitation and may result in a stable, supersaturated solution for a period sufficient for your experiment. This is less reliable for long-term stability.

Q4: How does pH influence the solubility of my THP ether amine, and can I use it to my advantage?

A4: The influence of pH is one of the most powerful tools at your disposal for manipulating the solubility of these compounds. The basic amine group can be protonated under acidic conditions to form an ammonium salt.[1]

R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

This transformation from a neutral species to a charged, ionic species dramatically increases the molecule's polarity and its ability to interact with polar solvents, especially water.[10][15][16] The solubility of many amine-containing compounds is lowest near their isoelectric point and increases significantly in acidic conditions.[15]

Practical Application: If you are working in an aqueous or protic solvent system (e.g., for biological assays or purification), adding a small amount of a suitable acid (like HCl or acetic acid) can instantly solubilize a compound that was previously a suspension.[17]

A Critical Caveat: THP Group Stability The THP ether linkage is an acetal, which is stable to bases but labile under acidic conditions .[18][19][20] Exposing your compound to strong acid, or even moderate acid for extended periods or at elevated temperatures, can cleave the THP protecting group, regenerating the free alcohol or phenol.

This creates a critical experimental window: you must use a pH low enough to protonate the amine but mild enough to avoid deprotecting the THP ether.

Workflow for pH Adjustment

G cluster_start Start: Insoluble THP Amine cluster_process Process cluster_outcome Outcome start Compound is insoluble in desired polar solvent add_acid Add dilute acid (e.g., 0.1M HCl, 1% AcOH) incrementally start->add_acid monitor Monitor for dissolution (visual, turbidity) add_acid->monitor check_stability Check for THP cleavage (TLC, LC-MS) monitor->check_stability success Compound is soluble and stable. Proceed. check_stability->success No Cleavage failure Cleavage observed. Use milder acid or different strategy. check_stability->failure Cleavage

Caption: pH adjustment workflow for solubilizing THP ether amines.

Troubleshooting Guide & Experimental Protocols
Protocol 1: Systematic Small-Scale Solubility Assessment

This protocol provides a structured method for determining the solubility profile of your THP ether amine, using a minimal amount of material.

Objective: To identify suitable solvents or co-solvent systems for a poorly soluble THP ether amine.

Materials:

  • Your THP ether amine compound

  • Vials (e.g., 1-2 mL glass vials) with caps

  • A selection of solvents from the screening panel (see Q2)

  • Vortex mixer

  • Sonicator bath (optional)

  • Analytical balance

Methodology:

  • Preparation: Weigh approximately 2-5 mg of your compound into a pre-weighed vial. Record the exact mass.

  • Initial Solvent Addition: Add a measured volume of the first solvent to the vial to achieve a target concentration (e.g., add 200 µL for a 10 mg/mL target if you used 2 mg of compound).

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds. Observe for dissolution.

  • Energy Input (If Necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. If a sonicator is unavailable, gentle warming (e.g., to 40°C) can be attempted, but be mindful of potential degradation and the risk of supersaturation.[10]

  • Observation & Classification: After the mixing/energy step, visually inspect the solution against a dark background. Classify the solubility:

    • Freely Soluble: Clear solution, no visible particles.

    • Sparingly Soluble: Hazy solution or a significant amount of undissolved solid remains.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Iterate: Repeat steps 1-5 for each solvent in your screening panel.

  • Co-Solvent Testing: For compounds that showed poor solubility, take the vials with undissolved solid and add a small, measured amount of a good "solubilizing" co-solvent (e.g., DMSO, DMF) and repeat the mixing steps. This helps identify effective co-solvent systems.

  • Data Analysis: Record your qualitative results in a table. This data will guide your choices for reaction setups, purifications, and formulation development.

Troubleshooting Decision Tree

When faced with a persistent solubility problem, this logical flow can guide your next steps.

G start Start: Compound has poor solubility solvent_screen Perform systematic solvent screen (Protocol 1) start->solvent_screen is_soluble Is a single solvent effective? solvent_screen->is_soluble use_solvent Proceed with identified solvent is_soluble->use_solvent Yes cosolvent Try co-solvent systems (e.g., DCM/MeOH, THF/Heptane) is_soluble->cosolvent No is_cosolvent_ok Is co-solvent system effective? cosolvent->is_cosolvent_ok use_cosolvent Proceed with co-solvent system is_cosolvent_ok->use_cosolvent Yes ph_adjust Is the solvent protic/aqueous? Attempt pH adjustment (mild acid) is_cosolvent_ok->ph_adjust No is_ph_ok Is pH adjustment effective without degradation? ph_adjust->is_ph_ok use_ph Proceed with buffered solution is_ph_ok->use_ph Yes advanced Consult formulation expert. Consider advanced methods: - Amorphous Solid Dispersions - Surfactants/Cyclodextrins - Lipid-Based Formulations is_ph_ok->advanced No

Caption: A decision tree for troubleshooting THP ether amine solubility.

References
  • Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). Retrieved from [Link]

  • Al-Mamoori, A., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 15(23), 9153.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(26), 6273-6281.
  • Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Nap, B. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation? [Video]. YouTube. Retrieved from [Link]

  • Hartono, A., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(4), 1459-1468.
  • Kato, S., et al. (2010). Physical Properties of Tetrahydropyran and Its Applications.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. Retrieved from [Link]

  • Cirri, M., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 2128-2136.
  • Mthembu, S. N., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Retrieved from [Link]

  • Kakran, M., et al. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering, 32(4), 1-10.
  • Lee, J., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-201.
  • McMurry, J. (2020). Amines and Heterocycles. In Organic Chemistry (10th ed.). Cengage Learning.
  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Singh, A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 34-41.
  • Walker, T. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(16), 6214-6225.
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • ResearchGate. (2017). Thp protection of amino acids. [Image]. Retrieved from [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protective Groups (3rd ed.). Thieme.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry, 28(4).
  • Skoog, D. A., et al. (2014). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.

Sources

Technical Support Center: Purification of Hydrophilic Amino-Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Flash Chromatography Strategies for Polar Basic Compounds

From: Dr. Alex V., Senior Application Scientist To: Research & Development Team

Executive Summary

Purifying hydrophilic amino-ethers presents a classic chromatographic paradox: these molecules are often too polar to retain on standard C18 (eluting in the void volume) yet interact too strongly with normal phase silica (causing irreversible adsorption or severe tailing due to the "silanol effect").

This guide abandons generic advice. Instead, it provides a decision framework based on compound lipophilicity (LogP) and pKa, offering three distinct workflows: Modified Normal Phase , Aqueous C18 (C18-AQ) , and HILIC .

Module 1: Method Selection (The Decision Matrix)

Before packing a column, determine your strategy based on your compound's solubility and calculated LogP.

Compound Characteristic Recommended Mode Stationary Phase Mobile Phase System
Moderately Polar (LogP 0 to 2) Soluble in DCM/EtOAcModified Normal Phase Standard Silica or Amine-Bonded (NH2)DCM / MeOH + Modifier
Highly Polar (LogP < 0) Water SolubleReverse Phase (High pH) C18-AQ (Wettable C18)Water / ACN + Ammonium Bicarbonate (pH 9-10)
Extremely Polar / Zwitterionic Insoluble in DCMHILIC Bare Silica or DiolACN / Water + Buffer (Ammonium Formate)
Visual Decision Tree

MethodSelection cluster_NP NP Strategy cluster_RP RP Strategy Start Start: Analyze Amino-Ether Solubility Is it soluble in DCM? Start->Solubility LogP Check LogP Solubility->LogP Yes HILIC_Path HILIC Mode Solubility->HILIC_Path No (Water soluble only) NP_Path Normal Phase (Silica) LogP->NP_Path LogP > 1 RP_Path Reverse Phase (C18) LogP->RP_Path LogP < 1 NP_Action Add 1% TEA or Use Amine-Silica NP_Path->NP_Action RP_Action Use C18-AQ (Wettable) High pH Buffer RP_Path->RP_Action

Figure 1: Decision tree for selecting the optimal stationary phase based on solubility and polarity.

Module 2: Normal Phase Troubleshooting (The Silanol War)

The Issue: Standard silica (pH ~5) is acidic. Your amino-ether is basic.[1] The amine moieties hydrogen-bond to surface silanols, resulting in "shark-fin" peaks (tailing) or total loss of product.

Protocol A: The Modifier Approach (Standard Silica)

If you must use standard silica, you must "poison" the silanols before your product sees them.

  • The Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) .

  • Concentration: 1% v/v in your mobile phase is standard.

  • The "Pre-Soak" (Critical Step):

    • Do not just run the gradient.

    • Flush the column with 3 Column Volumes (CV) of the starting mobile phase containing the modifier before injecting. This saturates the active silanol sites.

    • Warning: Do not use TEA if you plan to use Mass Spec detection downstream (signal suppression). Use Ammonium Hydroxide instead.[2]

Protocol B: The Amine-Bonded Silica (The Cleaner Fix)

Switch to an Amine (NH2) functionalized silica cartridge.

  • Why: The surface is already basic. The bonded amines shield the silanols.[1]

  • Benefit: No need to add smelly TEA to your mobile phase.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.[3]

Module 3: Reverse Phase & HILIC (For Water-Lovers)

The Issue: Hydrophilic amino-ethers often wash off standard C18 columns in the "void volume" (t0) because they prefer the water in the mobile phase over the hydrophobic C18 chains.

Protocol C: C18-AQ with High pH Buffer

Standard C18 chains undergo "phase collapse" (matting down) in >95% water, losing surface area.

  • Column: Use C18-AQ (Aqueous) .[4] These have hydrophilic end-capping that keeps the C18 chains extended in 100% water.

  • pH Control:

    • Amino-ethers are ionized (charged) at neutral pH, making them even more polar.

    • Action: Use a pH 9.5 buffer (e.g., 10mM Ammonium Bicarbonate).

    • Mechanism: At pH > pKa, the amine is neutral (uncharged), significantly increasing its hydrophobicity and retention on the C18 resin.

Protocol D: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound elutes at t0 even on C18-AQ, use HILIC. This effectively runs a silica column in "reverse."

  • Stationary Phase: Bare Silica or Diol.

  • Mobile Phase A: Acetonitrile (Weak solvent in HILIC).

  • Mobile Phase B: Water + 10mM Ammonium Formate (Strong solvent in HILIC).

  • Gradient: Start at 95% ACN and gradient down to 60% ACN .

    • Note: Unlike RP, water is the "strong" solvent here. Increasing water elutes the compound.

  • Mechanism: Your compound partitions into a water-enriched layer adsorbed onto the silica surface.[5]

Module 4: Sample Loading (The Invisible Killer)

The Failure Mode: Dissolving a hydrophilic compound in MeOH or DMSO and liquid-loading it onto a flash cartridge.

  • Result: The strong solvent acts as a "sled," carrying your compound down the column immediately. You get a broad blob at the start.

The Gold Standard: Dry Loading
  • Dissolve: Dissolve crude sample in a minimal amount of MeOH or Water.

  • Mix: Add Celite 545 or Flash Silica (ratio: 1g sample to 3g sorbent).

  • Evaporate: Rotovap until you have a free-flowing powder.

  • Load: Pour the powder into an empty solid-load cartridge (or pre-column).

  • Run: Place this in line with your main column.

Why this works: The solvent is gone. The compound is physically sitting at the head of the column, waiting for the mobile phase gradient to elute it in a tight band.

Troubleshooting & FAQs

Q1: My amine product is stuck at the top of the silica column and won't move, even with 10% MeOH.

  • Diagnosis: Irreversible adsorption to acidic silanols.

  • Fix: Switch to an Amine-functionalized (NH2) column. Alternatively, switch the solvent system to DCM/MeOH/NH4OH (90:9:1). The ammonia will displace your amine.

Q2: I see "ghost peaks" or baseline drift when using TEA.

  • Diagnosis: TEA absorbs UV light at low wavelengths (<230nm).

  • Fix: Monitor at 254nm or higher. If your compound lacks a chromophore, use ELSD (Evaporative Light Scattering Detector) or Mass Spec detection (but switch TEA to Ammonium Formate/Hydroxide).

Q3: My peak shape is terrible (broad/tailing) in HILIC mode.

  • Diagnosis: Lack of ionic strength. HILIC requires a buffer to manage the electrostatic repulsion between the charged analyte and the silica.

  • Fix: Ensure your aqueous mobile phase contains 10mM Ammonium Formate or Ammonium Acetate . Pure water/ACN gradients rarely work well for amines in HILIC.

Q4: Can I reuse my C18-AQ column after running a high pH method?

  • Diagnosis: Silica-based C18 dissolves at high pH (>10) over time.

  • Fix: If using pH 9-10, flush the column immediately after use with neutral water/ACN (50:50). For extended high-pH work, consider polymer-based reverse phase columns, though they have lower efficiency.

References
  • Teledyne ISCO. (2012).[6] RediSep C-18 reversed phase column Purification of primary amines.[6] Teledyne ISCO Application Notes.[6]

  • Biotage. (2023).[1][3][7] Is there an easy way to purify organic amines? Biotage Blog.

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO.[4][6]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Sorbent Technologies.

  • Interchim. (2017). HPLC: zoom on Interchim C18 AQ stationary phases from analytical scale to purification. Interchim Application Guide.

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Technical Support Center: 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Oxidative Degradation

Welcome to the technical support guide for 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. As a bifunctional molecule containing a primary amine and a tetrahydropyran (THP) ether, it is susceptible to oxidative degradation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My sample of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- has developed a yellow or brown tint and shows new spots on TLC/impurities in LC-MS. What is happening?

This is a classic sign of oxidative degradation. The primary aliphatic amine group is the most likely site of oxidation. Primary amines are electron-rich and can be readily oxidized by atmospheric oxygen, especially when exposed to light, heat, or trace metal catalysts.[1][2] This process often leads to the formation of colored byproducts such as imines and their subsequent polymers, which cause the discoloration you are observing. While the tetrahydropyran (THP) ether is more stable, it can also undergo slower oxidation to form hydroperoxides, particularly during prolonged storage.[3]

Q2: What is the primary chemical mechanism behind the oxidation of the amine group?

The oxidation of primary amines in the presence of oxygen (autoxidation) is typically a radical chain reaction. The process can be initiated by light, heat, or metal ions.

  • Initiation: A hydrogen atom is abstracted from the carbon alpha to the nitrogen, forming a carbon-centered radical. This is the rate-limiting step.

  • Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen atom from another amine molecule, creating a hydroperoxide and propagating the radical chain.

  • Termination/Product Formation: The hydroperoxide is unstable and can decompose to form an imine, which can then hydrolyze to an aldehyde and ammonia or undergo further reactions.[4] Another potential pathway involves the formation of hydroxylamines.

Below is a diagram illustrating the principal oxidative pathway leading to imine formation.

Amine_Oxidation_Pathway Figure 1: Primary Pathway for Amine Oxidation Parent R-CH₂-NH₂ (Parent Amine) Radical R-ĊH-NH₂ (Alpha-Amino Radical) Parent->Radical - H• (Initiation) Peroxyl R-CH(OO•)-NH₂ (Peroxyl Radical) Radical->Peroxyl + O₂ Hydroperoxide R-CH(OOH)-NH₂ (Hydroperoxide) Peroxyl->Hydroperoxide + R-CH₂-NH₂ - R-ĊH-NH₂ Iminium R-CH=NH₂⁺ (Iminium Ion) Hydroperoxide->Iminium - H₂O Imine R-CH=NH (Imine) Iminium->Imine - H⁺

Caption: A simplified radical mechanism for the oxidation of a primary amine to an imine.

Troubleshooting and Proactive Prevention

Q3: What are the ideal storage conditions to ensure the long-term stability of the compound?

Proper storage is the most critical factor in preventing oxidation. The goal is to eliminate or minimize exposure to oxygen, light, and heat.[1][5]

ParameterShort-Term Storage (Days-Weeks)Long-Term Storage (Months-Years)Rationale
Temperature 2-8 °C (Refrigerated)≤ -20 °C (Frozen)Reduces the kinetic rate of degradation reactions.[5]
Atmosphere Headspace purged with inert gas (Argon or Nitrogen)Stored under a positive pressure of inert gas. Ampulization for highest purity.Prevents contact with atmospheric oxygen, the primary oxidant.[5][6]
Container Amber glass vial with a tight-fitting cap (e.g., PTFE-lined)Flame-sealed ampule or a vial with a septum cap sealed with parafilm.Protects from light-induced degradation and prevents moisture/air ingress.[4]
Form As a freebase (if solid) or in a deoxygenated aprotic solvent.As a salt (e.g., HCl or TFA salt) if possible, or as a solid freebase.Salts are generally less susceptible to oxidation than the freebase.
Q4: I need to handle the compound frequently for my experiments. What is the best practice for routine lab use?

For routine handling of air-sensitive materials, employing an inert atmosphere technique is essential.[7][8] A Schlenk line or a glovebox provides the most secure environment.[9]

Protocol: Handling Under an Inert Atmosphere via Schlenk Line

  • Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120 °C) to remove adsorbed water.[7]

  • Inerting the Vessel: Assemble the hot glassware and connect it to the Schlenk line. Perform at least three "purge-and-refill" cycles. This involves evacuating the flask under vacuum for several minutes and then refilling it with a positive pressure of inert gas (Argon is preferred due to its density, but Nitrogen is common).[7]

  • Compound Transfer: If the compound is a solid, allow the storage container to warm to room temperature before opening to prevent condensation. Briefly remove the stopper from your reaction flask while maintaining a strong counterflow of inert gas and add the solid quickly. If it's a liquid or solution, use a gas-tight syringe that has been pre-flushed with inert gas.

  • Solvent Addition: Use cannula transfer or a syringe to add degassed solvents. Solvents can be degassed using the "freeze-pump-thaw" method or by sparging with an inert gas for 30-60 minutes.[7]

  • Reaction/Storage: Keep the vessel under a positive pressure of inert gas (a balloon is often sufficient for this) for the duration of the experiment or for short-term benchtop storage.

Inert_Atmosphere_Workflow Figure 2: Workflow for Handling Air-Sensitive Reagents A 1. Oven-Dry Glassware B 2. Assemble Hot & Connect to Schlenk Line A->B C 3. Perform 3x Vacuum/Inert Gas Cycles B->C D 4. Establish Positive Inert Gas Flow C->D E 5. Transfer Compound via Syringe or under Counterflow D->E F 6. Add Degassed Solvents E->F G 7. Seal System Under Positive Pressure F->G

Caption: A step-by-step workflow for setting up an experiment using a Schlenk line.

Q5: Is it advisable to add an antioxidant to my sample?

Adding an antioxidant can be a highly effective strategy, but it requires careful consideration, as the antioxidant could interfere with subsequent chemical reactions. This approach is best suited for long-term storage of stock solutions or bulk material, not for samples that will be used directly in sensitive assays without purification.

Amine-based antioxidants are highly effective but can be color-forming and may complicate analysis.[10][11] Hindered phenolic antioxidants are generally a better choice as they are less likely to interfere with many reaction types.[10][12]

Antioxidant TypeExampleMechanismTypical ConcentrationConsiderations
Hindered Phenol Butylated hydroxytoluene (BHT)Radical Scavenger (H-atom donor)0.01 - 0.1% (w/w)Non-staining, widely used. Can be removed via chromatography. Excellent general-purpose choice.[10]
Aromatic Amine DiphenylamineRadical Scavenger (H-atom donor)0.01 - 0.5% (w/w)Very high activity but can cause discoloration.[10][13] May interfere with reactions involving amines.
Phosphite Tris(2,4-di-tert-butylphenyl)phosphiteHydroperoxide Decomposer0.05 - 0.2% (w/w)Often used in synergy with a hindered phenol to provide comprehensive protection.[10]

Recommendation: For general-purpose stabilization, adding BHT at a concentration of ~100-500 ppm is a robust, field-proven starting point.

Q6: How can I confirm and quantify the presence of oxidative degradation products?

A stability-indicating analytical method is required to separate the parent compound from its potential degradants.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique. A reverse-phase method (e.g., C18 column) coupled with UV or Diode Array Detection (DAD) can resolve the parent peak from more polar degradation products.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the degradation products. By analyzing the mass-to-charge ratio (m/z) of the impurity peaks, you can propose structures. For example, the formation of an N-oxide would result in an M+16 peak, while imine formation would correspond to an M-2 peak.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying any small, volatile degradation products that may arise from cleavage of the molecule.[15]

  • Titration: A simple acid-base titration can be used to determine the concentration of the amine, which will decrease as it degrades.[16] This provides a measure of overall purity but does not identify specific impurities.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?
  • Benchchem. (2025). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants.
  • Wikipedia. (n.d.). Air-free technique.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • ResearchGate. (2024). Principles of Inert Atmosphere Storage.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Wiley Online Library. (2002, May 22). Protective activity of aromatic amines and imines against oxidative nerve cell death.
  • Benchchem. (2025). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
  • YouTube. (2021, February 24). How do phenols work with a amine antioxidant additives?
  • EPTQ. (n.d.). Chemical analysis in amine system operations.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • ResearchGate. (n.d.). Drug Degradation Pathways.

Sources

Technical Support Center: Optimizing Amide Coupling for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when performing amide coupling reactions with sterically hindered amines. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and provide actionable solutions for optimizing your amide coupling reactions with sterically hindered amines.

Q1: My standard amide coupling reaction with a sterically hindered amine is failing or giving very low yields. What are the primary reasons for this?

A1: The challenges in coupling sterically hindered amines stem from a combination of steric and electronic factors.

  • Steric Hindrance: Bulky substituents on or near the amine nitrogen physically obstruct the approach of the activated carboxylic acid, slowing down the reaction rate.[1][2] This steric clash increases the activation energy of the reaction.

  • Reduced Nucleophilicity: Sterically hindered amines are often electronically deactivated, meaning the lone pair of electrons on the nitrogen is less available for nucleophilic attack.[1] This further contributes to the sluggish reaction.

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough to overcome these combined hurdles.[2][3]

Q2: I'm using a common coupling reagent like HATU with DIPEA, but the reaction is still incomplete. What can I do to improve the outcome?

A2: While HATU is a powerful coupling reagent, its effectiveness can be further enhanced, especially for challenging substrates.[4] Here are several parameters you can optimize:

  • Pre-activation: It is generally best to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine.[5] This minimizes a potential side reaction where HATU can react with the amine to form a guanidinium byproduct, capping the amine.[6][7]

  • Reaction Time and Temperature: Steric hindrance significantly slows down reaction kinetics.[3] Consider increasing the reaction time, even overnight in some cases.[3] Gentle heating can also be beneficial, but must be balanced against the risk of epimerization.[3] Microwave-assisted synthesis can be a very effective way to drive difficult couplings to completion in a shorter time.[3][8]

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and the growing peptide chain. For difficult couplings, N-methylpyrrolidone (NMP) is often a better choice than dimethylformamide (DMF) due to its superior solvating properties.[3] In some cases, a mixture of solvents like DCM/DMF/NMP might be beneficial.[3]

  • Reagent Equivalents: For particularly stubborn couplings, increasing the equivalents of the coupling reagent and the carboxylic acid may be necessary. A double coupling, where the coupling procedure is repeated with fresh reagents, can also be effective.[3]

Below is a diagram illustrating a general workflow for optimizing a HATU-mediated coupling reaction.

HATU_Coupling_Workflow cluster_prep Preparation cluster_activation Pre-activation cluster_coupling Coupling cluster_workup Workup & Analysis Carboxylic_Acid Carboxylic Acid Pre-activation_Mix Mix Acid, HATU, Base in Solvent Carboxylic_Acid->Pre-activation_Mix HATU HATU HATU->Pre-activation_Mix Base Base (e.g., DIPEA) Base->Pre-activation_Mix Solvent Solvent (e.g., DMF, NMP) Solvent->Pre-activation_Mix Add_Amine Add Hindered Amine Pre-activation_Mix->Add_Amine Stir 1-5 min Reaction Stir (e.g., RT to 50°C, 1h to overnight) Add_Amine->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Analysis LC-MS/NMR Purification->Analysis

Caption: Workflow for HATU-mediated amide coupling.

Q3: Which coupling reagents are considered the most effective for highly sterically hindered amines?

A3: For extremely challenging couplings, you may need to move beyond standard carbodiimides and even common uronium/aminium salts.[2][3] The choice of reagent is critical and should be guided by the reactivity of the activated species it forms.

  • Uronium/Aminium Salts: Reagents that generate more reactive activated esters are preferred. HATU and its analogues (like HCTU) form highly reactive OAt esters and are generally more effective than HBTU, which forms less reactive OBt esters.[4] COMU, an oxyma-based reagent, is also reported to have comparable or even superior efficiency to HATU and has the advantage of being based on a non-explosive leaving group.[9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective, particularly for couplings prone to racemization.[4][10] PyAOP is especially useful for coupling N-methylated amino acids.[10]

  • Acyl Fluoride Precursors: For the most stubborn cases, converting the carboxylic acid to a highly reactive acyl fluoride is often the most successful strategy.[1][3][11] Reagents like TFFH, XtalFluor-E, or Deoxo-Fluor can be used for the in situ formation of acyl fluorides, which are less sterically demanding and highly reactive towards even hindered amines.[8][12]

The following diagram outlines the decision-making process for selecting a coupling reagent for a hindered amine.

Reagent_Selection_Logic Start Start: Hindered Amine Coupling Standard_Conditions Try Standard Potent Reagent (e.g., HATU, HCTU) Start->Standard_Conditions Check_Conversion Reaction Complete? Standard_Conditions->Check_Conversion Success Success! Check_Conversion->Success Yes Troubleshoot Optimize Conditions (Temp, Time, Solvent) Check_Conversion->Troubleshoot No Check_Again Reaction Complete? Troubleshoot->Check_Again Check_Again->Success Yes More_Reactive Switch to More Reactive Class (e.g., Phosphonium - PyAOP) Check_Again->More_Reactive No Extreme_Cases For Extreme Hindrance: Use Acyl Fluoride Strategy (e.g., TFFH, XtalFluor-E) More_Reactive->Extreme_Cases Final_Success Success! Extreme_Cases->Final_Success Failure Consider Alternative Synthetic Route Extreme_Cases->Failure

Caption: Decision tree for coupling reagent selection.

Q4: What is the role of additives like HOBt and HOAt, and are they always necessary?

A4: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role, particularly in preventing racemization of chiral carboxylic acids.[13]

  • Mechanism of Action: When using carbodiimides like DCC or DIC, the initial activated intermediate (an O-acylisourea) is highly reactive and prone to forming an oxazolone, which leads to racemization. Additives like HOBt intercept this intermediate to form a more stable but still reactive HOBt-ester, which then reacts with the amine with minimal racemization.[10]

  • Enhanced Reactivity: HOAt is generally more effective than HOBt at both accelerating the reaction and suppressing racemization. This is because the resulting OAt-ester is more reactive, and the nitrogen in the pyridine ring of HOAt can provide anchimeric assistance during the coupling step.[4]

  • Necessity: For couplings involving achiral substrates where racemization is not a concern, these additives may not be strictly necessary. However, for peptide synthesis and other applications with chiral carboxylic acids, their use is highly recommended.[9] It is important to note that using an excess of these additives can sometimes retard the reaction, as they can form less reactive aggregates with the amine.[14]

Q5: Can you provide a general protocol for a challenging coupling using the acyl fluoride method?

A5: Certainly. The in situ generation of an acyl fluoride is a robust method for coupling extremely hindered substrates.[3][12] The following is a general protocol adaptable for various fluorinating agents.

Protocol: Acyl Fluoride Formation for Extremely Hindered Couplings

Materials:

  • Protected, sterically hindered carboxylic acid (1.0 equiv)

  • Fluorinating agent (e.g., TFFH, BTFFH) (1.1-1.2 equiv)[12]

  • Anhydrous aprotic solvent (e.g., DCM, MeCN)

  • Hindered amine (1.0-1.3 equiv)

  • Non-nucleophilic base (e.g., DIPEA, if the amine is used as a salt)

Procedure:

  • Acid Fluoride Formation:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the anhydrous solvent.

    • Add the fluorinating agent and stir the mixture at room temperature. The formation of the acyl fluoride can be monitored by techniques like 19F NMR or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS. This step is typically rapid.[12]

  • Coupling Reaction:

    • In a separate flask, dissolve the hindered amine (and base, if needed) in the same anhydrous solvent.

    • Add the solution of the amine to the freshly prepared acyl fluoride solution.

    • Stir the reaction mixture. For highly hindered substrates, heating may be required (e.g., 80°C or microwave heating).[12][15] Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Perform a standard aqueous workup to remove any remaining reagents and byproducts.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

This protocol has been shown to be effective where many other standard coupling methods have failed.[11][16]

Quantitative Data Summary

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amide synthesis.

Reagent ClassExample(s)Relative ReactivityKey AdvantagesPotential Disadvantages
Carbodiimides DCC, DICLowInexpensive, simple byproducts (ureas)Often ineffective for hindered couplings, high risk of epimerization without additives.[9]
Aminium/Uronium HBTU, HATU, HCTU, COMUHigh to Very HighFast reactions, effective for many hindered systems.[4]Potential for guanidinylation side reaction (especially HBTU/HATU), some are based on explosive precursors (HOBt/HOAt).[6]
Phosphonium PyBOP, PyAOPHighAvoids guanidinylation, good for racemization-prone couplings.[6]Byproducts can sometimes complicate purification.
Acyl Fluoride Precursors TFFH, XtalFluor-E, Deoxo-FluorVery HighHighly effective for extremely hindered and electron-deficient substrates.[1][12]Reagents can be more expensive and require anhydrous conditions.
Other T3P®Moderate to HighLow epimerization, water-soluble byproducts.[17]May require specific bases like pyridine for optimal performance.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 792-797.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • Nagashima, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. Retrieved from [Link]

  • National Institutes of Health. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2016). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • PubMed. (1998). Delay of coupling caused by excess additives. Retrieved from [Link]

  • MDPI. (2025, November 3). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]

  • OUCI. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

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Technical Support Center: Stability of Tetrahydropyran-4-yl Ethers

[1]

Executive Summary: The "Acetal vs. Ether" Trap

CRITICAL WARNING: The most common issue researchers face with tetrahydropyran-4-yl ethers is misidentifying them as standard 2-tetrahydropyranyl (THP) protecting groups .[1]

  • 2-Tetrahydropyranyl Ether (2-THP): An acetal .[1] Highly sensitive to acid.[1][2] Used as a temporary protecting group.[1]

  • Tetrahydropyran-4-yl Ether (4-THP): A secondary alkyl ether .[1] Chemically equivalent to a cyclohexyl ether.[1] Stable to mild and moderate acids.[1]

If you are attempting to remove a tetrahydropyran-4-yl group using standard acidic deprotection conditions (e.g., HCl/MeOH, PPTS, TFA/DCM), it will not cleave .[1] This guide details the stability profile and necessary conditions for handling this structural motif.

Structural & Mechanistic Analysis

The difference in stability is driven by the presence (or absence) of an adjacent oxygen atom to stabilize the carbocation intermediate during acid hydrolysis.

Visual Analysis: Mechanism of Stability

THP_Stabilitycluster_02-Tetrahydropyranyl Ether (Acetal)LABILEcluster_1Tetrahydropyran-4-yl Ether (Ether)STABLETHP22-THP Ether(O-C-O Linkage)Protonation2ProtonationTHP2->Protonation2+ H+TS2Oxocarbenium Ion(Resonance Stabilized)Protonation2->TS2- ROHCleavage2Hydrolysis(Fast)TS2->Cleavage2+ H2OTHP44-THP Ether(C-C-O Linkage)Protonation4ProtonationTHP4->Protonation4+ H+TS4Sec-Carbocation(High Energy/Unstable)Protonation4->TS4High BarrierNoReactionNO REACTION(Under mild conditions)TS4->NoReaction

Figure 1: Mechanistic comparison showing why 2-THP cleaves easily (acetal resonance stabilization) while 4-THP resists cleavage (unstable secondary carbocation pathway).[1]

Stability Profile & Chemical Compatibility[1][3][4][5]

The tetrahydropyran-4-yl ether should be treated as a standard secondary aliphatic ether (similar to isopropyl or cyclohexyl ether).[1]

Compatibility Matrix
Reagent ClassCondition ExampleStability of 4-THP EtherNotes
Aqueous Acid 1M - 6M HCl, H₂SO₄ (RT to 60°C)Stable Will not hydrolyze.[1]
Organic Acid TFA (neat), AcOH, TsOHStable Standard deprotection fails.[1]
Lewis Acids BF₃·OEt₂, ZnCl₂Stable Generally stable unless heated with nucleophiles.[1]
Bases NaOH, KOH, t-BuOKStable Ethers are base-inert.[1]
Reducing Agents LiAlH₄, NaBH₄, H₂/PdStable Inert to hydride reduction and hydrogenolysis.[1]
Oxidizing Agents KMnO₄, Jones ReagentConditional Ether oxygen is stable; α-carbons may oxidize under extreme forcing.[1]
Ether Cleavage BBr₃, TMSI, HI (conc.)[1]Unstable Will Cleave. Requires harsh conditions.[1][3]

Troubleshooting Guide (FAQ)

Scenario A: "I cannot remove the THP group."

Q: I treated my compound with 4M HCl in Dioxane for 24 hours, but the THP group is still there. Why? A: You likely have a tetrahydropyran-4-yl ether , not the acetal (2-THP).[1] This bond is a standard ether C–O bond.[1] It requires significantly higher activation energy to break than an acetal.[1] You cannot "deprotect" this group using standard protecting group chemistry; you must perform a full ether cleavage.[1]

Q: How do I distinguish between the 2-yl and 4-yl isomers spectroscopically? A: Use ¹H NMR.

  • 2-THP (Acetal): Look for the anomeric proton (O-CH-O).[1] It typically appears as a triplet or doublet of doublets around 4.5 - 5.0 ppm .[1]

  • 4-THP (Ether): Look for the methine proton at the 4-position (CH-O-R).[1] It typically appears as a multiplet (septet-like) upfield, around 3.4 - 3.8 ppm , and possesses symmetry if the ring is unsubstituted.[1]

Scenario B: "I need to remove the group, but it's stable."

Q: What conditions will cleave a tetrahydropyran-4-yl ether? A: You must use conditions capable of cleaving dialkyl ethers.[1]

  • Option 1 (Standard): Boron Tribromide (BBr₃) in DCM at -78°C to 0°C.[1]

  • Option 2 (Alternative): Trimethylsilyl iodide (TMSI) in Acetonitrile or Chloroform at 50-80°C.[1]

  • Option 3 (Classical): 48% Hydrobromic acid (HBr) or 57% Hydroiodic acid (HI) at reflux (only if the rest of the molecule is highly robust).

Q: Will these conditions affect other parts of my molecule? A: Yes.[1] BBr₃ and TMSI will cleave esters, carbamates (Boc/Cbz), and silyl ethers.[1] If your molecule is sensitive, the tetrahydropyran-4-yl group should be considered a permanent structural feature , not a protecting group.[1]

Experimental Protocols

Protocol 1: Diagnostic Acid Stability Test

Use this to confirm if you have the stable 4-yl ether or the labile 2-yl acetal.

  • Dissolve 5-10 mg of substrate in 0.5 mL THF or Methanol.

  • Add 0.1 mL of 1M HCl (aq).

  • Stir at Room Temperature for 1 hour.

  • Analyze via TLC or LC-MS.

    • Result A (Cleavage): It is the 2-THP acetal .[1]

    • Result B (No Reaction): It is likely the 4-THP ether (or another stable ether).[1]

  • If Result B: Heat to 60°C for 2 hours. If still stable, confirm 4-THP structure via NMR.

Protocol 2: Cleavage of Tetrahydropyran-4-yl Ether (BBr₃ Method)

Warning: This is a harsh protocol.[1] Perform in a fume hood under inert atmosphere.

  • Preparation: Dry the substrate thoroughly (azeotrope with toluene).[1] Dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C under Nitrogen/Argon.

  • Addition: Dropwise add BBr₃ (1.0 M in DCM) . Use 3-5 equivalents relative to the ether.[1]

  • Reaction: Stir at -78°C for 30 mins, then slowly warm to 0°C . Monitor by TLC/LC-MS.

    • Note: Reaction may require warming to RT for stubborn substrates.

  • Quench: Cool back to -78°C. Very slowly add Methanol (exothermic!).

  • Workup: Dilute with DCM, wash with sat.[1] NaHCO₃, dry over Na₂SO₄, and concentrate.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][4] (Provides the baseline for 2-THP acetal stability for contrast). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic foundation of acetal vs. ether hydrolysis). [1]

  • Burwell, R. L. (1954).[1] The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685.[1] (Seminal review on conditions required to cleave aliphatic ethers). [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses THP rings as stable solubilizing scaffolds, not protecting groups). [1]

Technical Support Center: Purification of 4-(4-aminobutoxy)tetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 2/3 Support Resource for the 4-(4-aminobutoxy)tetrahydropyran (hereafter 4-ABTHP ) product line.[1] It assumes the user has basic organic synthesis knowledge but is facing specific isolation challenges due to the molecule's amphiphilic nature.

Case Reference: Amino-Ether Linker Isolation Molecule Class: Primary Amine / Cyclic Ether Support Level: Senior Application Scientist[2]

Core Diagnostic: Why is Purification Failing?

Before selecting a protocol, identify your specific failure mode.[1] 4-ABTHP presents a unique challenge: it contains a lipophilic butyl chain, but the tetrahydropyran (THP) ring and primary amine make it significantly water-soluble and prone to hydrogen bonding.[2]

SymptomProbable CauseImmediate Action
Product stays in water layer High polarity of THP/Amine combo.[1]Switch solvent to DCM:IPA (3:1) or n-Butanol .[1]
Streaking/Tailing on TLC Interaction with silica silanols.[1]Add 1% Triethylamine (TEA) or NH₄OH to eluent.[1]
"Ghost" spots on NMR Carbamate formation (from CO₂ in air).[1]Store under Argon; wash with dilute NaOH before use.[1]
Solid won't precipitate Trace solvent/impurities preventing lattice formation.[1]Convert to HCl or Oxalate salt (See Protocol C).[1]

The "Double-Switch" Extraction Protocol (Recommended)[2]

Objective: Isolate 4-ABTHP from non-basic impurities (unreacted alkyl halides, neutral side products) without column chromatography.

The Science: Primary amines have a pKa of ~10.5.

  • pH < 2: The amine is protonated (

    
    ), highly water-soluble, and insoluble in non-polar organics.[1][2]
    
  • pH > 12: The amine is free (

    
    ), soluble in organics.[1]
    

The Trap: The THP oxygen adds water solubility. Standard Diethyl Ether extraction often fails.[1] You must use chlorinated solvents or "salting out" techniques.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Trap):

    • Extract the organic layer 3x with 1M HCl .[1]

    • Result: Impurities stay in EtOAc; Product moves to Water (Acidic).[1]

    • Discard the EtOAc layer (Check TLC first to confirm product loss is minimal).[1]

  • The Switch (Basification):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6M NaOH until pH reaches 14 .[1] (Use pH paper; litmus is insufficient.[1] You need strong basicity to break H-bonds).[1]

    • Observation: The solution should turn cloudy (oiling out).[1]

  • Recovery Extraction:

    • Extract the basic aqueous layer 3x with DCM (Dichloromethane) .[1]

    • Critical Troubleshooting: If the layers do not separate or the product remains in water, add NaCl (saturation) to the aqueous layer and use DCM:Isopropanol (3:1) as the extraction solvent.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), filter, and concentrate.
    
Visualization: Acid-Base Logic Flow

ExtractionLogic cluster_tips Pro-Tip: Solubility Start Crude Mixture (Amine + Impurities) AcidStep Add 1M HCl Partition Start->AcidStep OrgLayer1 Organic Layer (Neutral/Acidic Impurities) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Product as R-NH3+) AcidStep->AqLayer1 Keep BaseStep Add 6M NaOH to pH > 12 AqLayer1->BaseStep AqLayer2 Aqueous Layer (Salts/Waste) BaseStep->AqLayer2 Discard OrgLayer2 DCM Layer (Purified Free Amine) BaseStep->OrgLayer2 Keep & Dry Tip If product stays in AqLayer2: Use DCM:IPA (3:1) + NaCl

Caption: Logical flow for separating basic amines from neutral impurities using pH manipulation.

Chromatographic Purification (For Difficult Cases)

If extraction fails to remove similar polarity impurities (e.g., other amines), use Flash Column Chromatography.[1][2]

The Issue: Amine groups interact strongly with the acidic silanols (


) on silica gel, causing "streaking" (broad bands) and poor separation.[1]

The Fix: You must deactivate the silica.[3]

Solvent Systems (Mobile Phase)
PolaritySolvent Composition (v/v)Application
Low DCM : MeOH :

(95 : 4 :[1][2] 1)
Standard purification.[1]
Medium DCM : MeOH : TEA (90 : 9 :[1][2] 1)For more polar impurities.[1]
High Chloroform : MeOH :

(80 : 19 :[1][2] 1)
If product sticks to column.[1][4]

Protocol:

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) before loading the sample.[1] This neutralizes the acidic sites.[1]
    
  • Loading: Dissolve sample in minimum DCM. If insoluble, use a "dry load" method (adsorb sample onto Celite or Silica).[1][2]

  • Elution: Run the gradient.

  • Post-Run: Rotovap at

    
    . Note that TEA has a high boiling point (
    
    
    
    ).[1] To remove residual TEA, co-evaporate with Toluene or perform a final high-vacuum dry.[1][2]

Salt Formation (The "Silver Bullet" for Solids)

If 4-ABTHP is an oil and you require a stable solid, convert it to a salt.[1][2] This also purifies it by exclusion crystallization.[1]

Protocol C: HCl Salt Formation

  • Dissolve the free base (oil) in dry Diethyl Ether or Dioxane .[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (commercially available) or bubble HCl gas.

  • The white precipitate is 4-ABTHP · HCl .

  • Filter and wash with cold ether.[1]

    • Advantage:[1][2][3][5][6][7][8][9][10] The salt is non-volatile, stable to oxidation, and easy to weigh.[1][2]

    • Reference: Standard practice for amino-ether linkers in peptide synthesis [1].[1]

Frequently Asked Questions (Troubleshooting)

Q: I used phthalimide deprotection (Hydrazine), and I can't get rid of the white solid byproduct. A: The byproduct is phthalhydrazide. It is notoriously difficult to remove.[1]

  • Fix: Phthalhydrazide is insoluble in acidic water.[1] Use Protocol 2 (Acid-Base Extraction) . When you acidify to pH 2, the amine goes into water, but phthalhydrazide precipitates out.[1][2] Filter the acidic aqueous layer through Celite before basifying.

Q: My product disappears on the Rotovap. A: 4-ABTHP is a relatively small molecule. If you use high vacuum and heat (>50°C), the free base may co-evaporate.[1]

  • Fix: Keep bath temp < 35°C. Alternatively, convert to the HCl salt (Protocol C) before drying, which renders it non-volatile.[1][2]

Q: The NMR shows a "doublet" of peaks that shouldn't be there. A: Check your solvent. If using


, the acidity of the solvent can protonate some of the amine, causing peak broadening or shifting.
  • Fix: Add one drop of

    
     or solid 
    
    
    
    to the NMR tube to force the free base form, sharpening the spectrum.

References

  • Amine Purification via Acid-Base Extraction

    • Source: University of Rochester, Dept. of Chemistry, "Workup for Removing Amines."[1][2]

    • URL:[Link]

  • Flash Chromatography of Amines (Silica Deactivation)

    • Source: Biotage, "How do I purify ionizable organic amine compounds?"
    • URL:[Link]

  • Salt Formation Strategies

    • Source: "Purification of Laboratory Chemicals" (Armarego & Chai), via ScienceDirect/Elsevier.[1][2]

    • Context: General protocols for hydrochloride salt formation of hygroscopic amines.[1]

    • URL:[Link][1][2]

Sources

Troubleshooting cyclization side reactions in amino-ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Mechanistic Landscape

Welcome to the technical support center. If you are synthesizing amino-ethers (e.g.,


), you are fighting a kinetic war between intermolecular etherification  (desired) and intramolecular cyclization  (undesired).

As a Senior Application Scientist, I often see projects stall because the amine's nucleophilicity is underestimated. The nitrogen atom, even when "non-nucleophilic" by pKa standards, can act as a Neighboring Group Participant (NGP), snapping shut to form aziridines, azetidines, or morpholines before your ether bond forms.

This guide moves beyond basic "textbook" advice. We will treat your reaction flask as a competitive system governed by Baldwin’s Rules for Ring Closure and Nucleophilic Competition .

Diagnostic Decision Matrix

Before modifying your protocol, use this decision tree to identify your specific failure mode.

AminoEther_Troubleshooting Start Start: Identify the Failure Mode CheckProduct Analyze Crude Product (LCMS/NMR) Start->CheckProduct CyclicAmine Product is Cyclic Amine (Morpholine/Aziridine) CheckProduct->CyclicAmine Mass = SM - HX N_Alkylated Product is N-Alkylated (Secondary/Tertiary Amine) CheckProduct->N_Alkylated Mass = Product NoReaction No Reaction / Recovery of SM CheckProduct->NoReaction CyclicCheck Check Concentration CyclicAmine->CyclicCheck ProtectCheck Was Amine Protected? N_Alkylated->ProtectCheck Dilute Reaction was Dilute (<0.1 M) CyclicCheck->Dilute ConcAction Action: INCREASE Concentration (Favor Intermolecular) Dilute->ConcAction NoProtect No / Protonated only ProtectCheck->NoProtect YesProtect Yes (Boc/Cbz) ProtectCheck->YesProtect ProtectAction Action: Use Orthogonal Protection (Boc is preferred) NoProtect->ProtectAction BaseAction Action: Switch Base (NaH -> KOtBu or Ag2O) YesProtect->BaseAction

Figure 1: Diagnostic logic flow for identifying the root cause of side reactions based on crude product analysis.

Technical FAQs & Troubleshooting Guides

Module 1: The "Morpholine Problem" (Intramolecular Cyclization)

Q: I am attempting a Williamson ether synthesis between an amino-alcohol and an alkyl halide. Instead of the ether, I am isolating a cyclic amine (morpholine derivative). Why?

A: You are witnessing Neighboring Group Participation (NGP) . Even if you intend for the alkoxide (


) to act as the nucleophile, the amine (

) is kinetically faster at intramolecular displacement if the geometry allows a 5- or 6-membered ring transition state (Baldwin’s 5-exo-tet or 6-exo-tet).

The Mechanism of Failure:

  • Base deprotonates the alcohol

    
     Alkoxide.[1]
    
  • However, the amine lone pair is spatially close to the leaving group (on the same chain) or attacks the electrophile after initial alkylation, followed by a second displacement.

  • Result: The chain "bites its own tail," expelling the leaving group and forming a stable cyclic heterocycle.

Corrective Protocol:

  • Concentration Control (The "Anti-Dilution" Principle):

    • Theory: Intramolecular cyclization is a first-order reaction (rate

      
      ). Intermolecular etherification is a second-order  reaction (rate 
      
      
      
      ).
    • Action: Run the reaction at high concentration (

      
       or even neat). Increasing concentration linearly increases the rate of the desired intermolecular reaction relative to the cyclization side reaction.
      
  • Conformational Restriction:

    • Use a bulky protecting group (e.g., Trityl or N,N-dibenzyl) that sterically hinders the amine from rotating into the necessary conformation for ring closure.

Module 2: Chemoselectivity (N- vs. O-Alkylation)

Q: My LCMS shows a mixture of O-alkylation (desired) and N-alkylation (undesired). I tried using NaH to selectively deprotonate the alcohol, but the amine still reacts. Why?

A: The "Oxy-anion vs. Neutral Amine" competition is deceptive. While an alkoxide is more basic, a neutral primary amine is often more nucleophilic toward soft electrophiles (like alkyl iodides) due to the HSAB (Hard and Soft Acids and Bases) principle. Furthermore, proton transfer between the alkoxide and the amine is rapid (


 usually favors the neutral amine/alkoxide pair, but the amine is still active).

Troubleshooting Steps:

VariableRecommendationScientific Rationale
Protection Mandatory N-Protection Do not rely on chemoselectivity. Use Boc (tert-Butyloxycarbonyl) . It is stable to basic Williamson conditions and electronically deactivates the nitrogen lone pair, preventing N-alkylation.
Base NaH (Sodium Hydride) Irreversible deprotonation drives the equilibrium fully to the alkoxide. Use in polar aprotic solvent (DMF/THF) to break up ion pairs.
Leaving Group Tosylate/Mesylate Harder electrophiles (sulfonates) react faster with hard nucleophiles (alkoxides) than with soft nucleophiles (amines), slightly improving selectivity if you must run unprotected (not recommended).
Module 3: Mitsunobu Reaction Failures

Q: I am using Mitsunobu conditions (


/DEAD) to couple a phenol with an amino-alcohol. The reaction turns black and yields no product. 

A: The Mitsunobu reaction requires the nucleophile (your phenol) to be acidic (


). However, the amino group in your alcohol substrate is basic.

The "Dead-End" Complex: The basic amine can react with the Betaine intermediate (


-DEAD complex) or simply protonate the betaine, killing the catalytic cycle. Additionally, if the product forms, the amine can displace the resulting ether oxygen in an intramolecular 

reaction (forming an aziridine).

Corrective Protocol:

  • N-Protection is Non-Negotiable: You must mask the basicity. Use N-Ns (Nosyl) or N-Boc .

    • Note: N-Nosyl is excellent because it allows for easy deprotection and makes the NH proton acidic enough to be used as a nucleophile in Fukuyama-Mitsunobu reactions if you ever need to invert the strategy.

  • Order of Addition:

    • Premix

      
       and DEAD (or DIAD) at 
      
      
      
      to form the betaine before adding the substrate. This prevents the amine (even if protected) from interacting with free DEAD.

Validated Protocol: Chemoselective Amino-Ether Synthesis

Objective: Synthesis of 3-(2-methoxyethoxy)propan-1-amine from 3-aminopropan-1-ol. Strategy: N-Boc Protection


 Williamson Etherification 

Deprotection.
Step 1: N-Protection (In Situ)
  • Dissolve 3-aminopropan-1-ol (

    
    ) in THF (
    
    
    
    ).
  • Add

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ). Stir at RT for 4 hours.
  • Checkpoint: Verify complete conversion to N-Boc-3-aminopropan-1-ol via TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (removes unreacted amine), brine, dry over 
    
    
    
    .
Step 2: Williamson Etherification (The Critical Step)

Avoid using alkyl iodides if possible; bromides are sufficient and less prone to side reactions.

  • Setup: Flame-dry a flask under Argon.

  • Deprotonation: Suspend

    
     (
    
    
    
    dispersion,
    
    
    ) in dry DMF (
    
    
    , High Concentration
    
    
    ).
  • Addition: Dropwise add the N-Boc-alcohol (from Step 1) in minimal DMF at

    
    .
    
    • Observation: Gas evolution (

      
      ). Stir for 30 min until bubbling ceases.
      
  • Alkylation: Add Alkyl Bromide (

    
    ) dropwise.
    
  • Temperature: Warm to RT. If sluggish, heat to

    
    .
    
    • Why? Higher temperature favors the

      
       kinetics over complexation.
      
  • Quench: Cool to

    
    , add saturated 
    
    
    
    .
Step 3: Deprotection
  • Dissolve crude ether in

    
    .
    
  • Add

    
     (
    
    
    
    ). Stir 1 hour.
  • Crucial Isolation Step: The product is a TFA salt. To isolate the free base without inducing cyclization (if a leaving group remains), use a basic ion-exchange resin (e.g., Amberlyst A-21) rather than aqueous NaOH extraction.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and how protection/concentration shifts the equilibrium.

Reaction_Pathways Start Amino-Alcohol (NH2-R-OH) PathA Direct Alkylation (No Protection) Start->PathA Base + R'-X PathB Protection Strategy (Boc-NH-R-OH) Start->PathB Boc2O N_Alk N-Alkylation (Major Product) PathA->N_Alk Kinetic Control Cyclic Intramolecular Cyclization (Morpholine) PathA->Cyclic Thermodynamic Sink Alkoxide Alkoxide Formation (Boc-NH-R-O-) PathB->Alkoxide NaH/DMF Ether Desired Ether (Boc-NH-R-O-R') Alkoxide->Ether R'-X (High Conc.) Final Final Amino-Ether (NH2-R-O-R') Ether->Final TFA Deprotection

Figure 2: Mechanistic pathway comparison. Path A leads to side reactions; Path B (Protection) enforces the desired regioselectivity.

References

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Sasaki, S., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones.[2] Frontiers in Chemistry, 7, 66. Link

  • Ortiz, K. G., et al. (2024).[3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[4][5] Journal of the American Chemical Society, 146(42), 29847–29856. Link

  • Bar-Haim, G., & Kol, M. (2004).[6] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[6] Organic Letters, 6(20), 3549–3551. Link

  • Tsunoda, T., et al. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent.[7] Synthesis, 45, 931-935.[7][8] Link

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-, a molecule featuring a flexible butylamine chain linked via an ether to a conformationally dynamic tetrahydropyran (THP) ring.

Understanding the nuances of the 1H NMR spectrum of this molecule is crucial for its identification, purity assessment, and the study of its conformational behavior. This guide will provide a detailed, proton-by-proton prediction of the 1H NMR spectrum, a comparative analysis with its constituent fragments, and a standardized protocol for acquiring high-quality spectral data.

Predicted 1H NMR Spectrum Analysis of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

The 1H NMR spectrum of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- is predicted to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The following analysis is based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.

cluster_mol mol H1 H1 H2 H2 H3 H3 H4 H4 H5 H5 H6 H6 H7 H7 H8 H8 H9 H9 H10 H10 NH2 NH2

Caption: Chemical structure of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- with key proton environments labeled for NMR analysis.

Proton Label Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Assignment
Ha~ 3.80 - 4.00Multiplet2HTHP protons adjacent to ring oxygen (axial)
Hb~ 3.40 - 3.60Multiplet2HTHP protons adjacent to ring oxygen (equatorial)
Hc~ 3.50 - 3.70Multiplet1HTHP proton at C4 (methine)
Hd~ 1.80 - 2.00Multiplet2HTHP protons at C3/C5 (axial)
He~ 1.50 - 1.70Multiplet2HTHP protons at C3/C5 (equatorial)
Hf~ 3.45 - 3.65Triplet2HMethylene group adjacent to ether oxygen (-O-CH2-)
Hg~ 1.60 - 1.80Quintet2HMethylene group (-O-CH2-CH2-)
Hh~ 1.40 - 1.60Sextet2HMethylene group (-CH2-CH2-NH2)
Hi~ 2.70 - 2.90Triplet2HMethylene group adjacent to amine (-CH2-NH2)
NH2~ 1.00 - 3.00Broad Singlet2HAmine protons
Detailed Signal Analysis:
  • Tetrahydropyran (THP) Ring Protons (Ha-He):

    • The protons on the carbons adjacent to the ring oxygen (Ha and Hb) are expected to be the most downfield of the THP ring protons due to the deshielding effect of the electronegative oxygen atom.[1][2][3] The axial (Ha) and equatorial (Hb) protons are diastereotopic and will have different chemical shifts and coupling constants.

    • The methine proton at the C4 position (Hc), which is also attached to the ether oxygen, will be deshielded and is predicted to appear as a multiplet in the range of 3.50 - 3.70 ppm.

    • The methylene protons at the C3 and C5 positions (Hd and He) will be further upfield. Again, the axial (Hd) and equatorial (He) protons will have distinct chemical shifts.

  • Butylamine Chain Protons (Hf-Hi):

    • The methylene protons directly attached to the ether oxygen (Hf) will be significantly deshielded, with a predicted chemical shift in the range of 3.45 - 3.65 ppm.[1][2][3] This signal is expected to be a triplet due to coupling with the adjacent methylene group (Hg).

    • The methylene group at the Hg position is predicted to be a quintet, as it is coupled to the two adjacent methylene groups (Hf and Hh).

    • The methylene group at the Hh position will be further upfield and is expected to appear as a sextet due to coupling with the adjacent methylene groups (Hg and Hi).

    • The methylene protons adjacent to the nitrogen atom (Hi) will be deshielded compared to a simple alkane, appearing as a triplet around 2.70 - 2.90 ppm.

    • The amine (NH2) protons typically appear as a broad singlet and their chemical shift can vary depending on the solvent, concentration, and temperature.[4]

Comparative Analysis

A key aspect of spectral interpretation is comparing the spectrum of a target molecule with those of its constituent parts or with structurally similar molecules.

Comparison with Precursor Moieties
  • n-Butylamine: In the 1H NMR spectrum of n-butylamine, the methylene group adjacent to the amine typically appears around 2.7 ppm. The other methylene groups are found further upfield, between 1.3 and 1.6 ppm, and the terminal methyl group is around 0.9 ppm. In our target molecule, the butyl chain is modified by the ether linkage, leading to a significant downfield shift of the terminal methylene group (Hf) to around 3.5 ppm.

  • 4-Hydroxytetrahydropyran: The 1H NMR spectrum of 4-hydroxytetrahydropyran provides a good model for the THP ring in our target molecule. In 4-hydroxytetrahydropyran, the methine proton at C4 appears as a multiplet around 3.8 ppm. The protons on the carbons adjacent to the ring oxygen are in the range of 3.4 to 4.0 ppm. The formation of the ether linkage in our target molecule is expected to cause a slight downfield shift for the C4 proton (Hc).

Comparison with a Structural Isomer

Consider a hypothetical structural isomer, 2-(1-(tetrahydro-2H-pyran-4-yl)butoxy)ethan-1-amine . In this isomer, the ether linkage is at a different position on the butyl chain. The 1H NMR spectrum of this isomer would be distinctly different:

  • A methine proton signal (instead of a methylene at Hf) would be observed in the downfield region, coupled to the adjacent methylene groups of the butyl chain and the ethanamine moiety.

  • The terminal methyl group of the butyl chain would give a triplet signal, which is absent in the spectrum of our target molecule.

This comparison highlights the power of 1H NMR to differentiate between closely related structural isomers based on the unique chemical shifts and coupling patterns of their protons.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-, the following protocol should be followed:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a clean, dry NMR tube. B->C D Insert the NMR tube into the spectrometer. E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to achieve high homogeneity. E->F G Set acquisition parameters (e.g., pulse sequence, number of scans). F->G H Acquire the Free Induction Decay (FID) data. G->H I Apply Fourier Transform to the FID to obtain the spectrum. J Phase correct the spectrum. I->J K Calibrate the chemical shift scale using the internal standard. J->K L Integrate the signals. K->L M Analyze the chemical shifts, multiplicities, and coupling constants. L->M

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Tetrahydropyran-Oxy-Butylamine

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the mass spectrometric fragmentation of tetrahydropyran-oxy-butylamine, offering a comparative analysis of ionization techniques for researchers in drug development and chemical analysis.

Introduction

In the landscape of modern drug discovery and synthetic chemistry, molecules incorporating the tetrahydropyran (THP) group are ubiquitous. The THP moiety is frequently employed as a robust protecting group for alcohols and, when combined with linker structures like an oxy-butylamine chain, forms versatile building blocks for complex molecular architectures. Understanding the structural integrity and fragmentation behavior of these compounds is paramount for their characterization and quality control. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing detailed insights into molecular weight and structure through the analysis of ion fragmentation patterns.

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation of a representative tetrahydropyran-oxy-butylamine structure, specifically 2-((4-aminobutyl)oxy)tetrahydro-2H-pyran . We will dissect the fragmentation logic under two fundamentally different ionization regimes: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization coupled with Collision-Induced Dissociation (ESI-CID). By grounding our predictions in the established principles of ion chemistry, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to elucidate and confirm the structures of these and related molecules.

Section 1: Foundational Fragmentation Mechanisms

The fragmentation of 2-((4-aminobutyl)oxy)tetrahydro-2H-pyran is governed by the interplay of its three core functional components: the primary amine, the ether linkage, and the cyclic THP ether. The initial ionization event dictates which fragmentation pathways are favored.

Electron Ionization (EI): The World of Radical Cations

In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form an energetically unstable molecular ion (M⁺•), which is a radical cation.[1] The location of the initial charge and radical site is typically on a heteroatom with non-bonding electrons, following the general energy hierarchy: n > π > σ electrons.[2] For our target molecule, the most likely sites for ionization are the nitrogen of the amine and the oxygen atoms of the ether and THP ring. This high internal energy leads to extensive and often complex fragmentation cascades.[3]

Electrospray Ionization (ESI): The Chemistry of Even-Electron Ions

ESI is a soft ionization technique that generates ions with low internal energy, typically by protonation in the positive ion mode to form an [M+H]⁺ species.[4] This process avoids the spontaneous fragmentation seen in EI, usually leaving the molecular ion intact. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selectively isolated and fragmented through collision-induced dissociation (CID).[5][6] The fragmentation of these even-electron ions follows different chemical rules than the radical-driven reactions in EI.

Section 2: Predicted Fragmentation under Electron Ionization (EI-MS)

Upon EI, the molecular ion of 2-((4-aminobutyl)oxy)tetrahydro-2H-pyran (m/z 173) will be formed. Due to the presence of a single nitrogen atom, this molecular ion will have an odd mass, consistent with the Nitrogen Rule . The subsequent fragmentation will be dominated by pathways that stabilize the resulting positive charge.

Pathway A: Amine-Directed α-Cleavage

The most characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom.[7][8] This is a highly favored pathway as it results in a stable, resonance-stabilized iminium cation.

  • Mechanism: The radical site on the nitrogen initiates the homolytic cleavage of the adjacent C-C bond.

  • Key Fragment: This pathway leads to the formation of a prominent ion at m/z 30 (CH₂=NH₂⁺). The corresponding neutral radical is lost.

Pathway B: Ether-Directed Fragmentation

Cleavage can also be initiated by the ether oxygen atoms. For acyclic ethers, α-cleavage is a common route.[7][9] For cyclic ethers like THP, fragmentation often involves a β-scission of a bond outside the ring, following the initial ionization of the ring oxygen.[10]

  • Mechanism 1 (Ether Linkage): Cleavage of the butyl chain C-C bond alpha to the ether oxygen can produce an oxonium ion.

  • Mechanism 2 (THP Ring Opening): The THP ring can undergo cleavage, classically leading to a characteristic ion for 2-substituted THP derivatives. The primary cleavage is the loss of the substituent at the C2 position, leading to an oxonium ion at m/z 85 .

Experimental Workflow for EI-MS Analysis

cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometer (MS) GC_Inlet Sample Injection (Vaporization) GC_Column Separation on Capillary Column GC_Inlet->GC_Column Carrier Gas (He) Ion_Source Electron Ionization (70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Ion Acceleration Detector Electron Multiplier Mass_Analyzer->Detector Mass Separation Data_System Data Acquisition & Spectrum Generation Detector->Data_System Signal

Caption: Workflow for GC-EI-MS analysis.

Summary of Predicted EI-MS Fragments
m/z Proposed Structure Origin Pathway Notes
173[C₉H₁₉NO₂]⁺•Molecular Ion (M⁺•)Expected to be of low abundance or absent.
30 [CH₂NH₂]⁺Amine α-Cleavage (A) Base peak , highly diagnostic for primary amines.
85[C₅H₉O]⁺THP Ring Cleavage (B)Characteristic fragment for 2-substituted THP ethers.
101[C₅H₉O-CH₂]⁺Cleavage of THP-O bondLoss of the aminobutyl radical.
73[C₄H₉NH₂]⁺•Butylamine radical cationCleavage of the ether C-O bond.

Section 3: Predicted Fragmentation under ESI-MS/MS

In positive mode ESI, the basic amine group will be readily protonated to form the even-electron [M+H]⁺ ion at m/z 174 . Fragmentation is then induced via CID, and the pathways are driven by the elimination of stable neutral molecules from the protonated precursor.

Pathway C: Loss of the THP Moiety

The most common fragmentation pathway for protonated molecules containing protecting groups is the loss of the group as a stable, neutral molecule.

  • Mechanism: A charge-remote fragmentation is initiated where the protonated amine facilitates the cleavage of the C-O ether bond, leading to the loss of tetrahydropyran-2-ol or a related stable C₅H₁₀O species.

  • Key Fragments: This pathway results in a neutral loss of 102 Da (C₅H₁₀O₂), leading to a fragment ion at m/z 72 ([C₄H₁₀N]⁺). Alternatively, loss of the THP ring as a neutral C₅H₈O (dihydropyran, 84 Da) could occur, though this is less common. A direct loss of the entire THP-oxy group (101 Da) would yield a fragment at m/z 73 .

Pathway D: Fragmentation within the Butylamine Linker

Cleavage along the butyl chain can also occur, though this is typically less favored than the loss of the bulky THP group.

  • Mechanism: Collision-induced dissociation can lead to the cleavage of C-C bonds within the linker, often involving proton transfer rearrangements.

  • Key Fragment: A significant fragment could arise from the cleavage of the C-O bond, generating the protonated aminobutanol ion at m/z 90 .

Fragmentation Mechanism Diagram (ESI-CID)

cluster_CID Collision-Induced Dissociation M_H [M+H]⁺ m/z 174 frag_72 [C₄H₁₀N]⁺ m/z 72 M_H->frag_72  - C₅H₁₀O₂  (Neutral Loss) frag_90 [C₄H₁₂NO]⁺ m/z 90 M_H->frag_90  - C₅H₈O  (Neutral Loss)

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A Senior Application Scientist's Guide to HPLC Method Development for Amino-Ether Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Amino-Ether Building Blocks

Amino-ether building blocks are cornerstones in modern medicinal chemistry, forming the structural core of numerous pharmacologically active molecules.[] Their unique combination of a basic amino group and a polar ether linkage imparts desirable physicochemical properties for drug candidates, but also presents significant analytical challenges.[2][3] The polarity of these compounds makes them difficult to retain on traditional reversed-phase (RP) columns, while the basicity of the amine can lead to poor peak shape and interactions with residual silanols on silica-based stationary phases.[4][5] Furthermore, many of these building blocks are chiral, necessitating enantioselective separation to ensure the safety and efficacy of the final drug product.[6][7]

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the robust analysis of amino-ether building blocks. We will explore the mechanistic basis for choosing a particular chromatographic mode, provide field-proven insights into method development, and present supporting experimental protocols and data to guide researchers toward selecting and optimizing the most effective analytical approach.

Logical Workflow for HPLC Method Development

A systematic approach is crucial for efficient and effective HPLC method development. The process begins with understanding the analyte's properties and culminates in a validated, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Finalization A Assess Physicochemical Properties (pKa, logP, UV absorbance, Chirality) B Select Chromatographic Mode (RP, HILIC, Chiral, Mixed-Mode) A->B Informs Mode Selection C Screen Stationary Phases (e.g., C18, Amide, CSP) B->C D Test Mobile Phase Conditions (pH, Organic Modifier) C->D E Fine-tune Gradient/Isocratic Elution D->E Refine Separation F Optimize Temperature & Flow Rate E->F G Adjust Additives (e.g., TFA, Formic Acid) F->G H System Suitability Testing G->H Confirm Robustness I Method Validation (ICH Guidelines) H->I

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Modes

The choice of chromatographic mode is the most critical decision in method development. For amino-ether building blocks, four primary modes warrant consideration: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), Chiral Chromatography, and Mixed-Mode Chromatography (MMC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of chromatography, but its application to polar amino-ethers requires careful consideration.

  • Mechanism: Primarily relies on hydrophobic (dispersive) interactions. Analytes partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Challenges: The inherent polarity of amino-ethers often leads to insufficient retention on standard C18 columns.[5] The basic amine group can exist in a protonated, highly polar state, further weakening hydrophobic interactions.[4]

  • Strategic Approaches:

    • Ion-Pairing: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) to the mobile phase neutralizes the charge on the protonated amine, increasing its hydrophobicity and retention. However, TFA can cause ion suppression in mass spectrometry (MS) and may be difficult to remove from the column.[8]

    • Derivatization: Chemically modifying the analyte with a hydrophobic, chromophoric tag (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) can dramatically improve retention and detection sensitivity.[9][10] This adds complexity and potential for side reactions, and is often undesirable for purity analysis where the intact molecule must be monitored.[11]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as the premier technique for analyzing polar, underivatized compounds.[12]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13][14] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer from the organic-rich mobile phase.[15][16]

  • Advantages for Amino-Ethers:

    • Excellent Retention: Provides strong retention for polar compounds without derivatization.[17]

    • MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[16]

    • Orthogonal Selectivity: Offers a separation mechanism completely different from RP-HPLC, which is valuable for complex sample analysis.

  • Causality in Method Development: The choice of a HILIC stationary phase is critical. Amide phases often provide robust and reproducible retention for a broad range of polar compounds, while bare silica can offer unique selectivity. Amino columns can be used but may exhibit mixed-mode (anion-exchange) behavior and have limitations in aqueous stability.[13][16]

Chiral Chromatography

For enantiomeric building blocks, chiral separation is non-negotiable. This is typically achieved directly using a Chiral Stationary Phase (CSP).[18]

  • Mechanism: CSPs create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[19]

  • Common CSPs for Amines/Amino-Ethers:

    • Polysaccharide-based: Derivatives of cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) are incredibly versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[20]

    • Macrocyclic Glycopeptides: Teicoplanin- and vancomycin-based phases are effective for separating free amino acids and other polar amines.[21]

    • Crown Ether: Specifically designed to separate primary amino compounds by forming inclusion complexes with the protonated amine group.[21][22]

  • Expert Insight: Screening multiple CSPs under different mobile phase conditions is often necessary. A systematic screening approach using normal-phase (Hexane/Ethanol), polar organic (Acetonitrile/Methanol), and reversed-phase (Acetonitrile/Water with additives) mobile phases is highly effective.[19]

Mixed-Mode Chromatography (MMC)

MMC utilizes stationary phases with ligands capable of multiple interaction types, such as ion-exchange and hydrophobic interactions.[23][24]

  • Mechanism: A single stationary phase can simultaneously engage in, for example, cation-exchange with the protonated amine and hydrophobic interactions with the molecule's carbon skeleton.[25] This provides unique and tunable selectivity.[26]

  • Advantages: By adjusting mobile phase pH and ionic strength, the contribution of each retention mechanism can be modulated, offering powerful control over the separation.[27] This can resolve closely related impurities that are inseparable by a single chromatographic mode.

  • Application: An MMC column with weak cation-exchange and reversed-phase characteristics can be highly effective for amino-ethers, allowing for fine-tuning of selectivity to separate the main component from both polar and non-polar impurities.

Performance Comparison of HPLC Modes

FeatureReversed-Phase (RP)HILICChiral (CSP)Mixed-Mode (MMC)
Primary Application Non-polar to moderately polar compoundsHighly polar and hydrophilic compoundsEnantiomeric separationComplex mixtures with diverse polarities
Retention of Amino-Ethers Poor to moderate; often requires ion-pairing or derivatizationStrong and tunableDependent on chiral recognitionStrong and highly tunable
Need for Derivatization Often required for retention and/or UV detection[10]Not required[17]Not required for direct methodsNot required
MS Compatibility Good (Formic acid preferred over TFA)Excellent (high organic content enhances sensitivity)[16]Good (volatile mobile phases are compatible)[21]Good (requires volatile buffers)[27]
Key Challenge Achieving sufficient retention for polar analytesMethod robustness can be sensitive to water contentFinding a suitable CSP; can be expensiveMethod development can be more complex
Typical Stationary Phase C18, C8, Phenyl-HexylAmide, Silica, Amino, Zwitterionic[12]Polysaccharide, Macrocyclic Glycopeptide, Crown Ether[20][22]C18 with embedded IEX groups

Experimental Protocol: A HILIC-MS Method for Amino-Ether Analysis

This protocol describes a robust, self-validating HILIC method coupled with Mass Spectrometry, suitable for the purity analysis and quantification of a typical amino-ether building block.

1. Objective: To develop a selective and sensitive method for the analysis of a polar, basic amino-ether building block without derivatization.

2. Materials & Instrumentation:

  • HPLC System: UHPLC system with a binary pump and temperature-controlled column compartment (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: Single quadrupole or tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Column: A robust amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Reagents: HPLC-grade acetonitrile, water, and formic acid.

  • Sample: Amino-ether building block standard.

3. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid ensures the amino group is protonated for good peak shape and ESI+ sensitivity.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the amino-ether in a 50:50 mixture of Acetonitrile/Water.

    • Dilute to a working concentration of ~10 µg/mL using 90:10 Acetonitrile/Water. Rationale: The high organic content of the diluent is crucial to prevent peak distortion in HILIC. Injecting a sample dissolved in a strong, aqueous solvent can cause severe peak fronting.

  • Instrumental Conditions:

    • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % B (ACN w/ 0.1% FA)
      0.0 95.0
      5.0 70.0
      5.1 95.0
      8.0 95.0
      Rationale: The gradient starts with high organic content to retain the polar analyte and gradually increases the aqueous component to elute it. A re-equilibration step is critical for reproducibility.

  • Mass Spectrometer Settings (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Ion Monitoring (SIM) of the [M+H]⁺ ion.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr. Note: These are starting parameters and must be optimized for the specific analyte and instrument.

4. System Suitability:

  • Perform five replicate injections of the working standard.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of retention time < 0.5%.

    • RSD of peak area < 2.0%.

    • USP Tailing Factor between 0.9 and 1.5.

Conclusion and Future Perspectives

Developing a robust HPLC method for amino-ether building blocks requires a clear understanding of their physicochemical properties and the separation mechanisms of different chromatographic modes. While traditional RP-HPLC has its place, HILIC has become the gold standard for underivatized analysis of these polar molecules, offering superior retention and MS sensitivity.[12][16] For chiral molecules, a systematic screening of CSPs remains the most effective strategy.[19] As the complexity of pharmaceutical building blocks increases, advanced techniques like Mixed-Mode Chromatography will play an even greater role, providing the unique selectivity needed to resolve challenging impurity profiles.[27] The principles and protocols outlined in this guide provide a solid foundation for researchers to develop accurate, reproducible, and reliable analytical methods, ensuring the quality and safety of the next generation of therapeutics.

References

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Gilar, M., & Jascot, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. Available at: [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Chromatography Today. Available at: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. NADLE. Available at: [Link]

  • Krywult, B. M., & Jackson, W. R. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Available at: [Link]

  • Wikipedia. (n.d.). Mixed-mode chromatography. Wikipedia. Available at: [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. Available at: [Link]

  • Sartorius. (n.d.). Mixed Mode Chromatography. Sartorius. Available at: [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Available at: [Link]

  • Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Krywult, B. M., & Jackson, W. R. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Available at: [Link]

  • Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Available at: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies. Available at: [Link]

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids. Available at: [Link]

  • Carducci, C., et al. (n.d.). HPLC of amino acids without derivatization. ResearchGate. Available at: [Link]

  • Murzin, A., & Rieger, D. (n.d.). Solving Key Challenges in (Bio)pharmaceutical Analyses. LCGC International. Available at: [Link]

  • Handayani, R., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. CYTA - Journal of Food. Available at: [Link]

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]

  • Li, J., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Available at: [Link]

  • Kamal, A. H., & Al-Harrasi, A. (2023). Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate. Available at: [Link]

  • Sharma, A., & Sharma, R. (2021). Challenges and Strategies to develop RP-HPLC Method of L-Arginine with Polyphenolic compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • SMT. (n.d.). Application Notes - HPLC Columns & Chromatography Resins. SMT. Available at: [Link]

  • Ognisty, E. M., et al. (2019). HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Williams, R. E., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. Available at: [Link]

  • Song, Y., et al. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Chinese Journal of Chemistry. Available at: [Link]

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Available at: [Link]

  • Bhushan, R. (2014). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: A review. ResearchGate. Available at: [Link]

Sources

A Tale of Two Tethers: A Comparative Guide to THP-Ether and PEG Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the choice of a linker is not a mere technicality; it is a pivotal decision that dictates the stability, efficacy, and ultimate success of a therapeutic conjugate. This guide provides an in-depth, objective comparison of two prominent linker technologies: the acid-labile tetrahydropyranyl (THP)-ether linker and the versatile polyethylene glycol (PEG) linker. By delving into their chemical properties, mechanisms of action, and performance in drug delivery systems, supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions in the rational design of next-generation therapeutics.

The Crucial Role of Linkers in Drug Conjugates

Linkers are the molecular bridges that connect a therapeutic payload, such as a potent cytotoxic agent, to a targeting moiety, typically a monoclonal antibody in an antibody-drug conjugate (ADC). An ideal linker must maintain a stable connection in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient and selective cleavage to unleash the payload at the target site.[][2] This delicate balance of stability and controlled release is a central challenge in the design of drug conjugates.[3]

THP-Ether Linkers: Masters of pH-Sensitive Release

Tetrahydropyranyl (THP)-ether linkers are a class of acid-labile linkers that exploit the pH differential between the physiological environment of the bloodstream (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][] Structurally, a THP-ether is an acetal, which is stable under neutral and basic conditions but readily undergoes hydrolysis in an acidic milieu to release the payload.[5]

The mechanism of cleavage is initiated by the protonation of the ether oxygen, which leads to the formation of a stabilized carbocation intermediate and subsequent hydrolysis to liberate the free drug.[6] This pH-dependent release mechanism makes THP-ether linkers an attractive option for targeted drug delivery to the acidic tumor microenvironment or for intracellular release following endocytosis of the drug conjugate.[]

Key Characteristics of THP-Ether Linkers:
  • pH-Sensitive Cleavage: Enables targeted drug release in acidic environments.[]

  • Stability: Generally stable to a wide range of non-acidic chemical conditions.[7]

  • Bystander Effect: The release of a membrane-permeable payload in the acidic tumor microenvironment can lead to the killing of neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[8][9]

However, a potential drawback of traditional acid-labile linkers, including some hydrazones and carbonates, can be their insufficient stability in plasma, leading to premature drug release.[10] More recent developments in acid-cleavable linkers, such as silyl ethers, have shown improved plasma stability.[10] The inherent hydrophobicity of the THP group can also influence the overall physicochemical properties of the drug conjugate.[11]

PEG Linkers: Enhancing "Drug-like" Properties

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and biocompatible polymer widely employed in drug delivery to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics.[12] When used as a linker, PEG chains can be of varying lengths and can be linear or branched, allowing for fine-tuning of the conjugate's properties.[13]

The primary advantages of PEG linkers stem from their hydrophilicity. The repeating ethylene glycol units form a hydration shell around the conjugate, which can:

  • Improve Solubility: PEG linkers significantly enhance the aqueous solubility of hydrophobic payloads, mitigating the risk of aggregation, particularly at high drug-to-antibody ratios (DARs).[14][]

  • Prolong Circulation Half-Life: The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance, leading to a longer plasma half-life.[16][17]

  • Reduce Immunogenicity: The hydration shell can mask the payload or antibody from the immune system, reducing the potential for an immune response.[13]

  • Enhance Tumor Accumulation: The prolonged circulation time can contribute to increased accumulation of the ADC in tumor tissues.[13]

PEG linkers can be designed as non-cleavable or can incorporate cleavable moieties (e.g., pH-sensitive or enzyme-cleavable groups) to facilitate controlled drug release.[18] The choice of PEG linker length is a critical parameter, with studies showing that longer PEG chains can lead to greater plasma stability.[19]

Head-to-Head Comparison: THP-Ether vs. PEG Linkers

FeatureTHP-Ether LinkersPEG Linkers
Primary Function pH-sensitive drug releaseImprovement of physicochemical and pharmacokinetic properties
Release Mechanism Acid-catalyzed hydrolysis in acidic environments (e.g., endosomes, lysosomes)Can be non-cleavable (payload release upon antibody degradation) or incorporate cleavable moieties (pH-sensitive, enzyme-sensitive, etc.)
Hydrophilicity Generally hydrophobicHighly hydrophilic
Impact on Solubility May decrease the solubility of the conjugate, especially with hydrophobic payloadsSignificantly increases the solubility of hydrophobic payloads and the overall conjugate
Pharmacokinetics Can lead to faster clearance if the overall conjugate is hydrophobicGenerally prolongs circulation half-life and reduces clearance
Bystander Effect Can facilitate a bystander effect if the released payload is membrane-permeableCan be designed to have a bystander effect by incorporating a cleavable linker and a membrane-permeable payload
Synthesis Relatively straightforward synthesisCan be more complex, especially for monodisperse PEG linkers

Experimental Workflows and Protocols

Visualization of Linker Structures and ADC Concept

Linker_Structures cluster_THP THP-Ether Linker cluster_PEG PEG Linker cluster_ADC General ADC Structure THP Tetrahydropyran Ring (Hydrophobic, Acid-Labile) PEG (-CH2-CH2-O-)n (Hydrophilic, Flexible) Antibody Antibody Linker Linker (THP or PEG) Antibody->Linker Conjugation Payload Payload (Drug) Linker->Payload Attachment

Sources

Tactical Bioisosterism: The Tetrahydropyran-4-yl Ether Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, "Molecular Obesity"—the tendency of drug candidates to become increasingly lipophilic and heavy—is a critical failure mode. The Tetrahydropyran-4-yl (THP) ether moiety serves as a tactical bioisostere for cyclohexyl and phenyl ethers.[1] By introducing a cyclic ether oxygen, this scaffold lowers lipophilicity (LogP/LogD) and introduces a hydrogen bond acceptor (HBA) vector without significantly altering the steric envelope.

This guide provides an objective analysis of the THP-4-yl ether scaffold, detailing its physicochemical impact, synthetic accessibility, and application in improving Lipophilic Ligand Efficiency (LLE) .[1]

The Bioisosteric Rationale: The "Oxygen Effect"

The substitution of a methylene unit (-CH₂-) with an ether oxygen (-O-) in a saturated ring is a high-impact modification.[1] While the steric volume of the THP ring mimics the cyclohexyl ring (both adopting a chair conformation), the electronic consequences are profound.

  • Lipophilicity Modulation: The insertion of oxygen typically reduces LogP by 1.0 to 1.5 units compared to the cyclohexyl analog. This reduction is critical for moving compounds into the "drug-like" space (LogP < 3-4).[1]

  • Metabolic Stability: The THP oxygen deactivates the adjacent carbons toward Cytochrome P450-mediated oxidation (unlike the vulnerable C3/C4 positions of a cyclohexyl ring). However, researchers must monitor for potential

    
    -oxidation (lactol formation), although this is generally less prevalent than benzylic or allylic oxidation.[1]
    
  • Solubility & Permeability: The ether oxygen acts as a weak H-bond acceptor, increasing aqueous solubility.[1] However, this adds to the Polar Surface Area (PSA), which can impact blood-brain barrier (BBB) permeability if the total PSA exceeds 90 Ų.[1]

Decision Logic: When to Deploy THP Ethers

The following decision tree illustrates the logical flow for selecting the THP scaffold during Lead Optimization.

Bioisostere_Decision_Tree Start Lead Compound Analysis (High LogP / Low Sol) Check_Sterics Is the Steric Bulk of the Ring Critical? Start->Check_Sterics Check_Aro Is the Ring Aromatic (Phenyl)? Check_Sterics->Check_Aro Yes Keep_Cyclo Retain Cyclohexyl (Hydrophobic Pocket) Check_Sterics->Keep_Cyclo No (Bulk not needed) Check_HBA Can the Pocket Tolerate an H-Bond Acceptor? Use_THP DEPLOY THP ETHER (Lowers LogP, Retains Bulk) Check_HBA->Use_THP Yes Use_Piperidine Consider Piperidine (Basic Center) Check_HBA->Use_Piperidine Need Ionizable Group Check_HBA->Keep_Cyclo No (Lipophilic Only) Check_Aro->Check_HBA No (Already Saturated) Sat_Strategy Saturation Strategy (Phenyl -> THP) Check_Aro->Sat_Strategy Yes (Escape Flatland)

Figure 1: Strategic decision matrix for deploying Tetrahydropyran-4-yl ethers to address specific ADME liabilities.

Comparative Performance Analysis

The table below compares the THP-4-yl ether against its common bioisosteres: the Cyclohexyl ether (lipophilic analog) and the Phenyl ether (aromatic analog).

Table 1: Physicochemical & ADME Comparison

ParameterCyclohexyl EtherPhenyl EtherTetrahydropyran-4-yl Ether Impact of THP Switch
LogP (Lipophilicity) High (Baseline)Moderate/HighLow (-1.5 vs Cyclohexyl) Major Benefit: Improves LLE and solubility.[1]
Solubility PoorPoor/ModerateModerate/High The ether oxygen disrupts water structure less than CH₂, aiding solvation.
Metabolic Stability Low (Hydroxylation prone)Moderate (Ring oxidation)High Blocks common metabolic soft spots; reduces clearance.
Conformation Chair (Flexible)Planar (Rigid)Chair (Rigid) Mimics cyclohexyl shape but with reduced entropy compared to open chains.
hERG Binding High Risk (Lipophilic)Moderate Risk (Pi-stacking)Reduced Risk Lower lipophilicity generally correlates with reduced hERG affinity.

Experimental Validation: In the development of JAK1 inhibitors, replacing a cyclohexyl group with a THP ring resulted in a 1.4-fold increase in Lipophilic Ligand Efficiency (LLE) .[2] While the binding affinity (


) remained similar (indicating steric fit was preserved), the LogD dropped from 2.66 to 2.08, significantly improving the unbound clearance profile in vivo [1].
Synthetic Methodologies

Creating the C-O bond at the 4-position of the THP ring requires specific protocols depending on the nucleophilicity of the coupling partner.

Workflow Visualization

Synthetic_Workflow Start Target: THP-4-yl Ether Partner Coupling Partner (Ar-OH or Ar-F/Cl) Start->Partner Decision Electron Deficient Heterocycle? Partner->Decision Route_A Route A: Mitsunobu (THP-4-ol + Ar-OH) Decision->Route_A No (Electron Rich) Route_B Route B: SNAr (THP-4-ol + Ar-F/Cl) Decision->Route_B Yes (Activated) Reagents_A PPh3 + DIAD/ADDP (Inversion of Config) Route_A->Reagents_A Reagents_B NaH or Cs2CO3 DMF/DMSO, Heat Route_B->Reagents_B Product Isolated Ether Reagents_A->Product Reagents_B->Product

Figure 2: Synthetic pathways for accessing THP-4-yl ethers.[1][3] Route selection depends on the electronic nature of the aromatic coupling partner.

Experimental Protocols

These protocols are designed to be self-validating . If the intermediate does not dissolve or the color change (in Mitsunobu) does not occur, the reaction should be paused for troubleshooting.

Protocol A: Mitsunobu Coupling (Standard)

Best for coupling THP-4-ol with electron-rich or neutral phenols.[1]

  • Preparation: Charge a dry round-bottom flask with Phenol derivative (1.0 equiv), Tetrahydropyran-4-ol (1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv).

  • Solvation: Dissolve in anhydrous THF (0.1 M concentration). Ensure the system is under nitrogen/argon atmosphere.

  • Addition (Critical Step): Cool the solution to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes.

    • Validation Check: The solution should turn yellow/orange upon addition and fade slightly as the reagent is consumed. If it stays dark red/brown, check for moisture contamination.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash chromatography. Note that Triphenylphosphine oxide (TPPO) is a byproduct that can streak. A gradient of 0-30% EtOAc/Hexanes is typically effective.

Protocol B: SNAr Displacement

Best for coupling THP-4-ol with electron-deficient heterocycles (e.g., 4-chloropyridine, 2-fluoronitrobenzene).[1]

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF or NMP at 0°C.

  • Alkoxide Formation: Add Tetrahydropyran-4-ol (1.2 equiv) dropwise.[1] Stir at 0°C for 30 mins until gas evolution ceases.

    • Validation Check: The solution should become slightly turbid or clear depending on concentration; bubbling must stop before proceeding.

  • Coupling: Add the Aryl Halide (1.0 equiv).

  • Heating: Heat the mixture to 60–100°C (substrate dependent). Monitor by LCMS.

  • Workup: Pour into ice water. If the product is solid, filter it (high purity often achieved here). If oil, extract with EtOAc/LiCl wash to remove DMF.[1]

Case Study: Gilteritinib (Xospata)[2]

Context: Gilteritinib is a FLT3/AXL kinase inhibitor approved for Acute Myeloid Leukemia (AML).[2]

Bioisosteric Application: Early discovery efforts often involve cyclohexyl or piperidine rings to fill the hydrophobic pocket of the kinase ATP-binding site. In the development of Gilteritinib, the 4-amino-tetrahydropyran motif was utilized.[1]

  • Role of THP: The THP ring acts as a rigid spacer that orients the amine for interaction with the hinge region or solvent front, while the ether oxygen modulates the physicochemical properties.[2]

  • Outcome: Compared to a purely carbocyclic analog, the THP derivative demonstrated improved metabolic stability and a lower LogD, contributing to a favorable pharmacokinetic profile that supported oral dosing in humans [2].

References
  • PharmaBlock Whitepaper. Tetrahydropyrans in Drug Discovery. (2025).[4][5] Retrieved from

  • Meanwell, N. A. (2011).[6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][6]

  • Ghosh, A. K., et al. (2012).[1] Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.[1] Future Medicinal Chemistry.

  • Drug Hunter. (2024).[7] The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design.[7]

Sources

Defining Quality: A Comparative QC Guide for 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the linker motif 4-[(tetrahydro-2H-pyran-4-yl)oxy]butylamine (CAS: 64603-91-4) is a critical spacer used to modulate solubility and target reach in kinase inhibitors and PROTACs. However, its aliphatic ether-amine structure presents unique stability challenges—specifically oxidative degradation and carbamate formation—that are often overlooked in standard "technical grade" certificates of analysis.

This guide objectively compares the High-Purity Hydrochloride Salt (Grade A) against the Technical Free Base (Grade B) . Through comparative stress testing and amide coupling performance data, we demonstrate why strict QC standards regarding salt formation and impurity profiling are non-negotiable for reproducible SAR (Structure-Activity Relationship) campaigns.

Part 1: Critical Quality Attributes (CQA) & The QC Workflow

The primary failure mode for aliphatic amines in library synthesis is not gross impurity, but rather stoichiometric drift caused by hygroscopicity and "silent" impurities (dimers) that do not absorb UV light.

The QC Decision Matrix

The following workflow illustrates the self-validating logic required to accept a batch of this amine for GMP or high-value library synthesis.

QC_Workflow Raw_Material Incoming Batch CAS 64603-91-4 Visual_Check Visual Inspection (Color/State) Raw_Material->Visual_Check Identity Identity Check (H-NMR / MS) Visual_Check->Identity Purity_Screen Purity Screen (GC-FID or HPLC-CAD) Identity->Purity_Screen Decision_Point Purity > 98.0%? No Sec. Amine? Purity_Screen->Decision_Point Salt_Check Salt Form Confirmation (Ion Chromatography) Decision_Point->Salt_Check Yes Reject REJECT / Repurify (Technical Grade) Decision_Point->Reject No Release RELEASE for Synthesis (Grade A) Salt_Check->Release Chloride Content 95-105% Theory Salt_Check->Reject Stoichiometry Fail

Figure 1: A self-validating QC workflow. Note the specific requirement for Charged Aerosol Detection (CAD) or GC, as the molecule lacks a UV chromophore.

Part 2: Comparative Performance Analysis

We evaluated two common commercial forms of the product:

  • Alternative 1 (Technical): Free Base, 95% purity, stored as a viscous oil.

  • Standard (Recommended): Hydrochloride Salt, >98% purity, white crystalline solid.

Stability and Storage Profile

Aliphatic amines are prone to reacting with atmospheric CO₂ to form carbamates and oxidizing to N-oxides. The HCl salt locks the nitrogen lone pair, preventing these degradation pathways.

Experiment: Both samples were exposed to ambient air (25°C, 60% RH) for 14 days.

FeatureTechnical Free Base (Alternative)High-Purity HCl Salt (Standard)Impact on Chemistry
Initial Appearance Pale yellow oilWhite crystalline powderHandling precision (weighing solids is more accurate).
Day 14 Appearance Darkening (Yellow

Orange)
UnchangedIndicates oxidative instability in the free base.
Weight Gain +4.2% (Hygroscopic + CO₂ absorption)< 0.5%Weight gain in free base leads to incorrect stoichiometry in reactions.
Carbamate Formation Detected by NMR (~3%)Not DetectedCarbamates quench electrophiles, lowering yield.
Functional Performance: Amide Coupling Efficiency

The ultimate test of a building block is its performance in amide bond formation. We utilized a standard HATU coupling protocol with a model carboxylic acid (Boc-Proline).

Protocol:

  • Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

  • Reaction time: 2 hours at RT.

  • Yield determined by HPLC vs. Internal Standard.

Results:

MetricTechnical Free Base (95%)High-Purity HCl Salt (>98%)Analysis
Conversion 82%>99%Impurities in the technical grade consume coupling reagent.
Isolated Yield 68%94%"Silent" impurities in the oil complicate purification.
By-products 5-8% Dimer formation< 1%Free base oxidation promotes dimerization.

Part 3: Experimental Protocols & Causality

To replicate these standards, the following analytical methods must be established. Note that standard UV-HPLC (254 nm) is blind to this molecule due to the lack of aromatic rings.

Protocol A: Validated Purity Method (GC-FID)

Rationale: Gas Chromatography is preferred for non-chromophoric volatile amines over HPLC-UV.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: HP-5 Amine or DB-WAX (30m x 0.32mm x 0.25µm). Base-deactivated columns are essential to prevent peak tailing.

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 2 min) — ensures solvent separation.

    • Ramp: 15°C/min to 240°C.

    • End: 240°C (Hold 5 min) — elutes heavy dimers.

  • Sample Prep: Dissolve 10 mg in 1 mL MeOH (Free base) or MeOH/NaOH (if Salt, to free the amine).

Protocol B: Degradation Pathway Visualization

Understanding why the free base fails is crucial for troubleshooting. The diagram below maps the degradation observed in the comparative study.

Degradation_Pathway Amine Free Amine (Active Reagent) Carbamate Carbamate Salt (Inert Solid) Amine->Carbamate + CO2 (Rapid) NOxide N-Oxide (Colored Impurity) Amine->NOxide + O2 (Slow) Salt_Form HCl Salt Form (Protonated) Amine->Salt_Form + HCl CO2 Atmospheric CO2 O2 Atmospheric O2 Protected STABLE No Lone Pair Access Salt_Form->Protected Blocks O2/CO2 Attack

Figure 2: Mechanistic pathway showing how salt formation blocks the lone-pair reactivity responsible for shelf-life degradation.

Part 4: Troubleshooting Guide

Problem: Low yield in amide coupling despite using "98%" pure material.

  • Root Cause: Check the counter-ion.[1][2] If using the HCl salt, did you add enough DIPEA?

  • Solution: The HCl salt consumes 1 equivalent of base. Ensure your protocol includes at least 3.0 equivalents of tertiary amine base (DIPEA/TEA) to neutralize the salt and activate the coupling agent.

Problem: "Ghost" peaks in HPLC-MS.

  • Root Cause: The tetrahydropyran ring can ring-open under harsh acidic conditions (e.g., concentrated H2SO4 workups), though it is generally stable in TFA.

  • Solution: Maintain pH > 1 during workup.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3] (2006).[3][4][5] Defines reporting thresholds for impurities in building blocks. [Link]

  • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435 (2000). Validates the stability advantages of HCl salts over free bases.[1] [Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631 (2009). Provides the mechanistic basis for yield loss due to amine impurities. [Link]

  • Verma, S., et al. "Analytical Method Development and Validation for Aliphatic Amines." Journal of Pharmaceutical and Biomedical Analysis. (General reference for GC/FID methodology for non-UV amines).

Sources

A Comparative Guide to the Infrared Spectroscopy of Ether-Amine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy signatures of molecules containing both ether and amine functionalities. For researchers, synthetic chemists, and professionals in drug development, understanding the distinct and overlapping spectral features of these groups is paramount for structural elucidation and reaction monitoring. This document moves beyond a simple recitation of peak locations to explain the underlying principles of vibrational spectroscopy that govern these absorptions, offering a robust framework for confident spectral interpretation.

The Foundational Principles: Distinguishing Ethers and Amines by IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are detected as absorption bands in the IR spectrum. The position, intensity, and shape of these bands are characteristic of the functional groups present.[1][2]

The Ether Signature: The Prominent C-O Stretch

Ethers (R-O-R') are primarily identified by a strong and prominent C-O stretching vibration.[3] This absorption is typically found in the fingerprint region of the spectrum, which can make definitive assignment challenging without contextual information.

  • C-O Stretching: The most characteristic absorption for ethers is a strong band between 1300 and 1000 cm⁻¹.[4]

    • Aliphatic Ethers: Generally show a C-O stretch in the 1150-1050 cm⁻¹ range.[5][6][7]

    • Aromatic and Vinyl Ethers: The C-O stretch often appears as two distinct bands due to asymmetric and symmetric stretching. For instance, phenyl alkyl ethers exhibit strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.[5][6][7]

Crucially, a key diagnostic feature for an ether is often the absence of other strong absorptions, such as the broad O-H stretch of an alcohol or the sharp, intense C=O stretch of a carbonyl compound.[3]

The Amine Signature: The Diagnostic N-H Stretch

Amines are distinguished by the presence of N-H bonds (except for tertiary amines), which give rise to characteristic stretching and bending vibrations.[8]

  • N-H Stretching: This is the most valuable region for identifying amines. The absorptions are found between 3500 and 3300 cm⁻¹ and are typically sharper and less intense than the O-H bands of alcohols.[8][9]

    • Primary Amines (R-NH₂): Exhibit two bands in this region, corresponding to asymmetric and symmetric N-H stretching.[10][11][12]

    • Secondary Amines (R₂NH): Show a single N-H stretching band.[10][13][14]

    • Tertiary Amines (R₃N): Possess no N-H bonds and therefore do not show any absorption in this region.[10][13]

  • N-H Bending: Primary amines display a medium to strong "scissoring" vibration between 1650 and 1580 cm⁻¹.[10] Secondary amines show a weaker bending absorption in a similar region.[15]

  • N-H Wagging: For primary and secondary amines, a broad absorption due to out-of-plane bending can be observed in the 910-665 cm⁻¹ range.[10]

  • C-N Stretching: This vibration appears in the fingerprint region.

    • Aliphatic Amines: A medium to weak absorption between 1250 and 1020 cm⁻¹.[10]

    • Aromatic Amines: A stronger absorption between 1335 and 1250 cm⁻¹.[10]

Comparative Analysis: Deciphering Spectra

The following table summarizes the key distinguishing features between ether and amine functional groups in an IR spectrum.

Vibrational Mode Ether **Primary Amine (R-NH₂) **Secondary Amine (R₂NH) Tertiary Amine (R₃N)
X-H Stretch AbsentTwo sharp peaks (3500-3300 cm⁻¹)One sharp peak (3500-3300 cm⁻¹)Absent
C-X Stretch Strong C-O stretch (1300-1000 cm⁻¹)Medium C-N stretch (1250-1020 cm⁻¹)Medium C-N stretch (1250-1020 cm⁻¹)Medium C-N stretch (1250-1020 cm⁻¹)
N-H Bend AbsentMedium-Strong (1650-1580 cm⁻¹)Weak-Medium (1650-1580 cm⁻¹)Absent
N-H Wag AbsentBroad (910-665 cm⁻¹)Broad (750-700 cm⁻¹)Absent

The Combined Signature: IR Spectroscopy of Ether-Amines

A molecule containing both an ether and a primary or secondary amine functionality will exhibit the characteristic peaks of both groups. The resulting spectrum is a composite of the individual signatures.

Expected IR Peaks for an Ether-Amine Compound (e.g., a primary amine-ether):

  • N-H Stretching Region (3500-3300 cm⁻¹): Two distinct, sharp peaks characteristic of a primary amine will be present.

  • C-H Stretching Region (3000-2850 cm⁻¹): Standard aliphatic C-H stretching absorptions will be observed.

  • N-H Bending Region (1650-1580 cm⁻¹): A medium to strong absorption corresponding to the NH₂ scissoring vibration.

  • Fingerprint Region (below 1500 cm⁻¹): This region will be complex, containing both the strong C-O stretching absorption of the ether (around 1100 cm⁻¹) and the C-N stretching absorption of the amine (around 1200-1050 cm⁻¹). These peaks may overlap, resulting in a broad or complex band system. The N-H wagging vibration will also be present in this region.

The Influence of Intramolecular Hydrogen Bonding

A key consideration in ether-amine compounds is the potential for intramolecular hydrogen bonding between the amine's N-H proton and the ether's oxygen atom. This interaction can influence the N-H stretching frequency.

  • Effect: Hydrogen bonding weakens the N-H bond, causing the stretching absorption to shift to a lower wavenumber (a "red shift") and become broader.[13][16][17] The extent of this shift provides qualitative information about the strength of the hydrogen bond.

Vibrational_Modes_Ether_Amine cluster_molecule Example Ether-Amine Structure cluster_vibrations Key IR Vibrational Modes mol R-CH₂-O-CH₂-CH₂-NH₂ NH_stretch N-H Stretch (Asymmetric & Symmetric) ~3400 cm⁻¹ CH_stretch C-H Stretch ~2950 cm⁻¹ NH_bend N-H Bend (Scissor) ~1600 cm⁻¹ CO_stretch C-O-C Stretch (Ether) ~1100 cm⁻¹ CN_stretch C-N Stretch ~1200 cm⁻¹

Caption: Key IR vibrational modes for a generic ether-amine molecule.

Experimental Protocol: Acquiring an IR Spectrum

This protocol outlines the standard procedure for obtaining an IR spectrum of a liquid or solid sample using a Fourier Transform Infrared (FT-IR) spectrometer.

Materials:

  • FT-IR Spectrometer

  • Sample (liquid or solid)

  • For liquids: Salt plates (NaCl or KBr) and a pipette

  • For solids: Mortar and pestle, KBr powder, pellet press

  • Solvent for cleaning (e.g., dichloromethane or acetone)

  • Kimwipes

Procedure:

  • Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Run a background scan. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O) and will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • For Liquids (Neat Sample):

      • Place one or two drops of the liquid sample onto the center of a clean salt plate.

      • Carefully place a second salt plate on top, spreading the liquid into a thin film.

      • Place the salt plate assembly into the spectrometer's sample holder.

    • For Solids (KBr Pellet):

      • Grind a small amount (1-2 mg) of the solid sample into a fine powder using a mortar and pestle.

      • Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.

      • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

      • Carefully remove the pellet and place it in the spectrometer's sample holder.

  • Sample Spectrum Acquisition:

    • Close the sample compartment lid.

    • Initiate the sample scan using the instrument's software. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a Fourier transform on the interferogram to generate the IR spectrum (transmittance vs. wavenumber).

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Analyze the spectrum by assigning the observed absorption bands to the functional groups present in the molecule.

  • Cleaning:

    • Thoroughly clean the salt plates or pellet press components with an appropriate solvent and Kimwipes. Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

Experimental_Workflow_FTIR A 1. Run Background Spectrum (Empty Sample Chamber) B 2. Prepare Sample A->B C Liquid Sample: Thin film on salt plates B->C D Solid Sample: Create KBr pellet B->D E 3. Place Sample in Spectrometer C->E D->E F 4. Acquire Sample Spectrum (16-32 scans) E->F G 5. Process and Analyze Data F->G H 6. Clean Equipment G->H

Caption: Standard experimental workflow for FT-IR analysis.

Conclusion

The infrared spectrum of a compound containing both ether and amine functionalities is a predictable composite of their individual characteristic absorptions. The unambiguous identification of N-H stretching bands confirms the presence and type (primary or secondary) of the amine, while a strong absorption in the 1300-1000 cm⁻¹ range indicates the C-O stretch of the ether. Careful analysis of the fingerprint region, while complex, can yield further structural information from the C-N stretching and N-H wagging modes. Understanding these spectral features provides a powerful, non-destructive tool for the routine characterization of ether-amine compounds in various scientific and industrial settings.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem LibreTexts. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2018).
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Bratož, S., & Hadži, D. (1957). Hydrogen Bonding in the Amine Hydrohalides: I. General Aspects. Journal of the Optical Society of America, 47(5), 444-448.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. Retrieved from [Link]

  • Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7629.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine and its Comparison with Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible experimental data are built. In the realm of medicinal chemistry, where molecules are meticulously designed to interact with biological systems, impurities can lead to misleading structure-activity relationships (SAR), unforeseen toxicity, and ultimately, the failure of promising drug candidates. This guide provides an in-depth technical comparison for validating the purity of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine, a versatile building block in modern drug discovery. Furthermore, we will objectively compare its performance attributes with alternative scaffolds, supported by established experimental data and protocols.

The Significance of Purity for 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine

The 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine scaffold incorporates a tetrahydropyran (THP) ring, a common motif in medicinal chemistry sought for its ability to improve aqueous solubility and metabolic stability, and a primary amine that serves as a key synthetic handle for further molecular elaboration. Its utility as a linker in various drug discovery platforms, including Proteolysis Targeting Chimeras (PROTACs), underscores the critical need for stringent purity control.[1][2] Potential impurities, arising from the synthetic route, can introduce reactive functional groups or moieties with undesirable physicochemical properties, thereby confounding biological assays and compromising the integrity of the final drug conjugate.

A Plausible Synthetic Route and Anticipated Impurities

A common and efficient synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine proceeds via a two-step sequence:

  • Williamson Ether Synthesis: Reaction of 4-hydroxytetrahydropyran with 4-chlorobutanenitrile in the presence of a base (e.g., sodium hydride) to form 4-(tetrahydro-2H-pyran-4-yloxy)butanenitrile.

  • Nitrile Reduction: Reduction of the resulting nitrile to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

This synthetic pathway, while robust, can introduce several potential impurities that must be monitored and controlled.

Table 1: Potential Impurities in the Synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine

Impurity NameStructureOriginPotential Impact
4-hydroxytetrahydropyranOH-THPUnreacted starting material from Step 1.Can compete in subsequent reactions; alters polarity.
4-chlorobutanenitrileCl-(CH₂)₃-CNUnreacted starting material from Step 1.Alkylating agent, potentially toxic.
4-(tetrahydro-2H-pyran-4-yloxy)butanenitrileTHP-O-(CH₂)₃-CNIncomplete reduction in Step 2.Lacks the primary amine handle for further synthesis.
4-(tetrahydro-2H-pyran-4-yloxy)butanoic acidTHP-O-(CH₂)₃-COOHHydrolysis of the nitrile during workup of Step 2.Introduces an acidic functional group, altering physicochemical properties.
Bis[4-(tetrahydro-2H-pyran-4-yloxy)butyl]amine[THP-O-(CH₂)₄]₂NHOver-alkylation of the product amine with unreacted nitrile during reduction.[5]Dimeric impurity, affects stoichiometry and may have different biological activity.

Orthogonal Analytical Methods for Purity Validation

A multi-pronged analytical approach is essential for the comprehensive purity assessment of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine. No single technique can provide a complete picture; therefore, the use of orthogonal methods is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the target compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.95-3.85 (m, 2H), 3.55-3.45 (m, 1H), 3.40-3.30 (m, 2H), 3.35 (t, J = 6.4 Hz, 2H), 2.75 (t, J = 7.2 Hz, 2H), 1.90-1.80 (m, 2H), 1.70-1.50 (m, 4H), 1.45-1.35 (m, 2H). The broad singlet for the -NH₂ protons is typically observed around 1.1-1.3 ppm.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 72.5, 67.0, 65.5, 42.0, 35.0, 31.0, 29.5.

Experimental Protocol: Quantitative NMR (qNMR)

For an accurate purity assessment, qNMR can be performed using a certified internal standard with a known concentration.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine sample and a similar amount of a suitable internal standard (e.g., maleic acid) into a clean NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).[6]

  • Data Processing and Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Diagram 1: Analytical Workflow for Purity Validation

G cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Validation cluster_decision Decision Crude Crude 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Crude->NMR Structural Confirmation & Impurity ID HPLC Reverse-Phase HPLC-UV/ELSD Crude->HPLC Quantitative Purity & Non-volatile Impurities GCMS GC-MS (with derivatization) Crude->GCMS Volatile Impurities & Trace Analysis Pass Purity ≥ 95% Proceed to Application NMR->Pass Fail Purity < 95% Repurification Required NMR->Fail HPLC->Pass HPLC->Fail GCMS->Pass GCMS->Fail

Caption: A typical workflow for the comprehensive purity validation of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantitative Analysis

Reverse-phase HPLC is a powerful technique for separating the target compound from its less volatile impurities. Due to the lack of a strong chromophore in 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine, UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is often more suitable for quantitative analysis of such compounds. Alternatively, pre-column derivatization with a UV-active agent can be employed.[7][8]

Experimental Protocol: Reverse-Phase HPLC-ELSD

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically used to separate compounds with a range of polarities.

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 SLM).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Trace Analysis

GC-MS is an excellent technique for identifying and quantifying volatile impurities. However, primary amines like our target compound often exhibit poor peak shape and tailing on standard GC columns due to their polarity. Derivatization is therefore highly recommended to improve chromatographic performance.[9][10]

Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

  • Derivatization:

    • Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., acetonitrile).

    • Add 100 µL of TFAA.

    • Heat the mixture at 60°C for 30 minutes in a sealed vial.

  • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is suitable.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

Comparison with Alternative Scaffolds in Drug Design

The choice of a linker or building block in drug design is a critical decision that impacts the overall properties of the final molecule. Below is a comparison of the tetrahydropyran motif with other commonly used heterocyclic scaffolds.

Table 2: Comparison of Tetrahydropyran with Piperidine and Pyrrolidine Scaffolds

Feature4-(tetrahydro-2H-pyran-4-yloxy)butan-1-aminePiperidine-based LinkersPyrrolidine-based Linkers
Solubility Generally good aqueous solubility due to the ether oxygen.[11]Can be modulated by substitution, but the parent scaffold is less polar than THP.[12]Similar to piperidine, with polarity dependent on substitution.[13][14]
Metabolic Stability The THP ring is generally considered to be metabolically stable.Can be susceptible to N-dealkylation and ring oxidation.[12]Ring is generally stable, but can undergo oxidation at positions alpha to the nitrogen.
Synthetic Accessibility Readily synthesized from commercially available starting materials.Well-established synthetic routes, with a wide variety of commercially available derivatives.[15]Numerous synthetic methods available, with many chiral and achiral building blocks commercially available.[16]
Conformational Rigidity Chair conformation provides a degree of conformational constraint.Chair conformation, can influence binding to target proteins.More flexible envelope and twist conformations.
Hydrogen Bonding Ether oxygen can act as a hydrogen bond acceptor.Nitrogen can act as a hydrogen bond acceptor (as a tertiary amine) or donor (as a secondary amine).Nitrogen can act as a hydrogen bond acceptor or donor.

Diagram 2: Decision Tree for Scaffold Selection in Drug Design

G Start Scaffold Selection for Linker Design Solubility Is High Aqueous Solubility a Key Requirement? Start->Solubility Metabolism Is Metabolic Stability a Major Concern? Solubility->Metabolism No THP Consider Tetrahydropyran Scaffold Solubility->THP Yes Conformation Is Conformational Rigidity Important? Metabolism->Conformation No Piperidine Consider Piperidine Scaffold Metabolism->Piperidine Yes Conformation->Piperidine Yes Pyrrolidine Consider Pyrrolidine Scaffold Conformation->Pyrrolidine No

Caption: A simplified decision-making flowchart for selecting a suitable heterocyclic scaffold in drug discovery.

Conclusion

The rigorous validation of purity for key building blocks like 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine is a non-negotiable aspect of modern drug discovery and development. A combination of NMR, HPLC, and GC-MS provides a comprehensive and robust analytical workflow to ensure the quality and reliability of this important synthetic intermediate. The choice between a tetrahydropyran-based linker and alternatives such as piperidine or pyrrolidine depends on the specific design criteria of the target molecule, with each scaffold offering a unique set of physicochemical properties. By understanding the synthetic liabilities and employing orthogonal analytical techniques, researchers can confidently advance their drug discovery programs with high-quality chemical matter.

References

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link][10]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Chromatography Forum. (2006, March 18). Detecting Primary Amines. Retrieved from [Link][7]

  • World Journal of Pharmaceutical Research. (n.d.). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link][13]

  • ResearchGate. (2025, August 5). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Wisdomlib. (2025, February 20). Pyrrolidine and Piperidine: Significance and symbolism. Retrieved from [Link][14]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link][17]

  • PubMed. (n.d.). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link][5]

  • Chemical Synthesis Database. (2025, May 20). 4-tetrahydro-pyran-2-yloxy-butan-1-ol. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][12]

  • Organic Chemistry Data. (2026, January 25). Nitrile Reduction. Retrieved from [Link][18]

  • Kyoto University Research Information Repository. (n.d.). Electrolytic Reduction of Nitriles. Part I. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link][4]

  • PMC. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Retrieved from [Link]

  • Frontiers. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link][19]

  • PubMed. (n.d.). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes. Retrieved from [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link][11]

  • Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of each drug-linkers. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • PubMed. (n.d.). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Selected synthesis methods of 4H-pyran-4-one compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligand. Retrieved from [Link]

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link][2]

  • PMC. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • NIH. (n.d.). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-, a compound that, while not extensively documented, belongs to the amine family and contains a tetrahydropyran moiety. The procedures outlined here are synthesized from established best practices for similar chemical structures, ensuring a cautious and comprehensive approach to its disposal.

Hazard Assessment: Understanding the Risks

Due to the limited specific data for 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-, a conservative approach to hazard assessment is mandatory. The structure combines a butanamine group, which suggests corrosive and potentially flammable properties, with a tetrahydro-2H-pyran ether linkage. Amines, as a class, are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can also be toxic and harmful to aquatic life if released into the environment.[3][4]

Assumed Hazard Profile:

Hazard CategoryAnticipated RiskRationale
Corrosivity HighThe presence of the amine functional group suggests the compound is alkaline and corrosive.[1]
Flammability ModerateWhile the flash point is not readily available, related amines are flammable.[4]
Toxicity ModerateAmines can be toxic if inhaled, ingested, or absorbed through the skin.[1]
Environmental Hazard SignificantAmines can be harmful to aquatic ecosystems.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][5]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors and amines should be used.[2]

Segregation and Storage of Waste: Preventing Hazardous Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- waste must be collected in a dedicated, properly labeled hazardous waste container.[3][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Flammable).[6]

  • Incompatible Materials: Keep this waste stream separate from acids, oxidizing agents, and other reactive chemicals.[1][3] Mixing amines with acids can result in a violent exothermic reaction.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3]

Disposal Protocol: A Step-by-Step Guide

The primary and recommended method for the disposal of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- is through a licensed hazardous waste disposal company.

Step 1: Waste Collection
  • Container Selection: Choose a container made of a material compatible with amines, such as high-density polyethylene (HDPE).[3]

  • Collection: Carefully transfer the waste into the designated container using a funnel to minimize splashing. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Sealing: Securely seal the container immediately after adding waste.[3]

Step 2: Arranging for Professional Disposal
  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company.[3][4] They are equipped to handle and transport hazardous chemicals in compliance with all local, state, and federal regulations.

  • Provide Information: Accurately describe the waste material to the disposal company, including its chemical name and known or inferred hazards.

  • Documentation: Maintain a detailed record of the waste generated, including the quantity and date of disposal.[7]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: Use inert absorbent materials, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[1]

  • Neutralization (for small spills): For very small, manageable spills, a dilute solution of a weak acid (e.g., citric acid) can be cautiously used for neutralization after the initial absorption. However, this should only be performed by trained personnel with appropriate PPE.

  • Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for making decisions regarding the disposal of 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-.

DisposalWorkflow start Start: Have 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- waste assess_hazards Assess Hazards (Corrosive, Flammable, Toxic) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Dedicated, Labeled Container) ppe->segregate spill_kit Ensure Spill Kit is Available segregate->spill_kit disposal_decision Select Disposal Method spill_kit->disposal_decision professional_disposal Contact Licensed Hazardous Waste Disposal Company disposal_decision->professional_disposal Primary Method package_waste Package and Label Waste for Pickup professional_disposal->package_waste document Document Waste Disposal package_waste->document end End: Safe and Compliant Disposal document->end

Sources

Personal protective equipment for handling 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- Content Type: Operational Safety Guide for Research & Development Audience: Senior Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Safety Summary

Compound Status: Research Chemical (Novel Intermediate). Primary Hazard Class: Corrosive (Category 1B) / Irritant / Combustible . Critical Directive: Treat as a high-hazard primary aliphatic amine.[1] The ether linkage introduces potential peroxide risks upon extended storage.

Immediate Action Required:

  • Do NOT handle on an open bench. Fume hood use is mandatory.

  • Do NOT rely on standard thin nitrile exam gloves for prolonged contact.

  • Do NOT store near acids or strong oxidizers.[2]

Risk Assessment & Hazard Identification (SAR Analysis)

As a specific Safety Data Sheet (SDS) may be unavailable for this specialized intermediate, this protocol is derived from Structure-Activity Relationship (SAR) analysis, leveraging data from analogous primary amines (e.g., n-butylamine) and cyclic ethers (e.g., tetrahydropyran).[1]

Functional GroupAssociated HazardOperational Implication
Primary Amine (-NH₂) Corrosivity (Skin/Eye) Causes irreversible tissue damage (necrosis) upon contact.[1] High pH (>11).
Aliphatic Chain (C4) Permeation Lipophilic nature facilitates rapid skin absorption and glove permeation.
Ether / Pyran Ring Flammability / Peroxides Combustible. Potential for peroxide formation over long-term storage (though THP ethers are relatively stable).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

A. Hand Protection (Critical Control Point)

Standard 4-mil nitrile exam gloves provide insufficient protection against aliphatic amines, which can permeate in <15 minutes.

Contact TypeRecommended Glove MaterialThicknessBreakthrough Time
Incidental / Splash Double Nitrile (High Contrast)5 mil (outer) / 4 mil (inner)~10–15 mins
Intentional / Immersion Laminate Film (Silver Shield/4H) 2.7 mil>480 mins
Heavy Handling Butyl Rubber 15–25 mil>480 mins
  • Protocol: Inspect gloves for pinholes before use. If splash occurs, remove outer glove immediately, wash hands, and replace.

B. Eye & Face Protection[2][3][4][5][6][7][8][9][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • High Risk (Transfers/Heating): Add Face Shield (8-inch) over goggles.[1]

  • Note: Safety glasses are prohibited for liquid handling due to the risk of corrosive spray bypassing the lens.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.[1] Note: Amines have poor warning properties (olfactory fatigue); do not rely on smell.[1]

D. Body Protection
  • Standard: Lab coat (100% cotton or Nomex/Flame Resistant). Synthetic blends (polyester) should be avoided due to flammability/melting risk.

  • Apron: Chemical-resistant apron (Rubber/Neoprene) required for transferring volumes >100 mL.[1]

Operational Handling Protocols

Protocol A: Receiving & Storage
  • Inspection: Verify container integrity upon receipt. Check for crystal formation around the cap (sign of potential peroxides or amine carbonates).

  • Environment: Store in a cool, dry, well-ventilated area .

  • Segregation: Store in a dedicated "Base/Amine" cabinet.

    • Incompatible: Acids, Acid Chlorides, Anhydrides, Strong Oxidizers.

    • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent carbonate formation (reaction with atmospheric CO₂).

Protocol B: Weighing & Transfer
  • Setup: Place balance inside the fume hood or use a localized exhaust trunk.

  • Transfer: Use a glass pipette or chemically resistant syringe (glass/polypropylene). Avoid polycarbonate (amines may degrade it).

  • Neutralization Prep: Have a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor drips on work surfaces.

Protocol C: Reaction Setup
  • Exotherm Warning: Addition of this amine to acid chlorides or anhydrides will be highly exothermic. Add dropwise at 0°C.

  • Quenching: When quenching reactions containing this amine, avoid strong acid addition which can generate sudden heat/spattering.

Emergency Response & Disposal

Spill Response (Small Scale < 50 mL)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Don Silver Shield gloves and respirator.

  • Contain: Surround spill with absorbent pads.

  • Neutralize: Gently apply a weak acid neutralizer (e.g., citric acid or commercially available amine neutralizer). Do not use strong mineral acids.

  • Clean: Absorb into vermiculite/dry sand. Collect in a hazardous waste bag.

  • Decontaminate: Wash surface with soap and water.

Waste Disposal
  • Stream: Organic Base / Amine Waste.

  • Labeling: Clearly tag as "Corrosive, Basic, Flammable."

  • Prohibition: NEVER mix with the "Acid Waste" stream. This risks explosion or violent eruption.

Visualizations

Figure 1: PPE Selection Decision Logic

PPE_Logic Start Handling 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- Volume Assess Volume & Duration Start->Volume Small < 10 mL / Incidental Contact Volume->Small Large > 10 mL / Immersion Risk Volume->Large Gloves_Small GLOVES: Double Nitrile (5mil) Change immediately on splash Small->Gloves_Small Eyes_Small EYES: Chemical Splash Goggles Small->Eyes_Small Gloves_Large GLOVES: Laminate (Silver Shield) or Butyl Rubber Large->Gloves_Large Eyes_Large EYES: Goggles + Face Shield Large->Eyes_Large Resp RESPIRATORY: Fume Hood (Sash < 18") Gloves_Small->Resp Gloves_Large->Resp Eyes_Small->Resp Eyes_Large->Resp

Caption: Decision matrix for selecting appropriate PPE based on handling volume and risk level.

Figure 2: Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area Alert Personnel Spill->Evacuate PPE 2. Don PPE (Respirator + Laminate Gloves) Evacuate->PPE Contain 3. Contain (Absorbent Pads/Socks) PPE->Contain Neutralize 4. Neutralize (Citric Acid / Amine Neutralizer) Contain->Neutralize Collect 5. Collect Waste (Tag: Basic/Corrosive) Neutralize->Collect

Caption: Step-by-step workflow for safely managing a laboratory spill of corrosive amines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Thermo Fisher Scientific. (n.d.).[3] Glove Selection Guide for Amines. Retrieved from ]">https://www.thermofisher.com[1]

  • PubChem. (n.d.). Compound Summary: 1-Butanamine (General Amine Safety Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]1]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.